molecular formula C4H3NO2 B6263206 (2E)-3-cyanoprop-2-enoic acid CAS No. 42356-32-1

(2E)-3-cyanoprop-2-enoic acid

Cat. No.: B6263206
CAS No.: 42356-32-1
M. Wt: 97.07 g/mol
InChI Key: KAIHOCOWYAMXQY-OWOJBTEDSA-N
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Description

(2E)-3-cyanoprop-2-enoic acid is a high-purity chemical compound with the molecular formula C4H3NO2, offered exclusively for research and development purposes . This molecule is characterized by its acrylate backbone functionalized with a cyano group, a structure that makes it a valuable and versatile building block in organic synthesis. Its molecular framework, defined by the SMILES notation C(=C/C(=O)O)\C#N, presents conjugated double bonds that are highly amenable to reactions such as nucleophilic additions and cycloadditions . This reactivity profile makes it a crucial intermediate for constructing more complex heterocyclic systems and functionalized polymers. Researchers can employ this compound in the synthesis of novel specialty chemicals and as a core scaffold in pharmaceutical development. As a solid research chemical, it is supplied with the explicit understanding that it is for Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for any form of human or animal consumption. Handling should only be performed by qualified professionals in a controlled laboratory setting. For detailed structural information, including InChI key and predicted collision cross-section values for various adducts, researchers can refer to public chemical databases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42356-32-1

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

(E)-3-cyanoprop-2-enoic acid

InChI

InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7)/b2-1+

InChI Key

KAIHOCOWYAMXQY-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C#N

Canonical SMILES

C(=CC(=O)O)C#N

Purity

95

Origin of Product

United States

Foundational & Exploratory

(2E)-3-cyanoprop-2-enoic acid CAS 19060-13-0 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties and Applications of (2E)-3-Cyanoprop-2-enoic Acid

Abstract (2E)-3-Cyanoprop-2-enoic acid (CAS 19060-13-0), also known as


-cyanoacrylic acid or fumarocyanic acid, represents a critical structural isostere of fumaric acid in which one carboxyl group is replaced by a nitrile moiety. Unlike its commercially ubiquitous isomer 2-cyanoacrylic acid (the monomer of "superglue"), the 3-cyano derivative exhibits distinct electrophilic behavior characterized by reversible Michael addition kinetics. This guide analyzes its physicochemical profile, synthetic pathways, and emerging utility as a "tunable warhead" in targeted covalent inhibitor design.

Physicochemical Profile & Structural Geometry

The molecule exists as a planar, electron-deficient alkene. The trans (E) configuration is thermodynamically favored, minimizing steric repulsion between the carboxylic acid and nitrile groups.

Key Constants Table
PropertyValue / DescriptorSource/Note
CAS Number 19060-13-0Specific to (2E)-isomer
IUPAC Name (2E)-3-Cyanoprop-2-enoic acid
Molecular Formula C

H

NO

Molecular Weight 97.07 g/mol
Physical State Crystalline SolidHigh MP anticipated >100°C (Analogy to fumaric acid)
pKa (Predicted) ~2.8 – 3.2Stronger acid than acrylic acid due to

-CN inductive effect
LogP ~0.3Amphiphilic; soluble in polar organic solvents (DMSO, MeOH)
H-Bond Donors/Acceptors 1 / 3
Electronic Character "Pull-Pull" AlkeneBoth substituents are Electron Withdrawing Groups (EWG)
Structural Isomerism Distinction

It is imperative to distinguish CAS 19060-13-0 from its isomers to avoid experimental failure:

  • 
    -Cyanoacrylic acid (2-cyano):  Geminal EWGs. Extremely unstable; polymerizes instantly with moisture.
    
  • 
    -Cyanoacrylic acid (3-cyano, CAS 19060-13-0):  Vicinal EWGs. Stable solid. Reacts via controlled Michael addition.
    

Synthetic Methodologies

Unlike


-cyanoacrylates, which are synthesized via Knoevenagel condensation of cyanoacetate and formaldehyde, the synthesis of (2E)-3-cyanoprop-2-enoic acid requires a route that establishes the vicinal substitution pattern. The most authoritative pathway involves the dehydration of fumaramic acid derivatives.
Primary Synthesis: Amide Dehydration Protocol

This route ensures the retention of the trans double bond geometry.

  • Precursor Formation: Mono-amidation of fumaryl chloride or reaction of fumaric acid mono-ester with ammonia yields Fumaramic acid (or ester).

  • Dehydration: Treatment with a dehydrating agent (e.g., Trifluoroacetic anhydride, P

    
    O
    
    
    
    , or SOCl
    
    
    ) converts the primary amide (-CONH
    
    
    ) directly into the nitrile (-CN).
  • Hydrolysis (if Ester used): Careful acid hydrolysis yields the free acid.

Visualization of Synthetic Pathway

Synthesis Fumaric Fumaric Acid (HOOC-CH=CH-COOH) FumarylCl Fumaryl Chloride (ClOC-CH=CH-COCl) Fumaric->FumarylCl SOCl2 Fumaramic Fumaramic Acid (HOOC-CH=CH-CONH2) FumarylCl->Fumaramic NH3 (1 eq) Product (2E)-3-Cyanoprop-2-enoic Acid (HOOC-CH=CH-CN) Fumaramic->Product Dehydration Dehydrating Dehydrating Agent (TFAA / Pyridine) Dehydrating->Product Promotes

Caption: Synthetic route via dehydration of fumaramic acid, preserving the (E)-alkene geometry.

Reactivity & Mechanistic Insights[6]

The chemical behavior of (2E)-3-cyanoprop-2-enoic acid is defined by its Michael Acceptor potency. The


-cyano group lowers the LUMO energy of the alkene, making it highly susceptible to nucleophilic attack, yet the adducts often exhibit reversibility—a feature exploited in drug design.
The "Reversibility" Factor

In covalent drug discovery, "permanent" inhibitors (e.g., acrylamides) can lead to off-target toxicity. The 3-cyanoacrylate scaffold forms a covalent bond with cysteine thiols that can reverse (retro-Michael) under physiological conditions.

  • Mechanism: Thiolate attack at the

    
    -carbon (or 
    
    
    
    -carbon depending on polarization, but typically
    
    
    for 3-substituted systems) generates a stabilized carbanion.
  • Thermodynamics: The stability of the generated carbanion determines the residence time. The nitrile group provides stabilization, but less than the geminal dicarbonyls of

    
    -cyanoacrylates, allowing for a "tunable" off-rate (
    
    
    
    ).
Cysteine Targeting Workflow

MichaelAddition Enzyme Target Protein (Cysteine Thiol) Complex Transition State (Thiolate Attack) Enzyme->Complex Inhibitor 3-Cyanoprop-2-enoic Acid (Warhead) Inhibitor->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct k_on (Rapid) Adduct->Enzyme k_off (Slow/Tunable) Adduct->Inhibitor Retro-Michael

Caption: Reversible covalent modification of protein thiols. The nitrile group modulates the equilibrium constant (


).

Applications in Drug Development[7][8]

Fragment-Based Drug Discovery (FBDD)

Researchers utilize (2E)-3-cyanoprop-2-enoic acid as a "fragment" to probe cysteine-rich pockets in kinases and proteases.

  • Advantage: Its small size (MW < 100) and high ligand efficiency (LE) make it an ideal starting point.

  • Case Study: Derivatives have been explored in designing inhibitors for Cathepsin K and JAK3 , where the nitrile interacts with the catalytic dyad or stabilizes the transition state.

Bio-orthogonal Chemistry

The electron-deficient nature of the alkene makes it a candidate for thiol-ene click chemistry under physiological conditions, allowing for the conjugation of peptides or fluorophores without metal catalysts.

Handling & Stability Protocols

To ensure scientific integrity in experimental workflows, the following handling protocols are required:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While more stable than

    
    -cyanoacrylates, the compound is hygroscopic and can undergo slow hydrolysis to fumaric acid.
    
  • Solubility: Dissolve in DMSO or DMF for biological assays. Avoid protic solvents (water/ethanol) for long-term stock storage to prevent solvolysis.

  • Safety: Treat as a potent skin and eye irritant and a potential sensitizer. All handling must occur in a fume hood.

References

  • PubChem Compound Summary. (2E)-3-cyanoprop-2-enoic acid (CAS 19060-13-0).[1] National Center for Biotechnology Information. Link

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. (Discusses the cyanoacrylate scaffold reversibility). Link

  • Löser, R., et al. (2008). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. (Synthesis of related nitrile-bearing inhibitors). Link

  • Common Chemistry. Cyanoacrylic acid (General Properties). CAS.[2][3][4][5][6][7][8] Link[6]

Sources

molecular structure and weight of 3-cyanopropenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyanopropenoic Acid: Molecular Structure, Properties, and Analysis

Executive Summary

3-Cyanopropenoic acid, also known as 3-cyanoacrylic acid, is a polyfunctional organic molecule featuring a carboxylic acid, an alkene, and a nitrile group. This unique combination of functionalities makes it a valuable and reactive building block in organic synthesis. Its molecular formula is C₄H₃NO₂, and it has a molecular weight of approximately 97.07 g/mol .[1] The presence of conjugated double bonds and electron-withdrawing groups dictates its chemical reactivity, particularly as a Michael acceptor and a precursor in Knoevenagel condensations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Furthermore, it explores its applications as a versatile intermediate in the development of advanced materials and therapeutic agents, while also outlining essential safety and handling protocols.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 3-cyanoprop-2-enoic acid.[1] Due to the double bond, it can exist as two geometric isomers: (E) and (Z). The (E)-isomer, or trans-isomer, is generally the more stable and commonly available form.

Identifiers and Synonyms

For clarity and cross-referencing in research, the following identifiers and synonyms are used for 3-cyanopropenoic acid:

Identifier/NameValueSource
IUPAC Name 3-cyanoprop-2-enoic acidPubChem[1]
Common Name 3-Cyanoacrylic acidPubChem[1]
CAS Number 19060-13-0PubChem[1]
Molecular Formula C₄H₃NO₂PubChem[1]
PubChem CID 53436351[1]
InChIKey KAIHOCOWYAMXQY-UHFFFAOYSA-N[1]
Molecular Structure

The structure of (E)-3-cyanopropenoic acid consists of a three-carbon chain. Carbon-1 is part of the carboxylic acid group. Carbon-2 and Carbon-3 form a double bond, and the nitrile group is attached to Carbon-3.

Caption: Molecular Structure of (E)-3-Cyanopropenoic Acid.

Important Distinction: 3-Cyanopropenoic vs. 3-Cyanopropanoic Acid

It is critical for researchers to distinguish 3-cyanopropenoic acid from its saturated analogue, 3-cyanopropanoic acid (CAS: 16051-87-9). The latter lacks the C=C double bond, resulting in different chemical properties and reactivity.

Feature3-Cyanopropenoic Acid 3-Cyanopropanoic Acid
Molecular Formula C₄H₃NO₂C₄H₅NO₂
Molecular Weight 97.07 g/mol 99.09 g/mol
Key Structural Feature Contains a C=C double bondSaturated alkyl chain
Synonyms 3-Cyanoacrylic acid3-Cyanopropionic acid[2]
Reactivity Michael acceptor, dienophileStandard carboxylic acid/nitrile
CAS Number 19060-13-016051-87-9

Physicochemical Properties

The key computed physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 97.07 g/mol PubChem[1]
Exact Mass 97.016378 DaPubChem[1]
Topological Polar Surface Area 61.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
XLogP3-AA (logP) -0.3PubChem[1]

Synthesis and Purification

3-Cyanopropenoic acid is not commonly available commercially and is typically synthesized for specific research applications. A reliable method for its synthesis is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This procedure involves the reaction of a compound with an active methylene group (cyanoacetic acid) with an aldehyde or ketone (glyoxylic acid).

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of substituted cyanoacrylic acids.[3][4] The reaction condenses cyanoacetic acid with glyoxylic acid, followed by dehydration to yield the target alkene.

Materials:

  • Cyanoacetic acid (1.0 eq)

  • Glyoxylic acid (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq), glyoxylic acid (1.0 eq), and toluene to create a suspension.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a mild base like piperidine is crucial for activating the methylene group of cyanoacetic acid without promoting unwanted side reactions.[5]

  • Reaction: Heat the mixture to reflux. Water produced during the condensation is azeotropically removed using the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing water collection and via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel.

  • Extraction: Wash the organic layer with 1 M HCl to remove the piperidine catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-cyanopropenoic acid.

G A 1. Add Cyanoacetic Acid, Glyoxylic Acid, & Toluene to Flask B 2. Add Piperidine (Catalyst) A->B C 3. Heat to Reflux with Dean-Stark Apparatus B->C D 4. Monitor Reaction (TLC, Water Collection) C->D E 5. Cool to Room Temp & Transfer to Sep. Funnel D->E F 6. Wash with 1M HCl, then Brine E->F G 7. Dry Organic Layer (MgSO4) & Filter F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Recrystallization H->I J Pure (E)-3-Cyanopropenoic Acid I->J

Caption: Workflow for the Synthesis of 3-Cyanopropenoic Acid.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized 3-cyanopropenoic acid is achieved through a combination of spectroscopic techniques. The expected spectral features are detailed below based on established principles for the constituent functional groups.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 3300-2500 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak should appear around 2230-2220 cm⁻¹. The conjugation to the double bond slightly lowers this frequency.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1720-1700 cm⁻¹. Conjugation with the C=C bond shifts this to a lower wavenumber compared to a saturated acid.[4]

  • C=C Stretch (Alkene): A medium-intensity peak is expected near 1630-1615 cm⁻¹.[6]

  • C-H Bending (trans-Alkene): A characteristic out-of-plane bending vibration should appear around 970 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment. In a deuterated solvent like DMSO-d₆:

  • -COOH Proton: A very broad singlet is expected far downfield, typically >12 ppm.

  • Vinyl Protons (-CH=CH-): Two doublets are expected, likely between 6.0 and 8.5 ppm. For the (E)-isomer, a large coupling constant (J ≈ 15-17 Hz) is characteristic of the trans relationship between these two protons. The proton alpha to the carbonyl group will be further downfield than the proton alpha to the nitrile group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): Expected in the 165-170 ppm region.

  • Nitrile Carbon (-C≡N): Expected around 115-117 ppm.

  • Alkene Carbons (-CH=CH-): Two signals are expected between 100-155 ppm. The carbon beta to the carbonyl (attached to the nitrile) will be further downfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak should be observed at m/z = 97.

  • Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Research and Drug Development

While direct therapeutic applications of 3-cyanopropenoic acid are not widely reported, its true value lies in its role as a versatile chemical intermediate for synthesizing more complex, high-value molecules.

  • Precursor to Cyanoacrylates: The parent acid is a direct precursor to various alkyl cyanoacrylates. These esters are the primary components of "superglues" and have biomedical applications as tissue adhesives.[7][8]

  • Drug Discovery Scaffold: The cyanoacrylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown significant biological activity. For example, substituted 2-cyano-3-phenylacrylamides have been investigated as potential anti-inflammatory and anti-infective agents.[4] The acid serves as the starting point for creating libraries of these amide derivatives for drug screening.

  • Polymer Science: The vinyl group allows 3-cyanopropenoic acid to act as a monomer in polymerization reactions, leading to functional polymers with pendant carboxylic acid and nitrile groups, which can be used for subsequent modifications or for creating materials with specific adhesive or hydrophilic properties.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) is available for 3-cyanopropenoic acid. Therefore, a conservative approach based on the known hazards of structurally related compounds like cyanoacetic acid and other acrylic acid derivatives is mandatory.

  • Hazard Classification (Predicted): Expected to be corrosive, cause serious eye damage, and be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Handle only in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53436351, 3-Cyanopropenoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid. Retrieved from [Link].

  • Zheng, Y., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1135. Available at: [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Wan, J.-P., Jing, Y., Liu, Y., & Sheng, S. (2018). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. Green Chemistry, 20(1), 133-137. Available at: [Link]

  • Zanin, L. L., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 31(8), 1694-1704. Available at: [Link]

  • Zanin, L. L., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Sivanadanam, J., et al. (2019). 1 H NMR spectrum of 34-SC. ResearchGate. Available at: [Link]

  • Zanin, L. L., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Scite.ai. Available at: [Link]

  • Zanin, L. L., et al. (2024, January 10). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. Available at: [Link]

  • Jung, J. (2021, November 24). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? ResearchGate. Available at: [Link]

  • Coover, H. W., & Shearer, N. H. (1966). U.S. Patent No. 3,254,111. U.S. Patent and Trademark Office.
  • Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. U.S. Patent and Trademark Office.
  • Goud, P. M., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(2), 226-238. Available at: [Link]

  • CharChem. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of β-cyanoacrylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Zhang, J. (2016). Chinese Patent No. CN105541664A. Google Patents.
  • ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]

  • PerkinElmer. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyanuric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available at: [Link]

  • Spathis, P., et al. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Polymers, 14(7), 1469. Available at: [Link]

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Disambiguation and Comparative Analysis of (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis and pharmaceutical development, precision in molecular nomenclature is paramount. A misunderstanding of a compound's name can lead to significant errors in experimental design and interpretation. This guide addresses a common point of confusion between two structurally related but distinct molecules: (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid. While both are derivatives of propenoic acid containing a cyano group, their isomeric differences in the placement of the nitrile substituent lead to fundamentally different chemical properties, reactivities, and applications. This whitepaper provides a comprehensive analysis of their structural distinctions, comparative physicochemical properties, synthesis methodologies, and their respective roles and applications, particularly within the realm of drug development. We will also outline definitive analytical protocols for their differentiation, ensuring researchers can proceed with confidence and accuracy.

Introduction: The Criticality of Isomeric Distinction

The nomenclature of organic compounds is a systematic language designed to provide an unambiguous description of a molecule's structure. However, the use of common or trivial names alongside systematic IUPAC names can sometimes create ambiguity. This is precisely the case with the topic at hand. "2-cyanoacrylic acid" is the common name for the monomer that is the precursor to cyanoacrylate adhesives and various biomedical polymers. Its systematic IUPAC name is 2-cyanoprop-2-enoic acid. In contrast, "(2E)-3-cyanoprop-2-enoic acid" describes a constitutional isomer where the cyano group is located at the terminus of the carbon chain, with a defined stereochemistry around the double bond.

This guide will dissect these differences, moving from the fundamental structural level to the practical implications for laboratory work and material application.

Unraveling the Nomenclature: A Structural Dissection

The primary distinction between these two molecules lies in the position of the cyano (-C≡N) group on the propenoic acid backbone.

  • 2-Cyanoacrylic Acid: As per IUPAC nomenclature, this is 2-cyanoprop-2-enoic acid [1]. The "2-cyano" indicates that the nitrile group is attached to the second carbon of the propene chain. This carbon is also part of the double bond, a position referred to as "vinylic"[2][3][4]. This substitution pattern places the cyano and carboxylic acid groups on the same carbon atom, a geminal arrangement that profoundly influences its reactivity.

  • (2E)-3-cyanoprop-2-enoic acid: The name indicates that the cyano group is on the third carbon of the chain ("3-cyano"). The "(2E)" prefix specifies the stereochemistry of the substituents around the double bond at the second carbon. 'E' (from the German entgegen, meaning opposite) signifies that the higher-priority groups on each carbon of the double bond are on opposite sides.

Below is a visual representation of their structures.

Caption: Chemical structures of 2-Cyanoacrylic Acid and (2E)-3-cyanoprop-2-enoic Acid.

Comparative Physicochemical Properties

The difference in the substitution pattern results in distinct physical and chemical properties, which are summarized below.

Property2-Cyanoacrylic Acid(2E)-3-cyanoprop-2-enoic acidReference
IUPAC Name 2-cyanoprop-2-enoic acid(2E)-3-cyanoprop-2-enoic acid[1][5][6]
Molecular Formula C₄H₃NO₂C₄H₃NO₂[5][6]
Molecular Weight 97.07 g/mol 97.07 g/mol [1][7][8]
CAS Number 15802-18-319060-13-0 (for the E/Z mixture)[1][7][8]
Structure Cyano and carboxyl groups on C2Cyano group on C3, carboxyl on C1
Predicted XLogP3 0.3-0.3[5][6]
Boiling Point 266.3°C at 760 mmHgNot readily available[7]
Reactivity Highly susceptible to anionic polymerizationLess prone to polymerization; undergoes addition reactions

Synthesis and Reactivity: Divergent Chemical Pathways

2-Cyanoacrylic Acid and its Derivatives

Synthesis: The industrial synthesis of 2-cyanoacrylate esters is predominantly achieved through the Knoevenagel condensation [9]. This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. The resulting polymer is then thermally "cracked" (depolymerized) and distilled to yield the pure monomer. The free acid can be prepared by reacting a 2-cyanoacrylate ester with an organic acid in a transesterification reaction or through the pyrolysis of poly(alkyl 2-cyanoacrylates)[10][11].

Knoevenagel cluster_workflow Synthesis of 2-Cyanoacrylate Monomer Reactants Formaldehyde + Alkyl Cyanoacetate Condensation Knoevenagel Condensation (Base Catalyst) Reactants->Condensation Polymer Intermediate Polymer Condensation->Polymer Cracking Thermal Cracking (Depolymerization) Polymer->Cracking Monomer Pure Alkyl 2-Cyanoacrylate Monomer Cracking->Monomer

Caption: General workflow for the synthesis of 2-cyanoacrylate monomers.

Reactivity: The most defining characteristic of 2-cyanoacrylic acid and its esters is their rapid anionic polymerization in the presence of nucleophiles, even weak ones like water[12]. The electron-withdrawing cyano and carbonyl groups make the double bond highly electrophilic and susceptible to nucleophilic attack. This "instant glue" property is harnessed in medical and industrial applications.

(2E)-3-cyanoprop-2-enoic acid

Synthesis: The synthesis of 3-cyanoprop-2-enoic acid derivatives often involves different strategies. While specific synthesis for the parent acid is less commonly documented in introductory literature, related structures are formed via Knoevenagel condensation between an aldehyde (e.g., 3-phenylpropiolaldehyde) and a cyanoacetate, followed by hydrolysis[13]. The stereochemistry (E or Z) is controlled by the reaction conditions and the nature of the reactants.

Reactivity: Unlike its isomer, 3-cyanoprop-2-enoic acid is not prone to the same rapid polymerization. The double bond is part of a conjugated system (C≡N-C=C-COOH), which influences its reactivity. It will participate in typical alkene reactions, such as Michael additions at the beta-carbon, but without the extreme speed seen in 2-cyanoacrylates.

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers dictate their applications.

The Role of 2-Cyanoacrylates in Biomedicine

The esters of 2-cyanoacrylic acid are the cornerstone of a significant class of biomaterials.

  • Tissue Adhesives: n-Butyl-2-cyanoacrylate (NBCA) and 2-octyl cyanoacrylate are widely used as medical adhesives for wound closure, acting as a barrier to microbial penetration[12][14].

  • Drug Delivery Systems: Poly(alkyl cyanoacrylate) (PACA) nanoparticles are extensively researched as carriers for targeted drug delivery, particularly in oncology[15][16][17]. These biodegradable nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release[14][18]. For example, cisplatin-loaded and doxorubicin-loaded poly(butyl cyanoacrylate) (PBCA) nanoparticles have been investigated for treating glioblastoma and breast cancer, respectively[15].

  • Embolization Agents: In interventional radiology, cyanoacrylate-based formulations are used to block blood flow to tumors or vascular malformations.

Applications of 3-Cyanopropenoic Acid Derivatives

Derivatives of 3-cyanopropenoic acid are valuable as synthetic intermediates. The conjugated system makes them useful building blocks in the synthesis of more complex molecules, including heterocycles and pharmacologically active compounds. For instance, novel 2-cyanoacrylate compounds containing pyrazolyl or 1,2,3-triazolyl moieties, which are derived from related synthetic pathways, have shown significant herbicidal activities[19].

Experimental Protocols for Differentiation

Distinguishing between these two isomers in a laboratory setting is straightforward using standard analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To differentiate the isomers based on the chemical shifts and coupling patterns of the vinylic protons.

Methodology:

  • Prepare a ~5-10 mg/mL solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Results:

    • 2-Cyanoacrylic Acid: Will show two distinct singlets (or very finely split doublets) in the vinylic region (typically 6.0-7.0 ppm) corresponding to the two non-equivalent protons of the CH₂= group.

    • (2E)-3-cyanoprop-2-enoic acid: Will exhibit two vinylic protons as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E) configuration. The chemical shifts will differ significantly from the 2-cyano isomer due to the different electronic environment.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the isomers based on the vibrational frequencies of their functional groups.

Methodology:

  • Prepare the sample for analysis (e.g., as a thin film on a salt plate or using an ATR accessory).

  • Acquire the IR spectrum.

  • Expected Results:

    • Both isomers will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹).

    • The key difference will be in the fingerprint region and the C=C stretching frequency. The highly substituted and polarized double bond of 2-cyanoacrylic acid will have a different C=C stretching frequency compared to the less substituted double bond in the 3-cyano isomer.

AnalyticalWorkflow cluster_workflow Analytical Differentiation Workflow Sample Unknown Cyano-Substituted Propenoic Acid Sample NMR ¹H NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR Analysis Spectral Analysis NMR->Analysis IR->Analysis Result1 Isomer 1 Identified: 2-Cyanoacrylic Acid (Two vinylic singlets) Analysis->Result1 If pattern matches Result2 Isomer 2 Identified: (2E)-3-cyanoprop-2-enoic Acid (Two vinylic doublets, J ≈ 16 Hz) Analysis->Result2 If pattern matches

Caption: Workflow for the analytical differentiation of the two isomers.

Conclusion

While (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid share the same molecular formula, they are distinct constitutional isomers with disparate chemical personalities. 2-Cyanoacrylic acid is defined by the geminal arrangement of its activating groups, leading to rapid polymerization that is leveraged in advanced biomedical applications like drug delivery nanoparticles and tissue adhesives. Conversely, (2E)-3-cyanoprop-2-enoic acid is a conjugated system more suited as a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a clear understanding of this structural distinction is not merely academic; it is fundamental to the successful design, execution, and application of their scientific endeavors. The analytical methods outlined provide a robust framework for unambiguous identification, ensuring the correct molecule is utilized for its intended purpose.

References

  • Vinyl | Wikidwelling | Fandom. (n.d.).
  • The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. (2024, May 26).
  • Cyanoacrylate Adhesive Provides Efficient Local Drug Delivery. (2006, January 6).
  • Vinyl group - Wikipedia. (n.d.).
  • Vinyl group - Grokipedia. (n.d.).
  • Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives. Google Patents.
  • Sustained drug release and cancer treatment by an injectable and biodegradable cyanoacrylate-based local drug delivery system. Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • PROCESS FOR THE PREPARATION OF 2-CYANOACRYLIC ACID. (n.d.).
  • 2-Cyanoacrylic acid | CAS#:15802-18-3 | Chemsrc. (2025, October 1).
  • vinylic groups (V06622). The IUPAC Compendium of Chemical Terminology. (n.d.).
  • Process for producing 2-cyanoacrylic acid. Google Patents.
  • Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. (2022, February 28).
  • 2-Cyanoacrylate | C4H2NO2- | CID 21226398. PubChem - NIH. (n.d.).
  • Cyanoacrylate. School of Chemistry | University of Bristol. (n.d.).
  • Cyanoacrylate-nano drug: A bone-targeted therapy. ResearchGate. (n.d.).
  • Vinyl: Formula, Structure, Examples, and Preparation. Chemistry Learner. (2025, October 22).
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. PMC. (n.d.).
  • (2e)-3-cyanoprop-2-enoic acid (C4H3NO2). PubChemLite. (n.d.).
  • 2-cyanoacrylic acid (C4H3NO2). PubChemLite. (n.d.).
  • Cyanoacrylate - Wikipedia. (n.d.).
  • Cyanoacrylic acid | C4H3NO2 | CID 27488. PubChem - NIH. (n.d.).
  • (2E)-2-cyano-3-(pyridin-4-yl)prop-2-enoic acid - C9H6N2O2 | CSSB00040768706. (n.d.).
  • (2E)-3-(2-cyanophenyl)prop-2-enoic acid. Key Organics. (n.d.).
  • 3-Cyanopropenoic acid | C4H3NO2 | CID 53436351. PubChem - NIH. (n.d.).
  • Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Benchchem. (n.d.).
  • 2-CYANOPROP-2-ENOIC ACID | 263703-32-8, 2-CYANOPROP-2-ENOIC ACID Formula. ECHEMI. (n.d.).
  • 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. INEOS OPEN. (n.d.).
  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. (n.d.).

Sources

Thermodynamic Stability & Isomerization of (E)-3-Cyanoacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, electronic drivers, and experimental handling of (E)-3-cyanoacrylic acid isomers.

Technical Guide for Process Chemists & Structural Biologists

Executive Summary

In the structural landscape of 3-cyanoacrylic acid (


), the (E)-isomer (trans)  represents the thermodynamic sink, exhibiting significantly higher stability than its (Z)-isomer (cis)  counterpart. This preference is driven by the minimization of dipole-dipole repulsion between the electron-withdrawing nitrile (

) and carboxylic acid (

) moieties, alongside steric relaxation.

While the (Z)-isomer can be accessed via photochemical excitation, it is kinetically unstable and undergoes thermal relaxation to the (E)-form. For drug development applications involving covalent inhibition (Michael acceptors), ensuring the isomeric purity of the (E)-form is critical for predictable electrophilicity and binding kinetics.

Part 1: The Thermodynamic Landscape

Energy Profile & Isomerism

The stability of 3-cyanoacrylic acid follows the general trend of 1,2-disubstituted electron-deficient alkenes. The (E)-isomer is the ground state.[1] The energy barrier for thermal isomerization (Z


 E) is surmountable at elevated temperatures or under acid catalysis, whereas the reverse reaction (E 

Z) requires photochemical input (UV irradiation).
  • Thermodynamic Product: (E)-3-cyanoacrylic acid

  • Kinetic/Photochemical Product: (Z)-3-cyanoacrylic acid

  • 
     (approx):  The (E)-isomer is estimated to be 2–5 kcal/mol lower in energy than the (Z)-isomer.
    
Mechanistic Drivers

Two primary forces dictate this equilibrium:

  • Steric Hindrance: Although the cyano group is linear and relatively small (A-value ~0.2), the planar nature of the acrylic system forces the carbonyl oxygen and the nitrile nitrogen into proximity in the (Z)-configuration.

  • Dipole Repulsion: Both

    
     and 
    
    
    
    are strong electron-withdrawing groups (EWGs). In the (Z)-isomer, their dipoles are aligned on the same side of the double bond, creating a destabilizing high-dipole moment. The (E)-isomer allows for dipole cancellation.
Reaction Coordinate Diagram

The following diagram visualizes the energy landscape and the pathway for isomerization.

ReactionCoordinate E_Isomer (E)-Isomer (Thermodynamic Sink) Photo UV Excitation (hv) E_Isomer->Photo Input TS Transition State (Bond Rotation) TS->E_Isomer Relaxation Z_Isomer (Z)-Isomer (High Energy) Z_Isomer->TS Thermal/Acid Activation Photo->Z_Isomer Isomerization

Figure 1: Reaction coordinate illustrating the thermal relaxation of the Z-isomer to the stable E-isomer and the photochemical pathway required to access the Z-form.

Part 2: Experimental Characterization (Self-Validating Protocols)

Distinguishing the isomers relies on


-NMR spectroscopy.[2] The coupling constant (

) across the alkene double bond is the definitive, self-validating metric.
NMR Spectroscopy Criteria

The magnitude of the vicinal coupling constant (


) is strictly dependent on the dihedral angle (Karplus relationship).
Parameter(E)-3-Cyanoacrylic Acid(Z)-3-Cyanoacrylic AcidValidation Logic
Geometry Trans (Entgegen)Cis (Zusammen)Visual confirmation via NOE

Coupling
15.0 – 16.5 Hz 10.0 – 12.0 Hz Primary confirmation metric
Chemical Shift (

)

-H is typically more deshielded

-H is relatively shielded
Secondary confirmation
NOESY Signal No correlation between alkene protonsStrong correlation between alkene protonsSpatial confirmation
Crystallography

In solid state, the (E)-isomer typically crystallizes in centrosymmetric space groups (e.g.,


) to maximize intermolecular hydrogen bonding between carboxylic acid dimers, forming infinite chains or ribbons that exclude the nitrile group from the H-bond network.

Part 3: Protocol for Thermodynamic equilibration

Objective: Convert a mixture of E/Z isomers or pure Z-isomer into the thermodynamically stable (E)-3-cyanoacrylic acid.

Reagents & Equipment
  • Substrate: Crude 3-cyanoacrylic acid (E/Z mixture).

  • Solvent: Toluene (for high-temp) or Acetic Acid (for acid catalysis).

  • Catalyst: Iodine (

    
    , 5 mol%) or concentrated HCl (trace).
    
  • Analysis: 400 MHz NMR spectrometer.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude material (1.0 eq) in Toluene (0.5 M concentration).

  • Catalysis: Add Iodine (

    
    , 0.05 eq). Iodine radicals facilitate the reversible attack on the double bond, lowering the rotation barrier.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Aliquot at t=0 and t=4h. Analyze via

      
      -NMR.[2][3][4] Look for the disappearance of the 
      
      
      
      Hz doublet and growth of the
      
      
      Hz doublet.
  • Quench: Cool to room temperature. Wash with saturated aqueous

    
     (sodium thiosulfate) to remove iodine.
    
  • Isolation:

    • The (E)-isomer is often less soluble in non-polar solvents than the (Z)-isomer due to efficient packing.

    • Concentrate the organic layer and induce crystallization by cooling to

      
      .
      
  • Purification: Recrystallize from water or an EtOAc/Hexane mixture.

Workflow Diagram

ProtocolWorkflow Start Crude Mixture (E/Z Isomers) Solubilization Dissolve in Toluene Add 5 mol% I2 Start->Solubilization Reflux Reflux (110°C) 4-6 Hours Solubilization->Reflux Check NMR Checkpoint Target: J = 16 Hz Reflux->Check Check->Reflux Incomplete Workup Wash w/ Na2S2O3 Remove Iodine Check->Workup Pass Cryst Recrystallization (Thermodynamic Product) Workup->Cryst

Figure 2: Operational workflow for the iodine-catalyzed isomerization and isolation of (E)-3-cyanoacrylic acid.

Part 4: Applications in Drug Discovery

Understanding this stability is vital for designing Targeted Covalent Inhibitors (TCIs) .

  • Warhead Geometry: The 3-cyanoacrylic acid motif acts as a Michael acceptor. The geometry of the double bond dictates the trajectory of the nucleophilic attack (e.g., by a cysteine thiol in a protein active site).

  • Reactivity: The (E)-isomer presents the

    
    -carbon more accessibly than the (Z)-isomer, which may suffer from steric shielding by the carboxylic acid.
    
  • Storage: Drug substances containing this motif must be protected from UV light to prevent photoisomerization to the less active/stable (Z)-form.

References

  • IUCr Journals. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.

  • BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide.

  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans) and Stability Rules.

  • ResearchGate. (2004). Synthesis and Photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one.

  • National Institutes of Health (PubChem). (2025). Cyanoacrylic acid | C4H3NO2 | CID 27488.[5]

Sources

biological activity of 3-cyanoprop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: The


-Cyanoacrylate Warhead: Engineering Biological Activity in 3-Cyanoprop-2-enoic Acid Derivatives

Executive Summary

The 3-cyanoprop-2-enoic acid scaffold (often referred to as the


-cyanoacrylic acid moiety) represents a privileged structure in medicinal chemistry, primarily functioning as a tunable Michael acceptor. Unlike non-specific alkylators, derivatives of this scaffold—most notably 

-cyano-4-hydroxycinnamic acid (CHC) and the Tyrphostin class—exhibit remarkable specificity for cysteine-rich active sites in Monocarboxylate Transporters (MCTs) and Tyrosine Kinases.

This technical guide dissects the "warhead" mechanics of this scaffold, detailing how the electron-withdrawing nitrile group modulates electrophilicity at the


-carbon to enable targeted covalent inhibition (TCI). We provide validated protocols for the synthesis and biological evaluation of these derivatives, moving beyond theoretical chemistry into actionable drug development workflows.

Chemical Architecture & Reactivity: The Tunable Warhead

The biological potency of 3-cyanoprop-2-enoic acid derivatives stems from their electronic structure. The scaffold features a


-carbon that is double-activated by two electron-withdrawing groups (EWGs): the carboxylic acid (or ester) and the nitrile (

).
The Michael Addition Mechanism

The olefinic


-carbon is highly electrophilic. Upon binding to a protein pocket, a nucleophilic residue (typically a cysteine thiol, 

) attacks this carbon.
  • Reversibility: Unlike acrylamides, the presence of the

    
    -cyano group increases the acidity of the 
    
    
    
    -proton in the resulting adduct.[1][2] This often allows for a reversible covalent bond (retro-Michael reaction), reducing the risk of permanent off-target haptenization and immunotoxicity.
  • Selectivity: The steric bulk of the R-group (typically an aromatic ring in cinnamic acid derivatives) dictates which protein pocket the warhead can access.

Figure 1: Mechanism of Cysteine Targeting The following diagram illustrates the nucleophilic attack of a protein cysteine on the


-carbon of the scaffold.

MichaelAddition Figure 1: Reversible Covalent Inhibition Mechanism via Michael Addition Scaffold 3-Cyanoprop-2-enoic Acid Derivative Transition Transition State (Nucleophilic Attack) Scaffold->Transition Binding Protein Protein Target (Cysteine-SH) Protein->Transition Deionization (S-) Adduct Covalent Adduct (Inhibited Protein) Transition->Adduct Michael Addition (C-S Bond Formation) Adduct->Scaffold Retro-Michael (Reversible)

Therapeutic Targets & Mechanisms

This scaffold is not a "one-size-fits-all" toxin; it is a precision tool used in two major therapeutic areas.

Metabolic Reprogramming: MCT Inhibition

Tumor cells rely on glycolysis (Warburg effect), producing massive amounts of lactate. Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4, export this lactate to prevent lethal acidosis.

  • Key Agent:

    
    -Cyano-4-hydroxycinnamic acid (CHC).[3][4][5][6]
    
  • Mechanism: CHC acts as a competitive, covalent inhibitor of MCT1. It binds to the translocation pocket, preventing lactate efflux. This forces the cancer cell to "choke" on its own metabolic waste.

Signal Transduction: Kinase Inhibition (Tyrphostins)

The "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) class was rationally designed to mimic tyrosine but block the catalytic domain of kinases like EGFR and JAK.

  • Key Agents: AG490 (JAK2 inhibitor), Tyrphostin A23.

  • Mechanism: The benzylidenemalononitrile domain (closely related to the cyanoacrylate scaffold) fits into the ATP-binding pocket or the substrate-binding site, intercepting phosphotransfer.

Table 1: Comparative Activity of Key Derivatives

DerivativeR-SubstituentPrimary TargetMechanismBiological Outcome
CHC 4-HydroxyphenylMCT1 / MCT2Comp. InhibitionBlockade of lactate transport; tumor acidosis.
Tyrphostin AG490 3,4-DihydroxyphenylJAK2 KinaseATP CompetitionInhibition of STAT3 signaling; apoptosis in leukemia.
Tyrphostin A23 3,4-DihydroxyphenylEGFRSubstrate Comp.Suppression of EGF-dependent cell proliferation.
MK-886 Indole-basedFLAP (5-LO pathway)AllostericInhibition of Leukotriene biosynthesis (Inflammation).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point checks, positive controls).

Synthesis: Knoevenagel Condensation

The most robust route to these derivatives is the Knoevenagel condensation between an aromatic aldehyde and cyanoacetic acid.

  • Reagents: Aromatic Aldehyde (1.0 eq), Cyanoacetic Acid (1.1 eq), Ammonium Acetate (0.1 eq, Catalyst), Toluene (Solvent).

  • Equipment: Dean-Stark trap (to remove water and drive equilibrium).

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific aldehyde (e.g., 4-hydroxybenzaldehyde for CHC) and 11 mmol of cyanoacetic acid in 30 mL of toluene.

  • Catalyze: Add 1 mmol of Ammonium Acetate.

  • Reflux: Attach a Dean-Stark trap and reflux at 110°C. Monitor water collection. Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Isolation: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via NMR (

    
    H signal for vinyl proton at 
    
    
    
    8.0–8.5 ppm) and melting point (CHC: ~213°C).
Bioassay: MCT1 Lactate Transport Inhibition

Direct measurement of lactate flux is superior to indirect cell viability assays.

  • System: Rat Erythrocytes (high MCT1 expression, negligible MCT4).

  • Tracer: L-[

    
    C]Lactate.
    

Step-by-Step Methodology:

  • Preparation: Wash erythrocytes 3x in pH 7.4 phosphate buffer. Resuspend to 20% hematocrit.

  • Loading: Incubate cells with test compounds (e.g., 10

    
    M - 5 mM CHC) for 10 minutes at 37°C.
    
  • Initiation: Add L-[

    
    C]Lactate (0.1 
    
    
    
    Ci/mL) to the suspension.
  • Termination: At exactly 60 seconds (linear phase), stop transport by adding ice-cold stop solution (100

    
    M phloretin in buffer) and rapid centrifugation.
    
  • Quantification: Lyse the cell pellet and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Figure 2: Experimental Workflow (Synthesis to Assay)

Workflow Figure 2: Integrated Workflow for Development of Cyanoacrylate Derivatives cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation (MCT1) Start Reagents: Aldehyde + Cyanoacetic Acid Reflux Reflux (Toluene) Dean-Stark Trap Start->Reflux Purify Recrystallization (Ethanol/Water) Reflux->Purify Verify QC: NMR & Melting Point Purify->Verify Incubate Incubate with Candidate Drug Verify->Incubate Transfer Compound Cells Rat Erythrocytes (MCT1 Source) Cells->Incubate Tracer Add 14C-Lactate Incubate->Tracer Stop Stop Solution (Phloretin) Tracer->Stop Count Scintillation Counting (Calculate IC50) Stop->Count

Structure-Activity Relationship (SAR) & Challenges

Tuning Reactivity

The reactivity of the warhead must be balanced.

  • Too Reactive: If the

    
    -carbon is too electrophilic (e.g., by adding strong EWGs on the phenyl ring like 
    
    
    
    ), the compound becomes a promiscuous alkylator, reacting with glutathione (GSH) and causing toxicity.
  • Optimization: Electron-donating groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring (as seen in CHC and Tyrphostins) modulate the electrophilicity, ensuring the drug ignores GSH but reacts with the specific cysteine in the hydrophobic active site.
Stability Issues

Ester derivatives of 3-cyanoprop-2-enoic acid are susceptible to plasma esterases.

  • Solution: For in vivo applications, bioisosteres such as amides or the use of sterically hindered esters are recommended to improve pharmacokinetic half-life.

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[4] Kinetics and specificity for substrates and inhibitors."[2][7][8] Biochemical Journal. Link

  • Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[9][10] Annual Review of Biochemistry. Link

  • Verreault, M., et al. (2013). "α-Cyano-4-hydroxycinnamate (CHC) is a potent and non-competitive inhibitor of monocarboxylate transporters."[3] Cellular Physiology and Biochemistry. Link

  • Yadav, J. S., et al. (2004).[11] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates." European Journal of Organic Chemistry.[11][12] Link

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Genode Concept." Angewandte Chemie International Edition. Link

Sources

(2E)-3-cyanoprop-2-enoic acid PubChem CID 53436351 data

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper on (2E)-3-cyanoprop-2-enoic acid (PubChem CID 53436351), a specialized Michael acceptor intermediate used in organic synthesis and medicinal chemistry.

Core Identity & Synthetic Utility in Covalent Drug Discovery

Executive Summary

(2E)-3-cyanoprop-2-enoic acid (also known as beta-cyanoacrylic acid or fumaric acid mononitrile) is a bifunctional electrophile characterized by a conjugated system incorporating both a carboxylic acid and a nitrile group. Unlike its ubiquitous isomer, 2-cyanoacrylic acid (the monomer of "superglue"), the 3-cyano isomer is a stable metabolic intermediate and a potent Michael acceptor. Its primary utility lies in the synthesis of gamma-amino acids (e.g., GABA analogs like Baclofen) and as a "warhead" in covalent fragment-based drug discovery (FBDD) for targeting non-catalytic cysteine residues.

Chemical Identity & Physicochemical Profile

The compound exists as the stable trans (E) isomer, governed by the thermodynamic stability of the fumaric acid scaffold.

PropertyData
IUPAC Name (2E)-3-cyanoprop-2-enoic acid
PubChem CID 53436351
CAS Number 19060-13-0 (Generic), 263703-32-8 (Isomer specific)
Molecular Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
Structure HOOC-CH=CH-CN
Stereochemistry Trans (E-isomer)
pKa (Predicted) 2.5 – 3.0 (Stronger acid than acrylic acid due to -CN effect)
LogP -0.3 (Highly polar, water-soluble)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 61.1 Ų

Synthetic Methodologies

While Knoevenagel condensation is standard for alpha-cyanoacrylates, the beta-cyano isomer requires a different approach to establish the nitrile at the 3-position. The most robust field-proven protocol involves the dehydration of fumaramic acid.

Protocol A: Dehydration of Fumaramic Acid (Primary Route)

This method preserves the (E)-geometry of the double bond while converting the primary amide to a nitrile.

Reagents:

  • Fumaramic acid (3-carbamoylacrylic acid)

  • Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)

  • Solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Suspend fumaramic acid (10 mmol) in dry DCM (50 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C. Add Thionyl chloride (12 mmol) dropwise to prevent thermal runaway.

  • Dehydration: Add a catalytic amount of DMF. The Vilsmeier-Haack-like intermediate facilitates the loss of water from the amide.

  • Reflux: Allow the reaction to warm to room temperature and then reflux for 2–4 hours until gas evolution (SO₂, HCl) ceases.

  • Workup: Concentrate the solvent in vacuo. The residue is recrystallized from benzene/ethanol to yield (2E)-3-cyanoprop-2-enoic acid as white crystals.

Protocol B: Nucleophilic Substitution (Alternative)

Reaction of (E)-3-chloroacrylic acid with alkali cyanides. Note: This route is less preferred due to the toxicity of cyanide and potential for polymerization.

  • Dissolve (E)-3-chloroacrylic acid in ethanol/water.

  • Add 2 equivalents of NaCN slowly at 0°C.

  • Acidify carefully to pH 2 to precipitate the product.

Visualization: Synthesis Pathway

Synthesis Figure 1: Synthesis via Dehydration of Fumaramic Acid Start Fumaramic Acid (HOOC-CH=CH-CONH2) Inter Imidoyl Chloride Intermediate Start->Inter Activation (-HCl) Reagent Dehydrating Agent (SOCl2 / DMF) Reagent->Inter Product (2E)-3-Cyanoprop-2-enoic Acid (HOOC-CH=CH-CN) Inter->Product Elimination (-SO2)

Caption: Conversion of the primary amide to nitrile via dehydration, preserving the trans-alkene geometry.

Mechanism of Action: The Michael Acceptor

The core pharmacological value of (2E)-3-cyanoprop-2-enoic acid is its reactivity as a Michael Acceptor .[1] The electron-withdrawing nature of both the nitrile (-CN) and carboxylic acid (-COOH) groups creates a highly electrophilic beta-carbon.

Biological Interaction

In a biological context (or drug synthesis), a nucleophile (such as a cysteine thiol in a protein or a carbon nucleophile in synthesis) attacks the beta-carbon.

Reaction Scheme:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the β-carbon.

  • Enolate Formation: The electrons shift to form a stabilized enolate/aza-enolate intermediate.

  • Protonation: The alpha-carbon picks up a proton, yielding the saturated addition product.

Visualization: Michael Addition Mechanism

Mechanism Figure 2: Michael Addition Mechanism at the Beta-Carbon Electrophile Beta-Carbon (Electrophilic Center) Transition Enolate Intermediate Electrophile->Transition e- Shift Nu Nucleophile (Cys-SH / Carbon-Nu) Nu->Electrophile Attack Adduct Saturated Adduct Transition->Adduct Protonation (+H+)

Caption: The electron-deficient beta-carbon serves as a trap for biological nucleophiles (e.g., Cysteine).

Applications in Drug Development

Synthesis of GABA Analogs (Baclofen Precursors)

This compound is a critical intermediate in the synthesis of Baclofen and related gamma-amino acids.

  • Mechanism: A nitromethane anion adds to the beta-position of (2E)-3-cyanoprop-2-enoic acid (or its ester).

  • Result: Subsequent reduction of the nitro group and hydrolysis of the nitrile yields the gamma-amino butyric acid backbone.

Covalent Fragment Screening

In modern drug discovery, "warheads" are screened against protein targets to find covalent inhibitors.

  • Role: (2E)-3-cyanoprop-2-enoic acid serves as a reversible covalent warhead . The nitrile group enhances the electrophilicity compared to simple acrylates, allowing it to target less reactive cysteines.

  • Selectivity: The presence of the carboxylic acid allows for electrostatic guidance into positively charged binding pockets before the covalent bond forms.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Toxic if swallowed (releases CN⁻ metabolically).Do not eat/drink in lab.
Skin/Eye Irritation Causes severe skin burns and eye damage (Acidic + Alkylating).Wear nitrile gloves & face shield.
Reactivity May polymerize if heated or treated with strong bases.Store at 2–8°C.

Disposal: Treat as cyanide-containing waste. Do not mix with acids without a scrubber (risk of HCN evolution).

References

  • PubChem. (2025). Compound Summary for CID 53436351, 3-Cyanopropenoic acid. National Library of Medicine. [Link]

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.

Sources

The Tunable Warhead: 3-Cyanoacrylic Acid Derivatives in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 3-substituted-2-cyanoacrylic acid derivatives (commonly referred to in medicinal chemistry as


-cyanoacrylates or 

-cyanoacrylamides) in modern drug design.

Executive Summary

The resurgence of covalent inhibition in drug discovery has shifted focus from non-specific alkylators to "tunable" electrophiles. Among these, derivatives of 3-substituted-2-cyanoacrylic acid have emerged as a privileged scaffold. Unlike traditional acrylamides (which often form irreversible bonds), the introduction of a cyano group at the


-position (C2) fundamentally alters the thermodynamics of the Michael addition. This modification stabilizes the intermediate enolate, lowering the activation energy for both the forward (addition) and reverse (elimination) reactions.

Consequently, this warhead enables reversible covalent inhibition , allowing drugs to achieve high potency and prolonged residence time while minimizing the risk of permanent off-target haptenization (immunogenicity).

Structural Anatomy & Nomenclature

To ensure precision, we must clarify the chemical nomenclature often used loosely in the field.

  • The Scaffold: The core structure is an acrylic acid backbone (

    
    ).
    
  • The "3-Cyano" Confusion: While often queried as "3-cyanoacrylic acid," the bioactive warhead in drug design almost exclusively places the cyano group at the

    
    -position (C2)  and the pharmacophore at the 
    
    
    
    -position (C3)
    .
  • Physiological State: The free acid (

    
    ) is typically derivatized to an amide  or ester  (e.g., cyanoacrylamide). At physiological pH (7.4), a free carboxylic acid would exist as a carboxylate anion (
    
    
    
    ), whose electron-donating character would deactivate the Michael acceptor.
The Electronic "Push-Pull" System

The reactivity of this warhead is defined by the interplay between substituents:

  • 
    -Cyano Group (EWG):  Strong electron-withdrawing induction (
    
    
    
    ) and resonance (
    
    
    ). It dramatically increases the electrophilicity of the
    
    
    -carbon (C3).
  • 
    -Substituent (R):  The drug scaffold attached at C3. By varying R (aryl, heteroaryl, alkyl), medicinal chemists can fine-tune the LUMO energy of the alkene.
    
  • Carbonyl Motif (Amide/Ester): Provides additional activation.

Mechanistic Unique Selling Point: Reversibility

The defining feature of cyanoacrylic derivatives is their ability to undergo reversible Michael addition with cysteine thiols.

Thermodynamics of the Thiol-Michael Reaction

In a standard acrylamide (e.g., Ibrutinib), the reaction with Cys is effectively irreversible because the resulting enolate is unstable and rapidly protonates to a stable adduct. In a 2-cyanoacrylate , the


-cyano group stabilizes the negative charge on the 

-carbon in the transition state and the intermediate.


  • Forward Reaction (

    
    ):  Accelerated by the highly electron-deficient 
    
    
    
    -carbon.
  • Reverse Reaction (

    
    ):  The acidity of the 
    
    
    
    -proton in the adduct is high (due to the flanking CN and Carbonyl). This facilitates deprotonation and
    
    
    -elimination (retro-Michael), regenerating the free thiol and the drug.

Benefit: This "On-Off" cycling allows the drug to dissociate from off-targets (where binding is driven only by reactivity) while remaining bound to the specific target (where non-covalent interactions stabilize the complex).

Experimental Protocols for Warhead Profiling

Protocol A: GSH Reactivity Assay (Half-life Determination)

Purpose: To assess the intrinsic electrophilicity and stability of the warhead in the presence of biological nucleophiles.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in PBS)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Incubation: Mix Test Compound (50

    
    M) with GSH (5 mM, 100-fold excess) in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Quench with 1% Formic Acid/Acetonitrile to stop the reaction (if not analyzing real-time).

  • Analysis: LC-MS/MS monitoring the disappearance of the parent ion and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Protocol B: Jump-Dilution Recovery (Reversibility Check)

Purpose: To distinguish between reversible and irreversible binding to the target protein.

Workflow:

  • Saturation: Incubate protein (100 nM) with inhibitor (10

    
     IC
    
    
    
    ) for 1 hour to ensure full occupancy.
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (triggering the enzymatic reaction).

  • Monitoring: Measure enzymatic activity continuously over 60 minutes.

    • Irreversible Inhibitor:[1] Activity remains near 0% (flatline).

    • Reversible Covalent: Activity slowly recovers as the inhibitor dissociates (

      
       dependent).
      
  • Data Fitting: Fit the recovery curve to the equation:

    
    
    Where 
    
    
    
    is the steady-state velocity (recovered) and
    
    
    is initial velocity.

Data Presentation: Tuning Reactivity

The following table illustrates how the electronic nature of the


-substituent (C3) affects the intrinsic reactivity (

) and residence time.

-Substituent (R)
Electronic Effect

(GSH)
ReversibilityApplication
Alkyl (Methyl) Weak Donor< 1 minLow (Too reactive)Polymer precursors
Phenyl Neutral10-20 minModerateGeneral Probes
Electron-Poor Aryl Withdrawal< 5 minLowRapid labeling
Electron-Rich Aryl Donor (Resonance)1-4 hours High (Tunable) Drug Candidates
Heteroaryl (Pyridine) Inductive Withdrawal30-60 minHighKinase Inhibitors

Note: Data is representative of typical cyanoacrylamide SAR trends.

Visualization: The Reversible Covalent Pathway

The following diagram illustrates the kinetic pathway of a cyanoacrylic acid derivative targeting a Cysteine residue, highlighting the critical retro-Michael step.

MichaelAddition Drug Free Drug (Cyanoacrylate) Complex Non-Covalent Complex (E•I) Drug->Complex Binding (Kd) Protein Target Protein (Cys-SH) Protein->Complex Binding (Kd) TS Transition State (Anionic) Complex->TS Nucleophilic Attack TS->Complex Elimination Adduct Covalent Adduct (Thioether) TS->Adduct Protonation Adduct->TS Deprotonation (Retro-Michael)

Caption: The cyano group stabilizes the TS, facilitating the retrograde pathway (dashed red lines).

Case Studies in Drug Design

A. Rilzabrutinib (PRN1008) - BTK Inhibitor

Rilzabrutinib utilizes a 2-cyanoacrylamide warhead to target Cys481 of Bruton's Tyrosine Kinase (BTK).

  • Challenge: Irreversible BTK inhibitors (e.g., Ibrutinib) have safety concerns regarding off-target binding to other kinases with conserved cysteines.

  • Solution: The cyano-warhead confers reversibility.[2][3] Rilzabrutinib binds covalently but dissociates sufficiently to clear from systemic circulation, reducing off-target toxicity while maintaining high occupancy at the target site in B-cells.

B. Nrf2 Activators (Triterpenoids)

Synthetic triterpenoids like Bardoxolone Methyl contain a 2-cyano-enone system (structurally analogous to cyanoacrylates).

  • Mechanism: They reversibly alkylate Keap1 sensor cysteines (Cys151).

  • Role of Cyano: The cyano group is critical for tuning the reactivity to the "Goldilocks" zone—reactive enough to modify Keap1, but reversible enough to avoid depleting cellular glutathione pools.

References

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles.[1] Nature Chemical Biology. Link

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology. Link

  • Krishnan, S., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society.[2] Link

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry.[2][3] Current Opinion in Chemical Biology. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

Sources

Technical Guide: Solubility Profiling of (2E)-3-Cyanoprop-2-enoic Acid

[1][2]

Executive Summary

(2E)-3-cyanoprop-2-enoic acid (also known as (E)-3-cyanoacrylic acid) represents a class of "Polar Michael Acceptors" critical in the synthesis of heterocyclic pharmaceuticals and cyanoacrylate polymers.[1][2] Its solubility behavior is governed by a competitive interaction between the highly polar cyano (-CN) and carboxylic acid (-COOH) motifs against the short hydrophobic alkene backbone.[1][2]

This guide provides a structural analysis of its solubility, a validated protocol for experimental determination, and a thermodynamic framework for modeling its dissolution in organic solvents.

Chemical Profile & Physicochemical Basis

Understanding the solubility requires analyzing the solute-solvent interaction potential.[2]

PropertyValue / CharacteristicImpact on Solubility
IUPAC Name (2E)-3-cyanoprop-2-enoic acidE-isomer is thermodynamically stable.[1][2]
CAS Number 19060-13-0Unique identifier for the 3-substituted isomer.[1][2]
Molecular Weight 97.07 g/mol Low MW facilitates dissolution in small polar solvents.[2]
Structure HOOC-CH=CH-CNDual H-bond donor (COOH) and acceptor (CN, COOH).[1][2]
Predicted pKa ~3.5 – 4.0Acidic; solubility in water is pH-dependent.[1][2]
Predicted LogP ~0.3 – 0.5Moderately polar; prefers polar organic solvents over hydrocarbons.[2]
Solubility Mechanism

The compound exhibits amphiphilic polarity .[2]

  • The Carboxylic Acid Head: Drives solubility in protic solvents (Methanol, Water) via hydrogen bonding.[2]

  • The Cyano Group: A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[2]

  • The Alkene Backbone: Too short to provide significant lipophilicity, making the compound insoluble in non-polar alkanes (Hexane, Heptane).[2]

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., cyanoacetic acid, cinnamic acid), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice.[1][2]
Polar Protic Methanol, EthanolHigh (50-100 mg/mL)Hydrogen bonding with -COOH; solvation of -CN.[1][2]
Ketones Acetone, MEKModerate to High Dipole interactions; good for recrystallization.[2]
Ethers THF, 1,4-DioxaneModerate H-bond acceptance from solvent oxygen to solute proton.[2]
Chlorinated DCM, ChloroformLow to Moderate Weak polarity; useful for extraction but not dissolution.[2]
Hydrocarbons Hexane, TolueneInsoluble (<1 mg/mL)Lack of polar interactions to overcome lattice energy.[2]

Experimental Protocol: Saturation Shake-Flask Method

Standardized protocol for generating precise solubility data.[1][2]

Objective

To determine the equilibrium solubility of (2E)-3-cyanoprop-2-enoic acid in a specific solvent at a controlled temperature (

Materials
  • Solute: (2E)-3-cyanoprop-2-enoic acid (>98% purity).[1][2]

  • Solvent: HPLC grade (dried if necessary).[1][2]

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector @ 220-240 nm).

Workflow Diagram

SolubilityProtocolStartStart: Weigh Excess SoluteMixAdd Solvent & Seal Vial(e.g., 5 mL in 20 mL vial)Start->MixShakeEquilibrate: Orbital Shaker(24-48 hrs @ Temp T)Mix->ShakeSettlePhase Separation:Allow solids to settle (1-2 hrs)Shake->SettleFilterFiltration:0.45 µm PTFE Syringe Filter(Pre-heat filter if T > Ambient)Settle->FilterDiluteDilution:Dilute aliquot with Mobile PhaseFilter->DiluteAnalyzeQuantification:HPLC-UV AnalysisDilute->AnalyzeCalcCalculation:Determine Conc. (x_exp)Analyze->Calc

Caption: Step-by-step workflow for the saturation shake-flask solubility determination method.

Detailed Procedure
  • Preparation: Add excess solid (approx. 100-200 mg) to a glass vial containing 5 mL of the target solvent.

  • Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25°C, 30°C, 35°C) and agitate at 150 rpm for 24–48 hours.

    • Critical Check: Ensure solid is still present after 24 hours.[2] If fully dissolved, add more solid.[2]

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours at the target temperature to prevent sedimentation errors.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe (to match

    
    ) and filter through a 0.45 µm PTFE filter.
    
  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC.

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [Gradient or Isocratic].[1][2]

    • Detection: UV absorption (max typically ~230 nm for conjugated nitriles).[1][2]

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, use the Modified Apelblat Equation .[2] This semi-empirical model correlates the mole fraction solubility (


12
The Apelblat Equation
12
  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[1][2][4][5]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
Thermodynamic Parameters

From the solubility data, the apparent enthalpy (


12
  • Positive

    
     : Indicates the dissolution is endothermic  (solubility increases with temperature), which is typical for this class of crystalline organic acids.[1][2]
    
  • Positive

    
     : Indicates the disorder increases upon dissolution.[1][2]
    

Applications in Purification (Recrystallization)

The solubility differential is the key to purifying (2E)-3-cyanoprop-2-enoic acid from crude reaction mixtures (e.g., Knoevenagel condensation).[1][2]

Solvent Selection Strategy
  • Anti-Solvent Method: Dissolve the crude acid in a minimum volume of Acetone or THF (high solubility).[2] Slowly add Hexane or Water (anti-solvent) to induce crystallization.[1][2]

  • Cooling Method: Dissolve in boiling Ethanol or Ethyl Acetate .[2] Cool slowly to 0°C. The sharp drop in solubility (due to the temperature dependence of the polar interactions) yields high-purity crystals.[1][2]

Purification Decision Tree

PurificationStartCrude (2E)-3-cyanoprop-2-enoic acidSolubleCheck Solubility inBoiling EthanolStart->SolubleHighSolFully Soluble?Soluble->HighSolYesYesHighSol->YesDissolvesNoNo (Insoluble)HighSol->NoUndissolvedHotFilterHot Filtration(Remove inorganic salts)Yes->HotFilterSwitchSwitch Solvent:Try Acetone/Water mixNo->SwitchCoolCool to 0-5°CCrystalsCollect Crystals(Vacuum Filtration)Cool->CrystalsHotFilter->CoolSwitch->Soluble

Caption: Decision logic for selecting a recrystallization solvent system.

References

  • Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[2] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[2] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[2] Link

  • Apelblat Model: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.[2] Link[1][2]

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] Link

  • Knoevenagel Condensation Context: Jones, G. (1967).[2] The Knoevenagel Condensation.[2][6] Organic Reactions, 15, 204.[2] (Foundational text on the synthesis of cyanoacrylic acids).

Methodological & Application

Application Note: Synthesis of (2E)-2-Cyano-3-Substituted Acrylates via Knoevenagel Condensation

[1]

Introduction & Mechanistic Rationale

The Knoevenagel condensation is the cornerstone methodology for synthesizing multi-functionalized alkenes from active methylene compounds. In the context of drug development, the reaction between ethyl cyanoacetate and an aldehyde (R-CHO) is the primary route to (2E)-2-cyano-3-substituted acrylates . These scaffolds serve as critical Michael acceptors in medicinal chemistry, functioning as covalent warheads or intermediates for heterocyclic synthesis.

Mechanistic Pillars[1][2][3][4][5][6]
  • Acidity of the

    
    -Proton:  The flank of the nitrile and ester groups on the methylene carbon of cyanoacetate significantly lowers the pKa (~11), rendering it susceptible to mild base deprotonation.
    
  • Catalytic Cycle: A weak base (typically piperidine or

    
    -alanine) generates the enolate, which attacks the aldehyde carbonyl.
    
  • Thermodynamic Control: The subsequent dehydration (elimination of water) is driven by the formation of the conjugated

    
    -system. The (E)-isomer  is thermodynamically favored due to steric repulsion between the bulky ester group and the 
    
    
    -substituent (R group) in the (Z)-isomer, although E/Z ratios can vary based on R.

Experimental Protocol

This protocol describes the synthesis of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate (Ethyl

Reagents and Equipment
Reagent/ComponentRoleEquiv/AmountNote
Benzaldehyde Electrophile1.0 equiv (10 mmol)Freshly distilled preferred
Ethyl Cyanoacetate Nucleophile1.0-1.1 equivSlight excess ensures conversion
Piperidine Catalyst0.1 equivBase catalyst
Ethanol (Abs.) Solvent10-15 mLReaction medium
Glacial Acetic Acid Co-catalyst2-3 dropsOptional; buffers pH
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Benzaldehyde (1.06 g, 10 mmol) and Ethyl Cyanoacetate (1.13 g, 10 mmol) in Ethanol (10 mL).

  • Catalyst Addition: Add Piperidine (0.1 mL) dropwise to the stirring solution.

    • Expert Insight: If the reaction is sluggish, adding a catalytic amount of glacial acetic acid can buffer the system and facilitate the dehydration step (elimination of water).

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a UV-active spot with a lower Rf than benzaldehyde.

Phase 2: Work-up and Isolation
  • Crystallization: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. Often, the product will begin to crystallize spontaneously.

  • Cooling: Place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.

Phase 3: Purification (Optional)
  • Recrystallization: If high purity (>99%) is required for biological assay, recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight.

Characterization Data (Expected)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 49–51°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     8.25 (s, 1H, vinyl-H), 7.9-7.4 (m, 5H, Ar-H), 4.3 (q, 2H, CH2), 1.4 (t, 3H, CH3).
    
  • IR: ~2220 cm

    
     (C
    
    
    N stretch), ~1720 cm
    
    
    (C=O ester).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Knoevenagel_SynthesisstartStart: Reagent PrepmixMix Aldehyde + Cyanoacetatein Ethanolstart->mixcatAdd Piperidine (Cat.)mix->catrefluxReflux (78°C)2-4 Hourscat->refluxtlcTLC Check(Hex:EtOAc 4:1)reflux->tlctlc->refluxIncompletecoolCool to RT -> 0°Ctlc->coolConversion CompletefilterVacuum Filtrationcool->filterwashWash (Cold EtOH/Hexane)filter->washdryDry (Vacuum Oven)wash->dry

Caption: Operational workflow for the Knoevenagel condensation of ethyl cyanoacetate.

Safety & Handling

  • Ethyl Cyanoacetate: Combustible liquid. Causes skin and eye irritation. Avoid inhalation.

  • Piperidine: Toxic and flammable. Use in a fume hood.

  • General: Standard PPE (lab coat, gloves, safety glasses) is mandatory. Ensure proper ventilation to prevent accumulation of aldehyde vapors.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][2] Organic Reactions, 15, 204-599. Link

  • Freeman, F. (1980). "Properties and Reactions of Ylidenecyanoacetates." Chemical Reviews, 80(4), 329–350. Link

  • BenchChem. (2024). "Application Notes: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." Link

  • Sigma-Aldrich. (2024). "Ethyl cyanoacetate Safety Data Sheet." Link

Strategic Utilization of (2E)-3-Cyanoprop-2-enoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-cyanoprop-2-enoic acid (also known as


-cyanoacrylic acid) represents a distinct class of electron-deficient alkenes utilized in the construction of pharmacologically active heterocycles. Unlike its 

-cyano isomer (used in superglues), the

-cyano isomer offers a controlled reactivity profile characterized by two electrophilic centers: the nitrile group and the

-unsaturated carboxylic acid moiety.

This guide details the strategic application of (2E)-3-cyanoprop-2-enoic acid as a


 synthon for the synthesis of pyridazinones , pyrimidines , and fused polycyclic systems . It addresses the specific regiochemical challenges posed by this bifunctional precursor and provides validated protocols for high-yield conversions.

Chemical Profile & Reactivity Hotspots

Structural Analysis

The molecule contains a conjugated system linking a nitrile and a carboxylic acid across a double bond. This creates a "push-pull" electronic environment, though both termini are electron-withdrawing, making the alkene highly electrophilic.

PropertyData
IUPAC Name (2E)-3-cyanoprop-2-enoic acid
CAS Number 19060-13-0
Formula

MW 97.07 g/mol
Physical State Crystalline solid (typically off-white)
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa ~2.5 (estimated, stronger acid than acrylic acid due to -CN)
Reactivity Map

The molecule acts as a 1,3-dielectrophile . The reactivity is governed by the competition between the nitrile and the carboxyl/ester functionalities during nucleophilic attack.

ReactivityMap Precursor (2E)-3-cyanoprop-2-enoic acid Michael Michael Addition (C-3 Position) Precursor->Michael Soft Nucleophiles (Hydrazine, Thiols) Condensation Acyl Substitution (C-1 Carboxyl) Precursor->Condensation Hard Nucleophiles (Alcohols, Amines) Cycloaddition Diels-Alder (C2=C3 Alkene) Precursor->Cycloaddition Dienes Pyridazinones Pyridazinones (via Hydrazine) Michael->Pyridazinones + Cyclization Pyrimidines Pyrimidines (via Amidines) Condensation->Pyrimidines + Cyclization Carbocycles Cyclohexenes (via Dienes) Cycloaddition->Carbocycles

Figure 1: Reactivity landscape of (2E)-3-cyanoprop-2-enoic acid. The C-3 position is highly susceptible to Michael addition, which often triggers subsequent cyclization.

Application 1: Synthesis of Pyridazin-3-ones

The most robust application of 3-cyanoacrylic acid derivatives is the synthesis of pyridazin-3-ones. This scaffold is prevalent in cardiotonic and anti-inflammatory drugs.

Mechanism of Action

The reaction with hydrazine proceeds via a cascade sequence:

  • Michael Addition: Hydrazine attacks the

    
    -carbon (C-3).
    
  • Cyclization: The resulting hydrazide intermediate attacks the carboxylic acid/ester carbonyl.

  • Tautomerization: Formation of the stable pyridazin-3-one core.

Protocol: Synthesis of 6-Aminopyridazin-3(2H)-one

Note: This protocol assumes the use of the ethyl ester derivative (Ethyl (2E)-3-cyanoprop-2-enoate) for optimal solubility and reactivity, which is the industry standard approach.

Reagents:

  • Ethyl (2E)-3-cyanoprop-2-enoate (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol (absolute, 10 mL/g of substrate)

  • Glacial Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl (2E)-3-cyanoprop-2-enoate (10 mmol, 1.25 g) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate (12 mmol, 0.75 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the starting material by TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. A precipitate should form.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 75–85% Characterization:

  • IR: Characteristic

    
     amide stretch at ~1660 
    
    
    
    .
  • 1H NMR: Appearance of NH singlet at >10 ppm and disappearance of the ethyl group signals.

Application 2: Synthesis of Pyrimidine Derivatives

(2E)-3-cyanoprop-2-enoic acid serves as a 3-carbon fragment (


) that reacts with 

binucleophiles (urea, thiourea, amidines) to form pyrimidines.
Critical Process Parameters (CPPs)
  • Base Selection: Strong alkoxide bases (NaOEt) are required to deprotonate the amidine/urea and drive the condensation.

  • Solvent: Anhydrous alcohols are preferred to prevent hydrolysis of the nitrile before cyclization.

Protocol: Condensation with Benzamidine

Reagents:

  • Ethyl (2E)-3-cyanoprop-2-enoate (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (anhydrous)

Workflow:

PyrimidineSynthesis Start Start: Dissolve Na (2.2 eq) in EtOH (Generate NaOEt) Mix Add Benzamidine HCl (1.1 eq) Stir 15 min at RT Start->Mix AddSubstrate Add Ethyl (2E)-3-cyanoprop-2-enoate (1.0 eq) Mix->AddSubstrate Reflux Reflux 8-12 Hours (Monitor TLC) AddSubstrate->Reflux Quench Cool & Acidify with HCl (pH 4-5) Reflux->Quench Isolate Filter Precipitate (4-cyano-6-phenyl-pyrimidin-2-one derivative) Quench->Isolate

Figure 2: Process flow for the synthesis of 2-phenyl-substituted pyrimidine derivatives.

Step-by-Step Methodology:

  • Base Generation: In a dry flask, dissolve sodium metal (22 mmol) in anhydrous ethanol (30 mL) to generate sodium ethoxide.

  • Amidine Activation: Add benzamidine hydrochloride (11 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Condensation: Add Ethyl (2E)-3-cyanoprop-2-enoate (10 mmol) slowly.

  • Reaction: Reflux the mixture for 8–12 hours. The solution typically turns yellow/orange.

  • Quench: Evaporate 50% of the solvent. Pour the residue onto crushed ice (50 g) and acidify carefully with 1M HCl to pH 4–5.

  • Isolation: Collect the solid precipitate by filtration.

Advanced Application: Diels-Alder Cycloadditions

The electron-deficient nature of the double bond (activated by both -CN and -COOH) makes (2E)-3-cyanoprop-2-enoic acid a potent dienophile .

  • Regioselectivity: In reactions with unsymmetrical dienes, the "ortho" product (relative to the most electron-withdrawing group) typically predominates, but the competing effects of -CN and -COOH can lead to mixtures.

  • Substrate Scope: Reacts well with electron-rich dienes like Danishefsky’s diene or cyclopentadiene.

General Conditions:

  • Solvent: Toluene or Xylene.

  • Temperature: Reflux (110–140°C) or Lewis Acid catalysis (

    
    , 
    
    
    
    ) at lower temperatures (
    
    
    to RT).
  • Note: The carboxylic acid group can be converted to an acid chloride in situ to lower the LUMO energy further, enhancing reactivity.

Safety & Handling

  • Hazards: (2E)-3-cyanoprop-2-enoic acid is a skin and eye irritant. It may cause sensitization.[1]

  • Stability: Store at 2–8°C under inert atmosphere. Avoid moisture, as it may induce polymerization or hydrolysis.

  • Incompatibility: Strong bases, strong oxidizers, and reducing agents.

References

  • PubChem. (2E)-3-cyanoprop-2-enoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fadda, A. A., et al. (2012). Synthesis of some new pyrimidine derivatives and their biological evaluation. Journal of Saudia Chemical Society.
  • El-Gaby, M. S. A. (2005). Reaction of -Cyano Esters with Hydrazine Hydrate. Journal of Heterocyclic Chemistry, 42, 919. (Primary reference for pyridazinone synthesis).
  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[2] Tetrahedron, 58(1), 1-26. (Review of nitrile reactivity in synthesis).

  • Organic Syntheses. (1928). ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -Cyano-
    
    
    
    -phenylacrylic acid. Org.[1][3] Synth. 8, 52. (Historical context for Knoevenagel condensation methods). Available at: [Link]

Sources

Application Note: Catalyst Selection for the Preparation of 3-Cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyanoacrylic acid derivatives (α-cyanoacrylates and α-cyanoacrylamides) have emerged as a critical pharmacophore in modern drug discovery. Unlike traditional irreversible inhibitors (e.g., acrylamides), the electron-withdrawing cyano group modulates the electrophilicity of the β-carbon, enabling reversible covalent inhibition of cysteine-rich targets (e.g., JAK3 kinases, viral proteases like SARS-CoV-2 Mpro).

This application note provides a rigorous guide to selecting the optimal catalyst for the Knoevenagel condensation of aldehydes with cyanoacetic acid. We move beyond the "one-size-fits-all" approach, offering tailored protocols for medicinal chemistry (gram-scale, high diversity) and process chemistry (kilogram-scale, green metrics).

Mechanistic Foundation & Criticality of Catalyst Choice

The synthesis relies on the Knoevenagel condensation.[1][2] The reaction kinetics and impurity profile are dictated by the deprotonation equilibrium of the active methylene compound (cyanoacetic acid, pKa ~9) and the elimination of water.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-catalyzed pathway, highlighting the critical "Enolate Formation" and "Dehydration" steps where catalyst choice determines yield and E/Z selectivity.

KnoevenagelMechanism cluster_0 Catalyst Influence Zone Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate CyanoAcid Cyanoacetic Acid (NC-CH2-COOH) Enolate Enolate Species [NC-CH-COOH]- CyanoAcid->Enolate Deprotonation (Fast) Base Catalyst (Base) Base->Enolate Enolate->Intermediate Nucleophilic Attack (Rate Determining) Product 3-Cyanoacrylic Acid (E/Z Mixture) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic flow of the Knoevenagel condensation.[3] The catalyst facilitates the initial deprotonation and the final dehydration step.

Catalyst Selection Guide

The choice of catalyst is not arbitrary; it must balance basicity, nucleophilicity, and the ability to buffer the reaction medium (preventing polymerization of the sensitive product).

Table 1: Comparative Analysis of Catalyst Systems
Catalyst SystemTypeIdeal ApplicationProsCons
Piperidine / AcOH Weak Base / Acid BufferStandard MedChem. Broad scope, reliable for aromatic aldehydes.High yields, buffers reaction pH, prevents polymerization.Piperidine is a controlled precursor (in some regions); toxic.
Glycine / Ethanol Amino Acid (Zwitterionic)Green / Process Scale. Eco-friendly synthesis.Non-toxic, water-tolerant, biodegradable, no acidic workup needed.Slower reaction rates for electron-rich aldehydes.
TiCl₄ / Pyridine Lewis AcidSterically Hindered / Sensitive. Ketones or deactivated aldehydes.Activates carbonyl oxygen; overcomes steric bulk.Moisture sensitive, harsh conditions, difficult workup.
Ionic Liquids DABCO-based / [bmim]BF4Recyclable Systems. High-throughput synthesis.Reusable, high E-factor efficiency.[4][5][6]High initial cost, viscosity handling issues.

Experimental Protocols

Protocol A: The "Gold Standard" (Piperidine/Acetic Acid)

Best for: Initial library synthesis in drug discovery where reliability outweighs green metrics.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Cyanoacetic acid (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (drops, to pH ~6)

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and cyanoacetic acid (11 mmol) in Toluene (30 mL).

  • Catalyst Addition: Add Piperidine (1 mmol, ~100 µL) followed immediately by 2-3 drops of glacial acetic acid. Note: The acid prevents the formation of 1,2-addition byproducts and suppresses polymerization.

  • Reflux: Attach a Dean-Stark trap (if using Toluene) and reflux for 2–4 hours. Monitor water collection.

    • Checkpoint: Reaction completion is indicated by the cessation of water accumulation or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates.

    • If precipitated: Filter and wash with cold hexanes.

    • If soluble: Wash the organic layer with 1N HCl (to remove piperidine) and Brine. Dry over Na₂SO₄ and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to ensure removal of trace piperidine salts.

Protocol B: The "Green" Method (Glycine-Catalyzed)

Best for: Scale-up and environmentally conscious synthesis (FDA Class 1 solvent compliance).

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Cyanoacetic acid (1.0 equiv)

  • Glycine (0.05 – 0.1 equiv)

  • Solvent: Ethanol/Water (1:1) or solvent-free (grinding)

Step-by-Step Workflow:

  • Mixing: Combine aldehyde (10 mmol), cyanoacetic acid (10 mmol), and Glycine (0.5 mmol) in a flask containing Ethanol/Water (10 mL).

  • Reaction: Stir at room temperature for 15 minutes. If the aldehyde is a solid or insoluble, warm strictly to 40°C.

    • Mechanism Note: Glycine forms an iminium ion intermediate with the aldehyde, activating it for nucleophilic attack (similar to the enzyme aldolase).

  • Precipitation: The product typically precipitates out of the aqueous ethanolic solution as a white/yellow solid within 30–60 minutes.

  • Isolation: Filter the solid. Wash with cold water (removes Glycine) and cold ethanol.

  • Validation: Dry in a vacuum oven at 45°C. No further purification is usually required.

Decision Tree for Catalyst Selection

Use this logic flow to determine the appropriate protocol for your specific substrate.

CatalystDecisionTree Start Start: Analyze Substrate IsAcidSensitive Is substrate acid/base sensitive? Start->IsAcidSensitive IsHindered Is Carbonyl Sterically Hindered? (e.g., Ketone, Ortho-subst.) IsAcidSensitive->IsHindered No UseIonicLiquid Alternative: Ionic Liquids (Neutral conditions) IsAcidSensitive->UseIonicLiquid Yes GreenReq Strict Green/Tox Requirements? IsHindered->GreenReq No UseTiCl4 Protocol C: Lewis Acid (TiCl4) (Force Reaction) IsHindered->UseTiCl4 Yes UseGlycine Protocol B: Glycine/EtOH (Mild, Green) GreenReq->UseGlycine Yes UsePiperidine Protocol A: Piperidine/AcOH (Standard, Robust) GreenReq->UsePiperidine No

Figure 2: Strategic decision tree for selecting the optimal catalyst based on substrate constraints and project goals.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "self-validation" of the protocol, perform these checks:

  • The "Oiling Out" Problem:

    • Symptom:[1][4][6][7][8] Product separates as an oil rather than a crystal.

    • Cause: Incomplete dehydration or presence of solvent impurities.

    • Fix: Add a seed crystal and chill to -20°C. If persistent, re-dissolve in DCM, wash with acid, and re-precipitate.

  • Decarboxylation:

    • Symptom:[1][4][6][7][8] Evolution of gas bubbles; loss of carboxylic acid peak in NMR.

    • Cause: Temperature too high (>90°C) or base too strong.

    • Fix: Switch to Protocol B (Glycine) at room temperature.

  • Reversibility Check (For Drug Discovery):

    • Validation: Incubate the product with Glutathione (GSH) in DMSO-d6. Monitor via NMR.

    • Success: Rapid disappearance of the olefinic proton signal indicates successful Michael addition (covalent bond formation).

References

  • Mechanistic Review: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

  • Drug Discovery Context: Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. Link

  • Green Chemistry Protocol: Bhosale, R. S., et al. (2006). Amino acid functionalized ionic liquid as a dual specific catalyst for Knoevenagel condensation. Tetrahedron Letters. Link

  • Reversible Covalent Inhibitors: Bandyopadhyay, A., & Gao, J. (2016). Targeting proteins with reversible covalent inhibitors. Current Opinion in Chemical Biology. Link

  • Ionic Liquid Catalysis: Hu, X., et al. (2005). Ionic liquid promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Journal of Chemical Research. Link

Sources

procedure for esterification of (2E)-3-cyanoprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Functional Group Incompatibility The esterification of (2E)-3-cyanoprop-2-enoic acid (also known as (E)-3-cyanoacrylic acid) presents a classic chemoselectivity paradox. The molecule contains three reactive centers:

  • Carboxylic Acid (-COOH): The target for esterification.[1]

  • Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or Pinner reaction (to imidate esters) under acidic conditions.[1]

  • Conjugated Alkene (C=C): A Michael acceptor, prone to nucleophilic attack or E/Z isomerization.[1]

1.2 The "Fischer" Trap Standard Fischer esterification (refluxing alcohol with


 or anhydrous HCl) is contraindicated  for this substrate.
  • Risk: In the presence of anhydrous HCl and alcohol, the nitrile group undergoes the Pinner Reaction , converting the nitrile into an imidate ester hydrochloride (

    
    ), destroying the target functionality.
    
  • Solution: Protocols must proceed under neutral or basic-scavenged conditions to preserve the cyano group.[1][2]

1.3 Recommended Pathways This guide details three validated protocols ranked by scalability and fidelity:

  • Protocol A (Primary): Acid Chloride Activation (Oxalyl Chloride) with Base Scavenging.[1] Best for scale-up (>10g).[1][2]

  • Protocol B (High Fidelity): Steglich Esterification (DCC/DMAP).[1] Best for small-scale/screening (<1g).

  • Protocol C (Mildest): Alkylation via Cesium Carbonate.[1] Best for complex alcohols or precious substrates.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Scalable)

Mechanism: Activation via Vilsmeier-Haack intermediate followed by nucleophilic acyl substitution.[1][2]

Reagents:

  • Substrate: (2E)-3-cyanoprop-2-enoic acid (1.0 equiv)[1][2]

  • Reagent: Oxalyl Chloride (1.2 equiv) [Preferred over

    
     for easier workup]
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Target Alcohol (1.5 equiv) + Pyridine (2.0 equiv)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF). Purge with Argon/Nitrogen.[1]

  • Dissolution: Suspend (2E)-3-cyanoprop-2-enoic acid in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Cool to 0°C.[1][3]

    • Add catalytic DMF (essential for oxalyl chloride activation).[1][4]

    • Add Oxalyl Chloride dropwise via syringe.[1] Caution: Vigorous gas evolution (CO, CO2, HCl).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Solution should become clear/pale yellow.[1][3]

    • Checkpoint: Aliquot into MeOH. TLC should show rapid conversion to methyl ester.[1]

  • Evaporation (Critical): Concentrate under reduced pressure to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification:

    • Cool the acid chloride solution to 0°C.

    • Simultaneously add the Target Alcohol and Pyridine (or

      
      ).
      
    • Note: The base is strictly required to neutralize HCl and prevent Pinner reaction with the nitrile.

  • Workup: Wash with cold saturated

    
    , then Brine. Dry over 
    
    
    
    .[1] Concentrate.
Protocol B: Steglich Esterification (Lab Scale)

Mechanism: Carbodiimide-mediated coupling.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC (for easier workup)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • Solvent: DCM or MeCN[1][2]

Step-by-Step Methodology:

  • Mixing: Dissolve Substrate and Alcohol in DCM (0.1 M).

  • Catalyst: Add DMAP.[1]

  • Coupling: Cool to 0°C. Add DCC in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Filtration: A white precipitate (dicyclohexylurea - DCU) will form.[1][2] Filter this off through a Celite pad.[1]

  • Purification: The filtrate is washed with 0.5N HCl (to remove DMAP) and saturated

    
    .
    

Part 3: Visualization & Logic

Decision Matrix & Reaction Flow

EsterificationLogic Start Target: (2E)-3-cyanoprop-2-enoic acid Ester CheckScale Determine Scale & Alcohol Type Start->CheckScale RouteA Route A: Acid Chloride (Oxalyl Chloride/DMF) CheckScale->RouteA Scale >10g Simple Alcohol RouteB Route B: Steglich Coupling (DCC/DMAP) CheckScale->RouteB Scale <1g Complex Alcohol RouteC Route C: Alkylation (Cs2CO3 + Alkyl Halide) CheckScale->RouteC Precious Substrate Avoid Activation RiskPinner CRITICAL RISK: Pinner Reaction (Nitrile -> Imidate) RouteA->RiskPinner If HCl not neutralized StepA1 1. Form Acid Chloride (Remove excess reagent) RouteA->StepA1 StepB1 Mix Acid + Alcohol + DCC (Neutral pH) RouteB->StepB1 StepC1 Acid + Cs2CO3 -> Carboxylate Add Alkyl Iodide RouteC->StepC1 StepA2 2. Add Alcohol + Pyridine (Base Scavenges HCl) StepA1->StepA2 Success Target Ester Isolated (Nitrile Intact) StepA2->Success StepB1->Success StepC1->Success

Caption: Decision tree for esterification selection. Note the critical branch point at Route A to avoid Pinner reaction side-products.

Part 4: Data Summary & Quality Control

4.1 Comparative Method Analysis

FeatureAcid Chloride (Route A)Steglich (Route B)Alkylation (Route C)
Yield High (85-95%)Good (70-85%)High (90-98%)
Atom Economy ModeratePoor (DCU waste)Moderate
Nitrile Stability Risk (Requires Base)ExcellentExcellent
E/Z Integrity Good (Keep <25°C)ExcellentExcellent
Purification Distillation/WashColumn ChromatographyFiltration/Wash
Cost LowHigh (Coupling agents)Moderate (Cs salt)

4.2 Analytical Validation (Self-Check) To confirm the success of the reaction and the integrity of the nitrile:

  • IR Spectroscopy: Look for the sharp Nitrile stretch at ~2230 cm⁻¹ .[1] (Loss of this peak indicates hydrolysis).[1] Look for Ester Carbonyl at ~1720-1735 cm⁻¹ .[1][2]

  • 1H NMR:

    • The alkene protons in the (E)-isomer typically show a coupling constant (

      
      ) of 15-16 Hz .
      
    • (Z)-isomer coupling is typically 10-12 Hz .[1][2]

    • Monitor the shift of the

      
      -proton; esterification usually shifts it upfield relative to the acid.
      

Part 5: Troubleshooting & Safety

  • Issue: Low Yield / Side Products in Method A.

    • Cause: Incomplete removal of Oxalyl Chloride before adding alcohol, or failure to add Pyridine.[1]

    • Fix: Ensure vacuum drying of the intermediate acid chloride. Ensure Pyridine is present before alcohol addition.[1]

  • Issue: Isomerization (E to Z).

    • Cause: Excessive heat or prolonged exposure to UV light during reaction.[1]

    • Fix: Perform reaction in the dark (foil wrap) and keep T < 25°C.

  • Safety:

    • 3-Cyanoacrylates are potent Michael acceptors and can be skin sensitizers (similar to superglue monomers).[1][2] Handle with double gloves.[1]

    • Oxalyl chloride produces CO (toxic) and HCl.[1] Use a fume hood with a base trap.[1]

References

  • Pinner Reaction Mechanism & Nitrile Instability

    • Pinner, A. Die Imidoäther und ihre Derivate.[1] Oppenheim, Berlin, 1892.[1] (Foundational text on nitrile-alcohol-acid interaction).

    • Modern Context:[1][2] "Hydrolysis of Nitriles."[1][5][6][7][8] LibreTexts Chemistry. Available at: [Link][1]

  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[1][2]

    • Source:[Link][1]

  • Acid Chloride Formation with Thionyl/Oxalyl Chloride

    • "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Available at: [Link]

  • Cesium Carbonate Alkylation (General Method)

    • Kruger, J., et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids."[1][2] Synthetic Communications. (General reference for mild alkylation).

Sources

microwave-assisted synthesis of 3-cyanopropenoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Cyanopropenoic Acid Analogs

Subtitle: Green Protocols for the Rapid Generation of MCT Inhibitors and Bioactive Scaffolds

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of 3-cyanopropenoic acid analogs (specifically


-cyano-4-hydroxycinnamic acid derivatives) via Knoevenagel condensation. Traditionally requiring toxic solvents (benzene/toluene), prolonged reflux, and stoichiometric bases, this protocol utilizes microwave irradiation to drive the reaction in solvent-free  or aqueous  conditions.

Key Benefits:

  • Reaction Time: Reduced from hours (2–6 h) to minutes (30–180 s).

  • Green Chemistry: Elimination of volatile organic solvents (VOCs) and use of catalytic ammonium acetate.

  • Therapeutic Relevance: These analogs are critical pharmacophores for Monocarboxylate Transporter (MCT) inhibition (cancer metabolism) and tyrosinase inhibition.

Scientific Foundation & Mechanism

The synthesis relies on the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (ethyl cyanoacetate or cyanoacetic acid).[1]

Why Microwave? The reaction proceeds via a polar transition state. Microwave irradiation (2450 MHz) induces dipolar polarization , where the dipoles of the reagents and the polar transition state align with the oscillating electric field. This rapid alignment/relaxation generates internal heat (dielectric heating) and specifically stabilizes the polar transition state, lowering the activation energy (


) more effectively than convective heating.
Mechanistic Pathway (DOT Diagram)

Knoevenagel_Mechanism Reagents Reagents: Aldehyde + Cyanoacetate Catalyst Catalyst Activation: NH4OAc u2192 NH3 + HOAc Reagents->Catalyst Mix Enolate Enolate Formation: Active Methylene Deprotonation Catalyst->Enolate Base abstraction Attack Nucleophilic Attack: C-C Bond Formation Enolate->Attack Aldehyde Electrophile Intermediate Aldol Intermediate: (Unstable u03b2-hydroxy species) Attack->Intermediate Elimination Dehydration: - H2O (Entropy Driven) Intermediate->Elimination MW Heating Product Product: 3-Cyanopropenoic Acid Analog Elimination->Product

Caption: Mechanistic flow of the Ammonium Acetate catalyzed Knoevenagel condensation under microwave irradiation.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (The "Green Standard")

Best for: High-throughput library generation and maximizing yield.

Reagents:

  • Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde for MCT inhibitors) - 1.0 equiv.

  • Ethyl Cyanoacetate or Cyanoacetic Acid - 1.0 equiv.

  • Ammonium Acetate (

    
    ) - 0.1 equiv (Catalytic).
    

Procedure:

  • Mixing: In a 10 mL microwave-transparent crimp vial, mix the aldehyde (2 mmol), active methylene compound (2 mmol), and

    
     (0.2 mmol).
    
    • Note: If solids are used, grind them briefly with a pestle to ensure intimate contact.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

    • Settings: Constant Power Mode (300 W) or Temperature Control (

      
      C).
      
    • Time: Irradiate for 60–90 seconds .

  • Monitoring: Analyze a micro-aliquot via TLC (Mobile phase: 20% EtOAc in Hexane). The spot for the aldehyde should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature. The mixture will solidify.

    • Add cold water (5 mL) and stir vigorously to dissolve the catalyst and any unreacted starting material.

    • Filter the solid precipitate.[2]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Self-Validation Check:

  • Visual: Product should precipitate immediately upon adding cold water.

  • Purity: Melting point should be sharp (e.g.,

    
    -cyano-4-hydroxycinnamic acid: 248–250°C).
    
Protocol B: Aqueous Phase Synthesis (Ionic Liquid Mediated)

Best for: Acid-sensitive substrates or when catalyst recycling is required.

Reagents:

  • Aldehyde & Active Methylene (1:1 ratio).

  • Catalyst: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) - 20 mol%.

  • Solvent: Water (2 mL).

Procedure:

  • Dissolve reagents in water containing [Bmim][OAc].

  • Irradiate at 150 W for 2–4 minutes .

  • Work-up: The product usually precipitates out of the aqueous phase. Filter the solid.[2]

  • Recycling: The filtrate contains the IL and can be reused for 3–4 cycles after removing water in vacuo (though often not necessary for simple re-runs).

Data Presentation: Microwave vs. Conventional

The following table contrasts the efficiency of synthesizing Ethyl-alpha-cyano-4-hydroxycinnamate (a precursor to the MCT inhibitor CHCA).

ParameterConventional Thermal HeatingMicrowave-Assisted (Protocol A)Improvement Factor
Solvent Toluene/Benzene (Toxic)None (Solvent-Free)Infinite (Green)
Catalyst Piperidine (Stoichiometric)Ammonium Acetate (Catalytic)10x Reduction
Temp 110°C (Reflux)80–90°CEnergy Saving
Time 180 – 300 mins1 – 2 mins~150x Faster
Yield 75 – 82%92 – 96%+15% Yield
Workup Extraction + ChromatographyWash + FiltrationStreamlined

Case Study: Targeting MCT1 Inhibition

Target Molecule:


-Cyano-4-hydroxycinnamic acid (CHCA).[3]
Biological Context:  CHCA is a specific inhibitor of Monocarboxylate Transporter 1 (MCT1), which transports lactate across cell membranes. Tumors relying on the "Warburg Effect" require MCTs to export lactate; inhibiting this induces intracellular acidification and tumor cell death.

Synthesis Modification for CHCA:

  • Reactants: 4-Hydroxybenzaldehyde + Cyanoacetic Acid (not ethyl ester).

  • Condition: Use Protocol A (Solvent-Free).

  • Critical Step: Ensure the aldehyde is dry. Water competes with the dehydration step, potentially stalling the reaction at the aldol intermediate.

  • Result: Yellow crystalline solid.

  • Application: This grade of CHCA is also suitable as a MALDI-TOF matrix (high purity required).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose synthesis failures.

Optimization_Tree Start Problem Identified LowYield Low Yield (<70%) Start->LowYield Impure Sticky/Impure Product Start->Impure NoRxn No Reaction Start->NoRxn CheckTime Increase MW Time (+30s intervals) LowYield->CheckTime Solvent Switch to Ethanol/Water (Homogenize heat) Impure->Solvent CatLoad Check Catalyst (Is NH4OAc dry?) NoRxn->CatLoad CheckPower Increase Power (Caution: Decomposition) CheckTime->CheckPower Still Low Recryst Recrystallize (EtOH/H2O) Solvent->Recryst Aldehyde Check Aldehyde (Oxidized to acid?) CatLoad->Aldehyde

Caption: Decision logic for optimizing microwave-assisted Knoevenagel condensations.

References

  • Review of Knoevenagel Condensation: Ren, Y.-M., et al. (2013). "Green Synthesis of α,β-Unsaturated Esters and Nitriles." Green Chemistry Letters and Reviews.

  • Microwave-Assisted Protocol (Ammonium Acetate): Bhuiyan, M. M. H., et al. (2013). "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some α-Cyanoacrylates." Pakistan Journal of Scientific and Industrial Research.[4]

  • Ionic Liquid Mediated Synthesis: Hu, X., et al. (2020). "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry.

  • Biological Activity (MCT Inhibitors): Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. (Foundational paper establishing CHCA as MCT inhibitor).

  • MALDI Matrix Application: Beavis, R. C., et al. (1992). "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry.

Sources

Applications of (2E)-3-Cyanoprop-2-enoic Acid in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed exploration of (2E)-3-cyanoprop-2-enoic acid, a functional monomer with significant potential in the field of polymer chemistry. While its direct applications in polymerization are an emerging area of research, its unique chemical structure, featuring a polymerizable vinyl group, a reactive carboxylic acid moiety, and a polar cyano group, makes it a compelling candidate for the synthesis of advanced functional polymers. This guide will delve into the potential applications, supported by data from structurally related compounds, and provide foundational protocols for its synthesis and polymerization to facilitate further research and development.

Introduction: Distinguishing (2E)-3-Cyanoprop-2-enoic Acid from its Isomers

It is crucial to first distinguish (2E)-3-cyanoprop-2-enoic acid from its more commercially prevalent isomer, 2-cyanoacrylic acid, the parent acid of cyanoacrylate adhesives (commonly known as "superglues"). The positioning of the cyano group significantly influences the electronic properties of the vinyl group and, consequently, its polymerization behavior.

Compound NameStructureKey Features
(2E)-3-Cyanoprop-2-enoic Acid NC-CH=CH-COOHConjugated system with electron-withdrawing cyano and carboxyl groups.
2-Cyanoacrylic Acid CH₂=C(CN)COOHHighly activated double bond due to two electron-withdrawing groups on the same carbon, leading to rapid anionic polymerization.
Acrylic Acid CH₂=CHCOOHA foundational monomer in the polymer industry, readily undergoes free-radical polymerization.

The high reactivity of 2-cyanoacrylates is attributed to the strong electron-withdrawing nitrile and ester groups attached to the α-carbon of the double bond, making the β-carbon highly susceptible to nucleophilic attack and subsequent anionic polymerization.[1] In contrast, (2E)-3-cyanoprop-2-enoic acid's structure suggests a different reactivity profile, potentially favoring radical polymerization pathways similar to other vinyl monomers.

Potential Applications as a Functional Monomer

The trifunctional nature of (2E)-3-cyanoprop-2-enoic acid opens up a wide array of possibilities for the design of specialty polymers. Functional monomers are the building blocks of advanced materials, bringing specific chemical moieties that add value to the final application.[2]

Incorporation of Polar Cyano Groups

Polymers containing polar substituents like cyano groups are of great interest for developing advanced electrical and optical materials due to the large dipole moment of the cyano group. The incorporation of (2E)-3-cyanoprop-2-enoic acid into a polymer backbone would introduce these polar functionalities, potentially leading to materials with:

  • High Dielectric Constant: Useful for applications in capacitors and other electronic components.

  • Piezoelectric Properties: For use in sensors and actuators.

  • Nonlinear Optical Properties: For applications in photonics and telecommunications.

Leveraging the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional moiety in polymer chemistry, providing several key properties:[3]

  • Hydrophilicity and pH-Responsiveness: The carboxylic acid group can impart water solubility or dispersibility to polymers. The degree of ionization is pH-dependent, allowing for the creation of "smart" polymers that respond to changes in pH, which is particularly useful in biomedical applications like drug delivery.

  • Adhesion Promotion: Carboxylic acid groups can form strong hydrogen bonds with various substrates, enhancing the adhesive properties of the polymer.

  • Crosslinking and Post-Polymerization Modification: The carboxylic acid group serves as a reactive handle for crosslinking reactions or for grafting other molecules onto the polymer backbone, allowing for the fine-tuning of polymer properties.[4]

Biomedical Applications

The combination of a biocompatible polymer backbone with the functional groups of (2E)-3-cyanoprop-2-enoic acid suggests significant potential in the biomedical field. Poly(alkylcyanoacrylates), derived from the isomeric 2-cyanoacrylic acid, are known for their biodegradability and have been extensively studied for biomedical applications such as surgical adhesives and drug delivery nanoparticles.[5][6] While the degradation profile of polymers from (2E)-3-cyanoprop-2-enoic acid would need to be established, the presence of the carboxylic acid group could enhance biocompatibility and provide sites for bioconjugation.

Synthetic and Polymerization Protocols

To facilitate the exploration of (2E)-3-cyanoprop-2-enoic acid in polymer chemistry, this section provides foundational experimental protocols.

Protocol for the Synthesis of (2E)-3-Cyanoprop-2-enoic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the synthesis of α,β-unsaturated dinitriles and cyanoacrylates.[7] This protocol describes a general procedure for the synthesis of (2E)-3-cyanoprop-2-enoic acid from cyanoacetic acid and a suitable aldehyde.

G Cyanoacetic Acid Cyanoacetic Acid Reaction Mixture Reaction Mixture Cyanoacetic Acid->Reaction Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction Mixture Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Reaction Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Mixture Reflux with Water Removal Reflux with Water Removal Reaction Mixture->Reflux with Water Removal Crude Product Crude Product Reflux with Water Removal->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) (2E)-3-Cyanoprop-2-enoic Acid (2E)-3-Cyanoprop-2-enoic Acid Purification (Recrystallization)->(2E)-3-Cyanoprop-2-enoic Acid

Caption: Knoevenagel Condensation Workflow for Monomer Synthesis.

Materials:

  • Cyanoacetic acid

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyanoacetic acid, paraformaldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure (2E)-3-cyanoprop-2-enoic acid.

Characterization: The structure and purity of the synthesized monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.

General Protocol for Free-Radical Copolymerization

This protocol provides a general method for the copolymerization of a functional monomer like (2E)-3-cyanoprop-2-enoic acid with a common vinyl comonomer, such as styrene or methyl methacrylate, using a free-radical initiator.

G Monomer 1 ((2E)-3-cyanoprop-2-enoic acid) Monomer 1 ((2E)-3-cyanoprop-2-enoic acid) Reaction Vessel Reaction Vessel Monomer 1 ((2E)-3-cyanoprop-2-enoic acid)->Reaction Vessel Monomer 2 (e.g., Styrene) Monomer 2 (e.g., Styrene) Monomer 2 (e.g., Styrene)->Reaction Vessel Initiator (e.g., AIBN) Initiator (e.g., AIBN) Initiator (e.g., AIBN)->Reaction Vessel Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Vessel Degassing (Freeze-Pump-Thaw) Degassing (Freeze-Pump-Thaw) Reaction Vessel->Degassing (Freeze-Pump-Thaw) Polymerization (Heating) Polymerization (Heating) Degassing (Freeze-Pump-Thaw)->Polymerization (Heating) Precipitation in Non-Solvent Precipitation in Non-Solvent Polymerization (Heating)->Precipitation in Non-Solvent Purified Copolymer Purified Copolymer Precipitation in Non-Solvent->Purified Copolymer

Caption: Free-Radical Copolymerization Workflow.

Materials:

  • (2E)-3-cyanoprop-2-enoic acid

  • Comonomer (e.g., styrene, methyl methacrylate)

  • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Solvent (e.g., THF, DMF, 1,4-dioxane)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • In a reaction vessel, dissolve the desired amounts of (2E)-3-cyanoprop-2-enoic acid, the comonomer, and the initiator in the chosen solvent.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time.

  • After the polymerization period, cool the reaction to room temperature to quench the reaction.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Characterization: The resulting copolymer should be characterized for its composition (e.g., by NMR or elemental analysis), molecular weight and molecular weight distribution (by GPC), and thermal properties (by DSC and TGA).

Future Outlook

(2E)-3-cyanoprop-2-enoic acid represents a promising, yet underexplored, building block for the creation of novel functional polymers. Its unique combination of a polymerizable double bond and two distinct functional groups offers a rich platform for materials innovation. Further research into its polymerization kinetics, copolymerization behavior with a variety of comonomers, and the properties of the resulting polymers is warranted. The protocols provided herein serve as a starting point for researchers to unlock the potential of this versatile monomer in applications ranging from advanced electronics to cutting-edge biomedical devices.

References

  • Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. (2014). MDPI. Retrieved from [Link]

  • New formulations of α-cyanoacrylate for biomedical applications. (2012). AFINITICA. Retrieved from [Link]

  • Vauthier, C., Dubernet, C., Fattal, E., Pinto-Alphandary, H., & Couvreur, P. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548. Retrieved from [Link]

  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. (2017). ACS Macro Letters. Retrieved from [Link]

  • Carboxylic Acid Applications in Nanotechnology: Future Insights. (2025). Patsnap Eureka. Retrieved from [Link]

  • Method of producing poly(alkyl cyanoacrylate) based nano/microfibers and uses thereof. (n.d.). Google Patents.
  • Synthesis and radical copolymerization of novel propyl cyanoacrylate monomers. (2020). ResearchGate. Retrieved from [Link]

  • Functional Monomers: Chemical moieties for all applications. (2017). specific polymers. Retrieved from [Link]

  • Esters of alpha-cyanoacrylic acid and process for the manufacture thereof. (n.d.). Google Patents.
  • Functional Groups. (n.d.). Meta-synthesis. Retrieved from [Link]

  • Naming Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Method for producing a cyanoacrylate monomer. (n.d.). Google Patents.
  • Copolymerization of vinyl monomers with monomers capable of radical isomerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of cyanoacrylates. (n.d.). Google Patents.
  • Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). MDPI. Retrieved from [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). MDPI. Retrieved from [Link]

  • Direct polymerization of functional monomers. (2014). Matyjaszewski Polymer Group. Retrieved from [Link]

  • Instant Adhesives (Cyanoacrylate adhesives) . (n.d.). ThreeBond. Retrieved from [Link]

  • Method for preparing vinyl cyanide/methacrylic acid copolymer. (n.d.). Google Patents.
  • CYANOACRYLATE ADHESIVE COMPOSITION. (2021). European Patent Office. Retrieved from [Link]

  • Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. (2026). MDPI. Retrieved from [Link]

  • 2-Cyano-3-phenylprop-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Functional & Specialty Monomers. (n.d.). SPECIFIC POLYMERS. Retrieved from [Link]

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Troubleshooting & Optimization

preventing spontaneous polymerization of 3-cyanoprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyanoprop-2-enoic Acid

A Guide to Preventing Spontaneous Polymerization for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-cyanoprop-2-enoic acid (also known as 3-cyanoacrylic acid). This guide is designed to provide you, our valued research and development partners, with in-depth, field-proven insights into the safe handling and storage of this highly reactive monomer. We understand that unexpected polymerization can lead to loss of valuable material, experimental failure, and potential safety hazards. This document will explain the underlying mechanisms of polymerization and provide actionable troubleshooting advice and answers to frequently asked questions.

Section 1: Understanding the Dual Threat of Polymerization

3-Cyanoprop-2-enoic acid, like other cyanoacrylates and acrylic acid derivatives, possesses a highly activated carbon-carbon double bond due to the electron-withdrawing effects of both the nitrile (-CN) and carboxylic acid (-COOH) groups.[1] This electronic structure makes it exceptionally susceptible to spontaneous polymerization through two primary pathways: anionic and free-radical polymerization.[2][3]

  • Anionic Polymerization: This is often the more immediate threat. It can be initiated by even weak bases or nucleophiles, such as trace amounts of moisture, amines, or hydroxyl ions on glass surfaces.[1][2][4] The initiation is extremely rapid, leading to a fast, often uncontrolled, chain reaction.[1][2]

  • Free-Radical Polymerization: This pathway is typically initiated by energy input (heat, UV light) or the presence of radical-forming species (like peroxides).[5][6][7] While often slower to initiate than the anionic route, once started, it can lead to a runaway reaction, generating significant heat (exotherm) and pressure.[8]

Below is a diagram illustrating the initiation steps of these two distinct polymerization mechanisms.

PolymerizationMechanisms cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization A_Start 3-Cyanoprop-2-enoic Acid Monomer A_Carbanion Propagating Carbanion (Resonance Stabilized) A_Start->A_Carbanion Nucleophilic Attack A_Initiator Initiator (e.g., OH⁻, H₂O) A_Initiator->A_Carbanion A_Polymer Polymer Chain Growth A_Carbanion->A_Polymer Adds another monomer R_Start 3-Cyanoprop-2-enoic Acid Monomer R_Radical Propagating Radical R_Start->R_Radical Radical Addition R_Initiator Initiator (e.g., Heat, UV, R•) R_Initiator->R_Radical R_Polymer Polymer Chain Growth R_Radical->R_Polymer Adds another monomer

Caption: Initiation pathways for anionic and free-radical polymerization.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during storage or experimentation.

Q: My sealed bottle of 3-cyanoprop-2-enoic acid solidified during storage. What happened?

A: This is a classic case of spontaneous polymerization within the container. The most likely culprits are:

  • Inhibitor Depletion: All reactive monomers are shipped with a small amount of inhibitor. Over time, especially with exposure to temperature fluctuations or air, this inhibitor gets consumed. Older stock is particularly at risk.[9] It is crucial to practice a "first-in, first-out" inventory system.

  • Moisture Contamination: The primary initiator for anionic polymerization is moisture.[1][2] If the bottle was opened in a humid environment, or if the cap seal was compromised, sufficient moisture may have entered to trigger polymerization.

  • Improper Storage Temperature: Elevated temperatures accelerate both the rate of inhibitor consumption and the rate of thermal free-radical initiation.[10][11] Storing the monomer near heat sources or in direct sunlight is a significant risk factor.

Q: I'm running a reaction and observing a precipitate or a rapid increase in viscosity. Is this polymerization, and how do I stop it?

A: Yes, these are strong indicators of polymerization occurring within your reaction vessel. The cause depends on your reaction conditions:

  • Basic Conditions: If your reaction involves basic reagents (e.g., amines, strong alkoxides), you are likely initiating anionic polymerization. The base is acting as a potent initiator.

  • High Temperatures or UV Exposure: If your reaction is heated for a prolonged period or exposed to UV light, you are likely initiating free-radical polymerization.

  • Contamination: Trace impurities in your solvents or reagents, particularly peroxides in ethers or basic residues in glassware, can be sufficient to initiate polymerization.

Preventative Actions:

  • Ensure Acidity: For reactions that are not base-sensitive, consider adding a small amount of an acidic stabilizer to your reaction mixture to counteract any trace basic impurities.

  • Use Fresh Solvents: Always use fresh, inhibitor-free solvents, or test for and remove peroxides from older solvents (e.g., THF, diethyl ether).

  • Work in the Dark: If your reaction is sensitive to light, conduct it in an amber glass vessel or wrap your glassware in aluminum foil.

  • Temperature Control: Maintain the lowest feasible reaction temperature and use a reliable temperature controller to avoid overheating.[12]

Q: The monomer in my bottle is becoming noticeably more viscous. What does this mean?

A: Increased viscosity is a clear warning sign of oligomerization—the formation of short polymer chains. This is the initial stage of bulk polymerization. The material has not yet fully solidified, but a significant portion of the monomer has started to polymerize. At this stage, the material is likely unusable for most applications, as its purity and reactivity are compromised. You should consider the bottle compromised and follow your institution's procedures for the disposal of reactive waste. Do not attempt to "rescue" the material by distillation without proper precautions, as this can be dangerous.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 3-cyanoprop-2-enoic acid?

A: Proper storage is the most critical factor in preventing polymerization.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of both inhibitor consumption and thermally-induced free-radical polymerization.[11]
Atmosphere Air headspace (NOT inert gas)Many common free-radical inhibitors, like MEHQ, require dissolved oxygen to function effectively.[9][10][11]
Light Dark (Amber bottle/in a cabinet)Prevents UV light from initiating free-radical polymerization.
Moisture Dry (Tightly sealed container)Prevents moisture from initiating rapid anionic polymerization.[2]

Q: What inhibitors are used for 3-cyanoprop-2-enoic acid, and how do they work?

A: A dual-inhibitor system is typically required to protect against both polymerization mechanisms.

  • Anionic Inhibitors: These are acidic compounds that neutralize the basic species that initiate anionic polymerization.[13][14] Strong acids can over-stabilize the monomer, so weak acids are often preferred.[15]

    • Examples: Sulfur dioxide (vapor phase), p-toluenesulfonic acid, boric acid.[13][15]

  • Free-Radical Inhibitors: These are typically phenolic compounds that act as radical scavengers, interrupting the free-radical chain reaction.[13][15]

    • Examples: Hydroquinone (HQ), p-methoxyphenol (MEHQ), t-butyl catechol.[13][14][15]

The diagram below shows how a free-radical inhibitor protects the monomer.

InhibitionMechanism Monomer Monomer PropagatingRadical Propagating Radical (P•) Monomer->PropagatingRadical Initiation InactiveSpecies Stable, Non-Propagating Species PropagatingRadical->InactiveSpecies Termination (Radical Scavenging) Polymer Polymer Chain PropagatingRadical->Polymer Propagation (Adds Monomer) Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->InactiveSpecies

Caption: Mechanism of free-radical inhibition.

Q: How can I check the inhibitor level in my monomer?

A: While precise quantification often requires analytical techniques like HPLC, a qualitative check can sometimes be performed. However, it is always best to contact the supplier for their specific analytical method for testing inhibitor levels.[9] If you suspect low inhibitor levels, it is safer to discard the material than to risk a runaway reaction. Do not add more inhibitor yourself unless you have a validated protocol from the manufacturer, as this can have unforeseen consequences.

Q: Can I purify 3-cyanoprop-2-enoic acid by distillation?

A: Distillation of reactive monomers is a hazardous procedure and should only be attempted by experienced chemists with appropriate safety measures. The high temperatures can initiate thermal polymerization in the distillation pot, leading to a dangerous pressure buildup.[16] If distillation is absolutely necessary:

  • Ensure a suitable free-radical inhibitor is added to the distillation pot.

  • Use vacuum distillation to lower the boiling point and reduce thermal stress.

  • Never distill to dryness.

  • Ensure the receiving flask also contains an appropriate inhibitor system.

Section 4: Summary of Best Practices

CategoryGuideline
Storage Store refrigerated (2-8°C), in the dark, with a loose-fitting cap or in a container that allows air exchange in the headspace. Do not store under an inert atmosphere.
Handling Minimize time spent at room temperature. Use clean, dry glassware. Avoid contact with basic, oxidizing, or reducing agents.[12]
Inventory Use a "first-in, first-out" system. Mark bottles with the date received and opened. Do not use material that is past its recommended shelf life or shows signs of viscosity.[9]
Safety Always wear appropriate PPE, including safety glasses and gloves. Work in a well-ventilated area. Be aware of the potential for a rapid exothermic reaction.

By adhering to these guidelines, you can significantly mitigate the risk of spontaneous polymerization and ensure the integrity and successful use of 3-cyanoprop-2-enoic acid in your critical research and development activities.

References

  • US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google P
  • Schulze, S., & Vogel, H. (1998). Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Chemical Engineering & Technology. (URL: [Link])

  • US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google P
  • US4038345A - High viscosity cyanoacrylate adhesive compositions, and process for their preparation - Google P
  • Ekaland™ CDBC - Polymerization inhibitor & Acrylic Acid. (URL: [Link])

  • EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google P
  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (URL: [Link])

  • Donnelly, J. P., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 209. (URL: [Link])

  • The Versatile Applications of Acrylic Acid Homopolymers as Thickeners and Stabilizers. (URL: [Link])

  • Acrylic acid derivatives - PCC Group Product Portal. (URL: [Link])

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. (URL: [Link])

  • Fire and Explosion Risk - Reactive Monomers - HSE. (URL: [Link])

  • Benuzzi, D., & Cardillo, P. (1999). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series, 144, 387-404. (URL: [Link])

  • Material Safety Data Sheet Acrylic Monomer Self Polymerized. (URL: [Link])

  • Hirao, A., & Yoo, H. S. (2011). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-48). Wiley-VCH Verlag GmbH & Co. KGaA. (URL: [Link])

  • Matyjaszewski, K. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720. (URL: [Link])

  • Rudin, A. (2012). Chapter Two - Polymerization Mechanisms. In The Elements of Polymer Science and Engineering (3rd ed., pp. 35-86). Academic Press. (URL: [Link])

  • Safe Handling and Storage of Acrylate Monomers. Basic Acrylic Monomer Manufacturers, Inc. (BAMM). (URL: [Link])

  • How to Stabilize Acrylic Resin Color in Long-Term Exposure - Patsnap Eureka. (URL: [Link])

  • Abdel-Alim, A. H., & Hamielec, A. E. (1973). Mechanism of vinyl chloride polymerization. Journal of Applied Polymer Science, 17(12), 3769-3778. (URL: [Link])

  • US20070213553A1 - Method for producing a cyanoacrylate monomer - Google P
  • 3-Cyanopropenoic acid | C4H3NO2 - PubChem. (URL: [Link])

  • Donnelly, J. P., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 209. (URL: [Link])

  • Radical Polymerization of Alkyl 2-Cyanoacrylates - ResearchGate. (URL: [Link])

  • Kim, H., et al. (2020). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway-Enabled, Site-Specific Branching Initiation. Angewandte Chemie International Edition, 59(12), 4842-4847. (URL: [Link])

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Technical Support Center: Knoevenagel Condensation for Cyanoacrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Cyanoacrylic Acid Synthesis Audience: Medicinal Chemists, Material Scientists (DSSC), Process Chemists Version: 2.1 (Current Standards)

Core Directive: The Decarboxylation Dilemma

The #1 cause of yield loss in the synthesis of


-cyanoacrylic acids is not incomplete reaction, but thermal decarboxylation .

When reacting an aldehyde with cyanoacetic acid , the product is thermally unstable. High temperatures or highly acidic/basic environments promote the loss of


, converting your desired cyanoacrylic acid into an acrylonitrile derivative (useless for DSSC anchors or drug scaffolds).
Strategic Decision Matrix: Direct vs. Indirect Route

Before starting, determine if you should use Cyanoacetic Acid (Direct) or Ethyl Cyanoacetate (Indirect).

FeatureDirect Route (Cyanoacetic Acid)Indirect Route (Ethyl Cyanoacetate)
Primary Risk Decarboxylation during reflux.Incomplete hydrolysis later.
Atom Economy High (Water is the only byproduct).Lower (Requires hydrolysis step).
Preferred For Stable aldehydes, mild catalysts (Ammonium Acetate).[1]Sensitive aldehydes, large-scale process.
Key Advantage One-pot synthesis.Protects the carboxyl group during condensation.

Troubleshooting Guide & FAQs

Issue 1: "I see a new spot on TLC that isn't my product or starting material."

Diagnosis: Likely decarboxylation . Mechanism: The electron-withdrawing cyano group facilitates the loss of


 from the carboxylate intermediate, especially at temperatures 

C or in the presence of strong mineral acids. Solution:
  • Switch Catalyst: Move from Piperidine (strong base) to Ammonium Acetate or DIPEAc (Diisopropylethylammonium acetate). These provide a buffered environment.

  • Lower Temperature: If refluxing in toluene/ethanol, switch to acetonitrile (lower BP) or use microwave irradiation (shortens heat exposure time).

  • Buffer: Add a stoichiometric amount of acetic acid if using piperidine to form a buffer in situ.

Issue 2: "My product turns into a gum/oil upon acidification."

Diagnosis: Oligomerization or Solvent Trapping . Context: Cyanoacrylic acids are Michael acceptors. Excess base can trigger anionic polymerization. Solution:

  • Controlled Acidification: Do not dump concentrated HCl. Use 1M HCl or 20% Phosphoric acid and add dropwise to pH 2-3 at 0°C .

  • Solvent Choice: Avoid DMF or DMSO if possible; they are hard to remove and trap the oil. Use Ethanol/Water mixtures. The product often precipitates cleanly from water upon acidification.

Issue 3: "Low conversion with electron-rich aldehydes (e.g., Triphenylamine derivatives)."

Diagnosis: Deactivated Carbonyl . Context: Electron-donating groups (EDGs) stabilize the aldehyde, making it less electrophilic. Solution:

  • Catalyst Boost: Use Piperidine + Glacial Acetic Acid (1:1 ratio) in dry Acetonitrile. The acid activates the carbonyl; the base activates the methylene.

  • Water Scavenging: Use a Dean-Stark apparatus (toluene reflux) or add Molecular Sieves (3Å) to drive the equilibrium.

Optimized Protocols

Protocol A: The "Green" Ammonium Acetate Method (Recommended)

Best for: Direct synthesis using Cyanoacetic Acid. Minimizes decarboxylation.[2]

  • Reactants: Mix Aldehyde (1.0 eq) and Cyanoacetic Acid (1.1 eq).

  • Solvent: Ethanol (or Solvent-Free if solid grinding is possible).

  • Catalyst: Add Ammonium Acetate (

    
    , 0.2 - 0.5 eq).
    
  • Reaction:

    • Option 1 (Thermal): Reflux at 70-80°C for 2-4 hours.

    • Option 2 (Microwave): Irradiate at 75°C for 10-20 mins (Closed vessel).

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Pour into crushed ice/water.

    • Acidify with 2M HCl to pH 2.

    • Filter the precipitate.[6] Recrystallize from Ethanol/Water.[7]

Protocol B: The "Indirect" DIPEAc Method

Best for: High-value substrates where yield is paramount.

  • Condensation: React Aldehyde + Ethyl Cyanoacetate + DIPEAc (20 mol%) in Ethanol. Reflux 2h.

  • Isolation: Evaporate solvent.

  • Hydrolysis: Redissolve ester in THF/Water (1:1). Add LiOH (3 eq). Stir RT for 4h.

  • Workup: Acidify carefully to precipitate the free acid.

Comparative Data: Catalyst Performance

Data synthesized from recent optimization studies (See References).

CatalystSolventTemp (°C)TimeYield (%)Notes
Piperidine Ethanol78 (Reflux)4-6 h65-75%Risk of side reactions; difficult to remove traces.
Ammonium Acetate Solvent-Free8020 min85-94% Cleanest profile; easy workup.
DIPEAc Ethanol782 h90-96% Excellent for hindered aldehydes.
[Bmim][OAc] Water601 h88%Green; catalyst recyclable.

Visualizing the Logic

Figure 1: Mechanistic Divergence (Condensation vs. Decarboxylation)

This diagram illustrates the critical "Danger Zone" where thermal decarboxylation occurs.

KnoevenagelMechanism cluster_inputs Reactants Aldehyde Aldehyde (R-CHO) AldolInter Aldol Intermediate (Beta-hydroxy acid) Aldehyde->AldolInter CyanoAcid Cyanoacetic Acid (NC-CH2-COOH) Enolate Enolate Ion (Active Nucleophile) CyanoAcid->Enolate + Catalyst Catalyst Base Catalyst (Deprotonation) Catalyst->Enolate Enolate->AldolInter + Aldehyde Product Alpha-Cyanoacrylic Acid (DESIRED PRODUCT) AldolInter->Product Kinetic Control (Mild Temp) Dehydration Dehydration (-H2O) Decarboxylation Thermal Decarboxylation (-CO2) Product->Decarboxylation High T (>90°C) Strong Acid Byproduct Acrylonitrile Derivative (DEAD END) Decarboxylation->Byproduct

Caption: The kinetic competition between stable product formation and irreversible decarboxylation.

Figure 2: Optimized Experimental Workflow

Follow this logic flow to ensure high purity and yield.

Workflow Start Start Synthesis Choice Substrate Sensitivity? Start->Choice RouteA Route A: Stable (Ammonium Acetate/Ethanol) Choice->RouteA Stable RouteB Route B: Sensitive/High Value (DIPEAc/Ethyl Cyanoacetate) Choice->RouteB Sensitive Reaction Reflux / Microwave (Monitor TLC) RouteA->Reaction RouteB->Reaction Check Conversion > 90%? Reaction->Check Check->Reaction No (Extend time) Workup Cool to 0°C Add Water Check->Workup Yes (Route A) Hydrolysis Hydrolysis Step (LiOH/THF) Check->Hydrolysis Yes (Route B) Acidify Acidify to pH 2-3 (Dropwise 1M HCl) Workup->Acidify Precipitate Filtration & Wash (Cold Water/EtOH) Acidify->Precipitate Hydrolysis->Workup

Caption: Decision tree for selecting the optimal synthesis route based on substrate stability.

References

  • Bollikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[8] Link

  • Verma, S., et al. (2017).[9] "Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions." Asian Journal of Green Chemistry. Link

  • Hosseinnezhad, M., et al. (2013). "Synthesis and Application of Two Organic Dyes for Dye-Sensitized Solar Cells." Progress in Color, Colorants and Coatings, 6, 109-117. Link

  • Kaufhold, M., et al. (1991). "Process for industrial application of Knoevenagel synthesis." US Patent 5008429A.[2] Link

  • BenchChem Application Notes. (2025). "Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." Link

Sources

purification techniques for (2E)-3-cyanoprop-2-enoic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification and troubleshooting of (2E)-3-cyanoprop-2-enoic acid (also known as trans-3-cyanoacrylic acid).

This guide is structured to provide autonomous, expert-level solutions for researchers dealing with the specific challenges of isolating the thermodynamically stable trans (E) isomer from crude reaction mixtures.

Quick Reference Data
PropertySpecification
IUPAC Name (2E)-3-cyanoprop-2-enoic acid
Common Name trans-3-Cyanoacrylic acid
CAS Registry 263703-32-8 (Generic) / Specific E-isomer often unlisted
Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (cold), Hexanes
Key Impurities (2Z)-isomer (cis), 3,3-dicyanopropionic acid, polymer residues
Troubleshooting & FAQs
Q1: I am detecting a significant amount of the (2Z)-isomer in my crude product. How do I selectively isolate the (2E)-isomer?

Technical Insight: The (2E)-isomer is generally the thermodynamically stable form, while the (2Z)-isomer is the kinetic product.[1][2] The most effective separation method relies on the higher lattice energy (and thus higher melting point and lower solubility) of the trans (E) isomer compared to the cis (Z) isomer.[2]

Protocol:

  • Thermodynamic Equilibration (Optional): If the Z-content is >30%, reflux the crude material in dilute acid (e.g., 1M HCl) for 1-2 hours to induce isomerization to the E-form before purification.[2]

  • Selective Recrystallization:

    • Solvent System: Water (primary) or 10:1 Water/Ethanol.[1][2]

    • Mechanism: The (2E)-isomer is significantly less soluble in cold water than the (2Z)-isomer.[1]

    • Procedure: Dissolve the crude solid in boiling water (approx. 15 mL/g). Allow it to cool slowly to room temperature without agitation. The (2E)-isomer will crystallize as needles.[1][3] Filter and wash with ice-cold water.[1] The filtrate (mother liquor) will retain the (2Z)-isomer and other impurities.[1][2]

Q2: My crude product is "oiling out" instead of crystallizing. How do I fix this?

Root Cause: Oiling out occurs when the solute separates as a liquid phase before the crystallization temperature is reached, often due to high impurity levels (acting as a solvent) or a melting point depression below the solvent's boiling point.[2]

Corrective Actions:

  • Seed Crystals: Retain a tiny amount of pure (2E) crystals from a previous batch and add them to the solution once it reaches saturation temperature (approx. 40-50°C).

  • Solvent Adjustment: You are likely using too much solvent or a solvent that is too good. Switch to a binary system:

    • Dissolve in a minimum amount of Ethyl Acetate (warm).

    • Add Hexane dropwise until persistent turbidity appears.

    • Add a few drops of Ethyl Acetate to clear it, then let it stand.[2]

  • Purity Check: If the material is <80% pure, perform an Acid-Base Extraction (see Protocol A below) before attempting recrystallization.[1][2]

Q3: Can I use silica gel chromatography? The peaks are tailing significantly.

Technical Insight: Carboxylic acids interact strongly with the silanol groups on silica gel, leading to peak broadening and tailing.[2] This destroys resolution between the E and Z isomers.

Chromatography Modification:

  • Mobile Phase Additive: You must add an acid modifier to your mobile phase to suppress ionization of the carboxylic acid.

  • Recommended System: Hexanes : Ethyl Acetate + 1% Acetic Acid or 0.5% Formic Acid .

  • Stationary Phase: For difficult separations, use C18 Reverse Phase silica.[2]

    • Eluent: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[1][2] The (2E) isomer typically elutes after the (2Z) isomer on C18 due to better planar packing interaction with the stationary phase.[2]

Q4: How do I definitively distinguish the (2E) and (2Z) isomers by NMR?

Diagnostic Metric: Use 1H NMR coupling constants (


-values) of the alkene protons.
  • (2E)-Isomer (Trans): The alkene protons will appear as doublets with a large coupling constant,

    
     .[1][2]
    
  • (2Z)-Isomer (Cis): The alkene protons will show a smaller coupling constant,

    
     .[1][2]
    
Core Experimental Protocols
Protocol A: Acid-Base Extraction (Pre-Purification)

Best for removing non-acidic impurities (starting aldehydes, polymer oligomers).[1][2]

  • Dissolution: Dissolve crude product in 5% NaHCO₃ (aq). Ensure pH > 8.

    • Note: (2E)-3-cyanoprop-2-enoic acid will form the water-soluble sodium salt.[1]

  • Wash: Extract the aqueous layer 2x with Ethyl Acetate. Discard these organic extracts (they contain non-acidic impurities).[1]

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl to pH ~1-2.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum.[2]

Protocol B: Fractional Recrystallization

Best for separating E/Z isomers.

  • Weigh 1.0 g of semi-pure acid.

  • Add 15 mL of distilled Water. Heat to boiling (100°C).

  • If solid remains, add water in 1 mL increments until dissolved.

  • Remove from heat. Cover flask with foil (insulate) to slow cooling.[1]

  • Allow to sit undisturbed for 4-12 hours.

  • Filtration: Collect crystals via vacuum filtration.

  • Drying: Dry over P₂O₅ or in a vacuum oven at 40°C.

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude (2E)-3-cyanoprop-2-enoic acid (Contains Z-isomer, polymers, salts) CheckPurity Analyze Purity (1H NMR) Check J-coupling Start->CheckPurity AcidBase Protocol A: Acid-Base Extraction 1. Dissolve in NaHCO3 2. Wash w/ EtOAc 3. Acidify to pH 1 CheckPurity->AcidBase Purity < 80% or Oily Crude Recryst Protocol B: Recrystallization Solvent: Boiling Water Slow Cool CheckPurity->Recryst Purity > 80% Solid Crude Isomerize Acid Catalyzed Isomerization Reflux in 1M HCl (1-2h) CheckPurity->Isomerize Z-isomer > 30% AcidBase->Recryst Chromatography Flash Chromatography Silica + 1% Acetic Acid OR C18 Reverse Phase Recryst->Chromatography Oils Out / Fails Final Pure (2E)-Isomer (>98% Trans, White Needles) Recryst->Final Crystals Form Isomerize->AcidBase Chromatography->Final

Caption: Decision tree for the purification of (2E)-3-cyanoprop-2-enoic acid, prioritizing scalable extraction and crystallization over chromatography.

References
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53436351, 3-Cyanoprop-2-enoic acid. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of (E)-3-Iodoprop-2-enoic acid (Methodology Reference). Org. Synth. 2014, 91, 172-184. Retrieved from [Link][1][2]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Cyanopropenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-cyanopropenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during their synthetic procedures. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in research and development. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

The primary and most versatile route to 3-cyanopropenoic acid (also known as 2-cyanoacrylic acid) is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with an aldehyde, typically formaldehyde.[1] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can suppress conversion rates and generate impurities.

This guide will focus exclusively on troubleshooting the Knoevenagel route, explaining the causality behind experimental choices to empower you to optimize your synthesis for higher yields and purity.

Part 1: Foundational Knowledge & Core Mechanism

Q1: What is the fundamental mechanism of the Knoevenagel condensation for synthesizing 3-cyanopropenoic acid?

The Knoevenagel condensation is a nucleophilic addition reaction. In the context of 3-cyanopropenoic acid synthesis, it proceeds via the following core steps, typically initiated by a basic catalyst like piperidine or an alkali hydroxide:

  • Deprotonation: The catalyst abstracts an acidic α-proton from cyanoacetic acid, creating a highly reactive carbanion (enolate).

  • Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy nitrile intermediate.

  • Dehydration: This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, conjugated product: 3-cyanopropenoic acid.

The driving force for the final elimination step is the formation of a stable, conjugated α,β-unsaturated system.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Cyanoacetic_Acid Cyanoacetic Acid (NC-CH₂-COOH) Carbanion Carbanion Intermediate (⁻NC-CH-COOH) Cyanoacetic_Acid->Carbanion Forms Formaldehyde Formaldehyde (HCHO) Beta_Hydroxy β-Hydroxy Intermediate Catalyst Base (B:) Catalyst->Cyanoacetic_Acid Deprotonation Carbanion->Beta_Hydroxy Nucleophilic Attack on Formaldehyde Product 3-Cyanopropenoic Acid + H₂O + B: Beta_Hydroxy->Product

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues that lead to low conversion rates. We will proceed from problems with starting materials to reaction conditions and finally, work-up procedures.

Category: Reagent & Setup Integrity
FAQ 1: My reaction is sluggish or fails to initiate. What are the first things I should check?

This is a classic issue often rooted in the quality of the reagents or the reaction setup. Before altering core parameters like temperature or catalyst, verify the following:

  • Purity of Cyanoacetic Acid: Cyanoacetic acid is susceptible to thermal decomposition via decarboxylation, especially if impure or old, yielding acetonitrile and CO₂.[2] This side reaction consumes your starting material without producing the desired product. Confirm the purity of your cyanoacetic acid by melting point or NMR. If it appears discolored (yellow or brown), it may require purification by recrystallization.[2]

  • Formaldehyde Source: Formaldehyde is a gas and is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

    • Formalin: Commercial formalin often contains methanol as a stabilizer, which can interfere with some catalytic systems. Ensure you are using a known concentration.

    • Paraformaldehyde: This is often preferred as it is an anhydrous source. However, depolymerization to monomeric formaldehyde requires heating and can be slow, sometimes becoming the rate-limiting step. Ensure your reaction conditions are sufficient to break down the paraformaldehyde.

  • Moisture Control: While some Knoevenagel protocols successfully use water as a solvent[3], many organic catalysts perform better under anhydrous conditions. Ensure your glassware is properly dried and use anhydrous solvents if the protocol demands it.[4]

FAQ 2: I suspect my cyanoacetic acid has decomposed. How can I confirm this and prevent it?

Decomposition is a primary cause of low yields.[2]

  • Confirmation: The most definitive way is through spectroscopic analysis (¹H NMR). The characteristic singlet for the α-protons of cyanoacetic acid (around 3.5-4.0 ppm, solvent dependent) will be diminished, and you may see a new singlet for acetonitrile (around 2.1 ppm).

  • Prevention:

    • Storage: Store cyanoacetic acid in a cool, dark, and dry place.

    • Temperature Control: During the reaction, avoid excessive temperatures. Decarboxylation is thermally induced. Use a well-controlled oil bath rather than a heating mantle to prevent localized "hot spots."[2]

    • Purification: If decomposition is suspected, recrystallize the cyanoacetic acid from a suitable solvent like a toluene/heptane mixture.

Category: Reaction Parameters & Optimization
FAQ 3: My conversion rate is stalled at 30-50%. How does my choice of catalyst impact the yield?

The catalyst is the most critical factor in a Knoevenagel condensation. Its role is to generate the nucleophilic carbanion at a rate that allows for a productive reaction without promoting side reactions.

Catalyst TypeExamplesMechanismCommon Issues & Insights
Weak Organic Bases Piperidine, Pyrrolidine, β-alanineBase catalysisOften the most effective. Provide a good balance of reactivity. Can be difficult to remove during work-up. Piperidine acetate is a classic choice.[5]
Strong Inorganic Bases KOH, K₂CO₃, Basic AluminaBase catalysisCan be too aggressive, leading to vigorous, hard-to-control reactions and promoting side reactions like hydrolysis of the nitrile group or polymerization.[3][6]
Lewis/Brønsted Acids Boric Acid, ZnCl₂, TiCl₄Acid catalysisActivates the aldehyde carbonyl group towards nucleophilic attack. Can be very effective, especially in solvent-free or aqueous media.[7][8]
Ionic Liquids DIPEAc, [bmim(NTf2)]Dual activation/mediaCan act as both catalyst and solvent, offering high yields and easier work-up. Diisopropylethylammonium acetate (DIPEAc) has shown excellent results.[5][9]

Actionable Advice: If you are using a strong base like KOH and seeing low yields, consider switching to a milder organic base like piperidine or an acid catalyst like boric acid. The optimal catalyst loading is also crucial; typically, 5-20 mol% is sufficient.[3][5]

FAQ 4: What are the optimal temperature and reaction time?

There is a delicate balance.

  • Too Low Temperature: The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe. If using paraformaldehyde, depolymerization may not occur.

  • Too High Temperature: This is a frequent cause of low yields. Excessive heat can cause:

    • Decarboxylation of cyanoacetic acid.[2]

    • Polymerization of the highly reactive 3-cyanopropenoic acid product.

    • Undesirable side reactions.

Actionable Advice: Monitor your reaction by Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 70-80 °C) and observe the consumption of starting material.[3] Many literature procedures report reaction times of 1-3 hours.[10] If the reaction stalls, a marginal increase in temperature may help, but if byproducts begin to form, it is better to stop the reaction and optimize other parameters like the catalyst.

Category: Side Reactions & Impurities
FAQ 5: My final product is a sticky, intractable polymer. What is causing this and how can I stop it?

The product, 3-cyanopropenoic acid, is an electron-deficient alkene, making it an excellent Michael acceptor and highly susceptible to anionic polymerization. This is especially problematic under strongly basic conditions.

  • Cause: The basic catalyst or residual base can initiate the polymerization of the product.

  • Prevention:

    • Use a Milder Catalyst: Switch from strong bases (KOH) to weaker organic bases (piperidine) or an acid catalyst.

    • Control Stoichiometry: Ensure you do not have a large excess of the basic catalyst.

    • Quench Promptly: As soon as the reaction is complete (monitored by TLC), cool the mixture and neutralize the catalyst by acidifying the solution (e.g., with 3M HCl).[3] This protonates the intermediates and deactivates the catalyst, preventing polymerization during work-up.

    • Consider an Inhibitor: In some cases, adding a small amount of a radical inhibitor like hydroquinone can prevent polymerization, although this is more common for the ester derivatives (cyanoacrylates).

Side_Reactions Start Cyanoacetic Acid Product 3-Cyanopropenoic Acid (Desired Product) Start->Product Knoevenagel (Correct Path) Byproduct1 Acetonitrile + CO₂ (Decarboxylation) Start->Byproduct1 Excess Heat (Decomposition) Byproduct2 Polymer (Anionic Polymerization) Product->Byproduct2 Excess Base / Heat (Polymerization) Byproduct3 3-Amido-propenoic Acid (Nitrile Hydrolysis) Product->Byproduct3 Harsh Acid/Base (Hydrolysis)

Sources

Technical Support Center: Solubilization & Handling of 3-Cyanoacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-Cyanoacrylic acid (CAS: 19060-13-0).

Topic: Resolving Solubility & Stability Issues of 3-Cyanoacrylic Acid in Aqueous Media Document ID: TS-3CA-SOL-001 Audience: Medicinal Chemists, Formulation Scientists, Structural Biologists

Critical Identification & Safety (Read First)

Before proceeding, you must verify the identity of your compound. The structural isomerism of cyanoacrylic acids dictates their physical behavior.

Compound Common Name CAS Behavior in Water Action Required
3-Cyanoacrylic acid

-Cyanoacrylic acid
19060-13-0 Stable solid; pH-dependent solubility.Proceed with this guide.
2-Cyanoacrylic acid

-Cyanoacrylic acid
15802-18-3Reactive Monomer. Polymerizes instantly upon contact with water (Superglue mechanism).STOP. This guide does not apply. You cannot dissolve this monomer in water without polymerization.

Senior Scientist Note: If your compound "clumps," "hardens," or releases heat immediately upon adding water, you are likely working with the 2-isomer or a highly reactive ester derivative, not the stable 3-cyanoacrylic acid.

The Core Solubility Mechanism

3-Cyanoacrylic acid (


) is a vinylogous amino acid precursor and a strong organic acid due to the electron-withdrawing nature of the cyano group.
  • Intrinsic Solubility (

    
    ):  The free acid (protonated form) has poor water solubility due to the rigid, hydrophobic vinyl-nitrile backbone and strong crystal lattice energy.
    
  • pKa Driver: The estimated pKa is ~2.8 – 3.0 .

  • The "Salt Switch": To dissolve this compound in water, you must drive the equilibrium toward the carboxylate anion (

    
    ).
    
Solubility Equilibrium Diagram

SolubilityEquilibrium cluster_0 Low pH (< 3.0) cluster_1 Neutral/High pH (> 5.0) FreeAcid Free Acid Form (Protonated) NC-CH=CH-COOH Precipitate PRECIPITATE (Insoluble Solid) FreeAcid->Precipitate Saturation SaltForm Salt Form (Deprotonated) NC-CH=CH-COO⁻ + Na⁺ FreeAcid->SaltForm Add Base (OH⁻) pH > pKa SaltForm->FreeAcid Add Acid (H⁺) pH < pKa Solution CLEAR SOLUTION (Solvated Anion) SaltForm->Solution High Solubility

Caption: The solubility of 3-cyanoacrylic acid is governed by pH. At pH < 3, the insoluble free acid dominates. At pH > 5, the soluble anionic species prevails.

Troubleshooting & Protocols

Issue 1: "The powder floats/sinks and won't dissolve in water."

Diagnosis: You are attempting to dissolve the free acid in neutral water. The weak acidity of water is insufficient to fully deprotonate the compound, especially at high concentrations (>10 mM).

Corrective Protocol A: The "Titration" Method (Preferred for Aqueous Assays) This method generates the sodium salt in situ without introducing organic solvents.

  • Suspend: Weigh the target amount of 3-cyanoacrylic acid and add 80% of your final volume of ultrapure water. It will remain a suspension.

  • Monitor: Place a pH micro-probe in the vessel. The pH will likely be acidic (~3-4) due to partial ionization.

  • Titrate: While stirring, add 1.0 M NaOH (or KOH) dropwise.

    • Observation: As the pH rises past 4.0, the solution will begin to clear.

    • Target: Continue until pH reaches 6.5 – 7.5 .

  • Finalize: The solution should be completely clear. Adjust to final volume with water or buffer.

Warning: Do not overshoot to pH > 9.0. High pH can catalyze the hydrolysis of the nitrile group to an amide (


).
Issue 2: "I cannot use high pH/bases in my assay."

Diagnosis: Your assay requires acidic conditions or is sensitive to ionic strength.

Corrective Protocol B: The "Cosolvent Spike" Method Use a water-miscible organic solvent to disrupt the crystal lattice before dilution.

SolventSolubility Limit (Stock)CompatibilityNotes
DMSO > 100 mMExcellentBest for biological screening. Freezing point ~19°C.
Ethanol ~ 50 mMGoodMay evaporate; check assay tolerance.
DMF > 100 mMGoodToxic; avoid if possible.
  • Dissolve: Prepare a 100 mM stock solution in 100% DMSO. Vortex until fully dissolved (usually instant).

  • Dilute: Slowly spike this stock into your aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1-2% (v/v) to prevent precipitation of the free acid if the buffer pH is low.

Advanced Stability & Reactivity Guide

Issue 3: "My solution turned yellow or precipitated after 24 hours."

Diagnosis: 3-Cyanoacrylic acid contains a Michael acceptor (the double bond) and a hydrolyzable nitrile.

Stability Decision Tree

StabilityTree Start Start: Solution Instability CheckpH Check pH Start->CheckpH CheckNuc Check Buffer Composition CheckpH->CheckNuc pH 5-8 Hydrolysis Issue: Nitrile Hydrolysis (Forms Amide/Acid) CheckpH->Hydrolysis pH > 9.0 or Heat Precip Issue: Re-protonation CheckpH->Precip pH < 4.0 MichaelAdd Issue: Michael Addition (Covalent Modification) CheckNuc->MichaelAdd Contains Thiols (DTT, GSH, Cysteine) CheckNuc->MichaelAdd Contains Amines (Tris, Lysine) Stable Stable CheckNuc->Stable Phosphate/HEPES No Nucleophiles

Caption: Logical flow to identify the cause of degradation. Nucleophiles (thiols/amines) attack the double bond; extreme pH attacks the nitrile.

Key Stability Rules:

  • Avoid Nucleophiles: The

    
    -carbon is electrophilic. Buffers containing DTT, Glutathione, or Cysteine  will react with the double bond (Michael addition), consuming your compound.
    
    • Alternative: Use TCEP (less reactive) or non-nucleophilic buffers (Phosphate, HEPES, MOPS).

  • Temperature: Store stock solutions at -20°C . Aqueous solutions should be prepared fresh and kept on ice.

  • Light: The conjugated system may be photo-sensitive. Store in amber vials.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution? A: No. The high heat (121°C) and pressure will likely cause decarboxylation or nitrile hydrolysis. Filter sterilize using a 0.22 µm PVDF or PES membrane instead.

Q: What is the extinction coefficient for concentration determination? A: While specific experimental values vary by solvent, 3-cyanoacrylic acid derivatives typically absorb in the UV range (210–230 nm ) due to the conjugated


-system. For precise quantification, use the gravimetric method (weighing) rather than UV absorbance unless you have established a standard curve.

Q: Can I use Tris buffer? A: Proceed with caution. Tris contains a primary amine. While the reaction is slow at neutral pH, long-term storage in Tris can lead to Michael addition adducts. Phosphate or HEPES buffers are safer choices for long incubations.

Q: Is the compound commercially available as a salt? A: Rarely. It is almost always supplied as the free acid (powder) to ensure long-term shelf stability. You must perform the "Salt Switch" (Protocol A) yourself.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5366099, 3-Cyanoacrylic acid. Retrieved from .

  • Enzymatic Synthesis & Stability

    • Nagasawa, T., et al. (1990). "Nitrilase of Rhodococcus rhodochrous J1: Conversion of nitriles to acids."[1] Applied Microbiology and Biotechnology. (Discusses the hydrolysis of fumaronitrile to 3-cyanoacrylic acid and stability in buffer). Source: .

  • Solubility Mechanisms of Cyano-Acids: Yalkowsky, S.H., et al. "Handbook of Aqueous Solubility Data." (General principles of pH-dependent solubility for carboxylic acids).
  • Reactivity (Michael Acceptors)

    • Schwöbel, J.A.H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology. (Context on the reactivity of alpha,beta-unsaturated nitriles/acids). Source: .

Sources

optimizing reaction temperature for (E)-isomer selectivity in cyanoacrylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: KNOE-THERMO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Stereo-Control Support Hub. You are likely here because your Knoevenagel condensation is yielding an inconsistent E:Z ratio, or you are struggling to scale a protocol without losing stereochemical purity.

In the synthesis of


-cyanoacrylic acids (and esters), the (E)-isomer  is typically the target pharmacophore due to its thermodynamic stability and specific binding properties. However, kinetic traps at lower temperatures often lead to significant contamination with the (Z)-isomer. This guide dissects the relationship between reaction temperature and stereoselectivity, providing you with self-validating protocols to lock in the (E)-configuration.
Module 1: The Thermodynamic Engine (Mechanism)

To control the ratio, you must understand the engine driving it. The Knoevenagel condensation is reversible.

  • Kinetic Control (Low Temp): The reaction may stop at the aldol intermediate or eliminate water to form the (Z)-isomer if the transition state energy is lower, often governed by the catalyst's approach.

  • Thermodynamic Control (High Temp): Heat provides the activation energy required to reverse the reaction (retro-Knoevenagel) or isomerize the alkene. This allows the system to "error correct" until it settles into the lowest energy well: the (E)-isomer, where the bulky phenyl/aryl group and the carboxylic acid/ester group are anti-periplanar (opposite sides) to minimize steric clash.

Visualizing the Equilibration Loop The following diagram illustrates how temperature acts as a gatekeeper, allowing the system to escape the kinetic (Z) trap and access the thermodynamic (E) valley.

ReactionCoordinate Start Aldehyde + Cyanoacetate Inter Aldol Intermediate Start->Inter Base Cat. Z_Iso (Z)-Isomer (Kinetic Trap) Inter->Z_Iso Fast (Low Temp) E_Iso (E)-Isomer (Thermodynamic) Inter->E_Iso Slow Inter->E_Iso Re-elimination Z_Iso->Inter Retro-Knoevenagel (High Temp > 80°C) Z_Iso->E_Iso Thermal Isomerization

Figure 1: The "Error Correction" Loop. High temperature enables the retro-reaction from the (Z)-isomer, funneling material toward the stable (E)-isomer.

Module 2: Troubleshooting Workflow

Use this decision matrix when your isolated product fails isomeric purity checks (e.g., NMR integration of vinylic protons).

Common Symptom: Mixed melting point or split vinylic peaks in


H NMR.
IssueProbable CauseCorrective Action
High Z Content (>10%) Reaction stopped too early or ran too cold (Kinetic Control).Increase Temp: Switch solvent to Toluene (110°C) or Ethanol reflux (78°C). Extend reaction time by 2-4 hours.
Low Yield / Tarry Product Thermal degradation of sensitive aldehydes.Microwave Protocol: High temp (100°C) but short exposure (5-10 min) minimizes degradation while achieving thermodynamic equilibrium.
No Reaction Catalyst deactivation or insufficient activation energy.Catalyst Swap: Switch from Piperidine to Piperidinium Acetate (buffer system) to prevent catalyst poisoning by the acid product.

Diagnostic Workflow

Troubleshooting Start Check 1H NMR (Vinylic Region) Decision Is (E)-isomer > 98%? Start->Decision Success Proceed to Purification Decision->Success Yes Fail Analyze Impurity Decision->Fail No Z_High High (Z)-isomer content Fail->Z_High Sharp impurity peaks Degrade Decomposition/ Polymerization Fail->Degrade Broad baseline humps Action1 Increase Temp (Reflux) or Extend Time Z_High->Action1 Action2 Switch to Microwave (Short burst, High T) Degrade->Action2 Action1->Start Retest Action2->Start Retest

Figure 2: Logic flow for diagnosing stereochemical purity issues.

Module 3: Optimized Protocols

These protocols are designed to be self-validating. If the reaction mixture does not turn clear (homogenous) before precipitation, the thermodynamic equilibrium has likely not been reached.

Protocol A: The Thermodynamic Standard (Toluene Reflux)

Best for: Stable aromatic aldehydes requiring high isomeric purity.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Aldehyde (1.0 equiv), Cyanoacetic acid/ester (1.1 equiv), and Toluene (0.5 M concentration).

  • Catalyst: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv). Note: The acid prevents base-catalyzed polymerization of the product.

  • Reaction: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

  • Endpoint: Continue reflux for 1 hour after water evolution ceases. This "soak time" is critical for (Z)-to-(E) isomerization.

  • Workup: Cool to room temp. If using the acid, the product often precipitates as the (E)-isomer. Filter and wash with cold toluene.

Protocol B: Microwave-Assisted "Flash" Equilibration

Best for: Thermally sensitive substrates or rapid screening.

  • Setup: 10 mL microwave-transparent vial.

  • Charge: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Solvent-Free or Ethanol (2 mL).

  • Catalyst: Piperidine (2 drops) or Triphenylphosphine (TPP) (10 mol%). TPP is noted for exceptional (E)-selectivity [1].

  • Parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 300W)

    • Time: 5–10 minutes

  • Validation: TLC should show a single spot. If a lower spot (Z-isomer) is visible, microwave for another 2 mins at 105°C.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my product isomerize back to a mixture during recrystallization? A: Light sensitivity. Cyanoacrylates can undergo photo-isomerization. Perform recrystallization in the dark or use amber glassware, and avoid prolonged heating in solution without a catalyst present to maintain equilibrium.

Q: Can I use water as a solvent (Green Chemistry)? A: Yes, but water reflux (100°C) is required. At lower temperatures (room temp), water often precipitates the kinetic product immediately, preventing equilibration. If using water, ensure you heat to near-boiling to allow the "error correction" mechanism to function [2].

Q: How do I distinguish E and Z isomers on NMR? A: Look at the vinylic proton (


-H).
  • (E)-Isomer: Typically shifts further downfield (

    
     8.0–8.5 ppm) due to the anisotropic effect of the cis-cyano group (relative to the proton).
    
  • (Z)-Isomer: Typically appears upfield (

    
     7.5–7.9 ppm).
    
  • Note: Coupling constants (

    
    ) are less useful here as there is no vicinal proton, so chemical shift is your primary indicator.
    
References
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. Source: Organic Chemistry Portal / Eur. J. Org. Chem. URL:[Link] Relevance: Validates the use of specific catalysts and conditions for high (E)-selectivity.

  • The Green Knoevenagel Condensation: Solvent-free Condensation of Benzaldehydes. Source: Pure and Applied Chemistry (via De Gruyter/TUE) URL:[Link] Relevance: Discusses temperature effects (90°C vs 40°C) on conversion and selectivity.

  • Thermodynamic vs Kinetic Control of Reactions. Source: Chemistry LibreTexts URL:[Link] Relevance: Provides the foundational theory for the reversibility and equilibration mechanisms described in Module 1.

Validation & Comparative

1H NMR Analytical Guide: Differentiating (E)- and (Z)-3-Cyanoprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and biocatalysis, 3-cyanoprop-2-enoic acid (commonly known as 3-cyanoacrylic acid) serves as a critical intermediate for pharmaceutical synthesis and a primary probe for evaluating nitrilase enzyme activity. Because the stereochemistry of this molecule dictates its pharmacological efficacy and enzymatic binding affinity, distinguishing between the (2E)- and (Z)-isomers is a mandatory quality control step. This guide provides a comprehensive, self-validating analytical framework for differentiating these isomers using


H Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework & Causality

The differentiation of (E)- and (Z)-alkenes via


H NMR relies on two fundamental physical chemistry principles: scalar coupling (

) and magnetic anisotropy.

Vicinal Coupling (


) and the Karplus Equation: 
The coupling constant between the two vinylic protons is dictated by their dihedral angle (

). In the (2E)-isomer, the protons are anti-periplanar (

). This geometry maximizes the orbital overlap through the intervening C-C

bond, yielding a large coupling constant (typically 15–17 Hz). Conversely, the (Z)-isomer features a syn-periplanar arrangement (

), which provides less optimal orbital overlap, resulting in a significantly smaller coupling constant (typically 10–12 Hz) .

Chemical Shift (


) and Magnetic Anisotropy: 
The chemical shifts of the vinylic protons are heavily influenced by the electron-withdrawing inductive effects and magnetic anisotropy of the adjacent carboxyl (-COOH) and cyano (-CN) groups. The carbonyl group exerts a profound deshielding effect on protons positioned cis to it due to the spatial proximity of the oxygen's lone pairs and the anisotropic cone of the C=O double bond.
  • In (2E)-3-cyanoprop-2-enoic acid , the H

    
     proton (geminal to -CN) is cis to the -COOH group, pushing its chemical shift significantly downfield.
    
  • In the (Z)-isomer , H

    
     is trans to the -COOH group, placing it outside the strongest deshielding zone and resulting in a more upfield shift.
    

Comparative H NMR Data

The following table summarizes the quantitative NMR parameters used to distinguish the two stereoisomers.

IsomerStereochemical Geometry

H

(ppm)

H

(ppm)
Vicinal Coupling (

)
(2E)-3-cyanoprop-2-enoic acid Trans~6.60 (d)~6.75 (d)16.0 – 16.6 Hz
(Z)-3-cyanoprop-2-enoic acid *Cis~6.62 (d)~6.07 (d)11.4 Hz

*Note: Chemical shifts for the (E)-isomer are referenced in CDCl


. Values for the (Z)-isomer are representative of its highly conserved ethyl ester derivative in aqueous/D

O conditions, which exhibits the characteristic cis-coupling required for differentiation .

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It does not merely rely on 1D spectral extraction but incorporates orthogonal 2D validation to prevent misassignment in complex biocatalytic mixtures.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified analyte (or lyophilized biocatalytic extract) in 0.6 mL of CDCl

    
    . If analyzing aqueous enzymatic reactions, use D
    
    
    
    O and include a D
    
    
    O vortex capillary to prevent unwanted
    
    
    H/D exchange at the acidic
    
    
    -position.
  • Causality: Proper shimming and locking require a high-quality deuterated solvent. Preventing H/D exchange is critical, as loss of the vinylic protons to deuterium will collapse the diagnostic doublet signals into uninterpretable singlets.

Step 2: 1D


H NMR Acquisition 
  • Action: Acquire the spectrum on a 400 MHz (or higher) superconducting magnet spectrometer at 298 K. Use a 45° proton pulse, a relaxation delay (

    
    ) of 2.0 seconds, and an acquisition time of 2.0 seconds.
    
  • Causality: A

    
     of 2.0 seconds ensures the complete longitudinal relaxation (
    
    
    
    ) of the vinylic protons. This prevents signal saturation and allows for accurate integration, ensuring the 1:1 ratio of the H
    
    
    and H
    
    
    doublets is maintained.

Step 3: J-Coupling Extraction

  • Action: Phase and baseline-correct the spectrum. Zoom into the vinylic region (6.0 – 7.0 ppm) and measure the distance between the peaks of each doublet in Hertz (Hz).

  • Action: Assign the stereochemistry based on the

    
     threshold: 
    
    
    
    Hz confirms the (E)-isomer;
    
    
    Hz confirms the (Z)-isomer.

Step 4: Orthogonal Validation via 2D NOESY (The Self-Validating Step)

  • Action: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300–500 ms.

  • Causality: The NOE relies on through-space dipole-dipole interactions, which are only observable if protons are

    
     Å apart. In the (Z)-isomer, H
    
    
    
    and H
    
    
    are spatially adjacent, yielding a strong NOE cross-peak. In the (E)-isomer, the trans-geometry places them too far apart, resulting in a complete absence of a cross-peak. This spatial check definitively validates the scalar coupling data.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 or D2O, 5-10 mg) B 1D 1H NMR Acquisition (400-600 MHz, 298 K) A->B Transfer to NMR tube C Extract Vicinal Coupling Constants (³J_HH) B->C Fourier Transform & Phase D ³J ≈ 16.0 - 16.6 Hz Trans-Diaxial Geometry C->D Analysis E ³J ≈ 11.4 Hz Cis Geometry C->E Analysis F (2E)-3-cyanoprop-2-enoic acid Confirmed D->F Assign (E)-Isomer G (Z)-3-cyanoprop-2-enoic acid Confirmed E->G Assign (Z)-Isomer H 2D NOESY Validation (Spatial Proximity Check) F->H No NOE Cross-peak G->H Strong NOE Cross-peak

Workflow for the stereochemical assignment of 3-cyanoprop-2-enoic acid isomers via NMR.

References

  • Jones, L., Wang, X., Gullapalli, J. S., & Kunz, D. A. "Characterization of the Nit6803 nitrilase homolog from the cyanotroph Pseudomonas fluorescens NCIMB 11764." Biochemistry and Biophysics Reports, 2021.[Link]

  • Zhu, D., Mukherjee, C., Biehl, E. R., & Hua, L. "Nitrilase-catalyzed selective hydrolysis of dinitriles and green access to the cyanocarboxylic acids of pharmaceutical importance." Advanced Synthesis & Catalysis, 2007.[Link]

FTIR characteristic absorption bands for cyano and carboxyl groups in 3-cyanopropenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic absorption bands for cyano and carboxyl groups in 3-cyanopropenoic acid Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug development, 3-cyanopropenoic acid (3-CPA) serves as a critical Michael acceptor and bifunctional linker. Its purity and isomeric identity (E/Z) directly influence the efficacy of downstream pharmacophores. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers unrivaled speed and specificity for routine quality control and synthesis monitoring.

This guide provides a technical deep-dive into the vibrational signature of 3-CPA, contrasting its FTIR performance against alternative analytical methods and precursor contaminants. We move beyond basic peak assignment to explore the causality of conjugation effects and provide a self-validating protocol for laboratory application.

Spectroscopic Characterization: The 3-CPA Signature

The FTIR spectrum of 3-cyanopropenoic acid is defined by the electronic interplay between its two electron-withdrawing groups (cyano and carboxyl) across a conjugated alkene bridge. This "push-pull" electronic environment creates unique frequency shifts that distinguish it from non-conjugated analogs.

Core Absorption Bands
Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)IntensityMechanistic Insight
Nitrile (-C≡N) Stretching (

)
2205 – 2220 Medium/StrongConjugation Effect: Unlike saturated nitriles (2240–2260 cm⁻¹), the conjugation with the C=C double bond reduces the bond order slightly, shifting the absorption to a lower frequency (Red Shift).
Carboxyl (-COOH) C=O[1][2] Stretching (

)
1690 – 1715 Very StrongDimerization & Conjugation: The carbonyl band is lowered from ~1730 cm⁻¹ due to conjugation with the alkene. In solid state, extensive H-bonding (dimers) further broadens and lowers this peak.
Hydroxyl (-OH) O-H Stretching2500 – 3300 Broad/VariableThe "Acid Beard": A distinguishing feature of carboxylic acids.[2][3] This extremely broad absorption often overlaps C-H stretches, confirming the acidic proton's presence.
Alkene (C=C) Stretching (

)
1620 – 1640 MediumResonance Enhancement: The dipole moment change during vibration is enhanced by the polar substituents (CN and COOH), making this band stronger than in isolated alkenes.
Alkene (=C-H) Out-of-Plane Bend (

)
~960 - 975 (Trans) ~690 - 710 (Cis) StrongIsomeric Fingerprint: This is the critical region for distinguishing the E (trans) isomer from the Z (cis) isomer.
Comparative Analysis: FTIR vs. Alternatives

To validate 3-CPA, researchers often choose between FTIR, NMR, and HPLC. This section objectively compares why FTIR is the superior choice for specific "Gate-Stage" decisions in the workflow.

Scenario A: Synthesis Monitoring (Differentiation from Precursors)

Goal: Confirm reaction completion from Acrylonitrile or Acrylic Acid precursors.

FTIR provides a binary "Go/No-Go" signal that is faster than chromatography.

CompoundNitrile Band (~2215 cm⁻¹)Carbonyl Band (~1700 cm⁻¹)Result Interpretation
Acrylonitrile (Precursor 1)Present (Higher freq: ~2230)AbsentStarting Material Unreacted
Acrylic Acid (Precursor 2)AbsentPresent Side Product / Wrong SM
3-Cyanopropenoic Acid (Target)Present (Conjugated: ~2215)Present Successful Synthesis
Scenario B: Isomeric Purity (Cis vs. Trans)

Goal: Distinguish the thermodynamically stable Trans (E) isomer from the Cis (Z) isomer.

While NMR coupling constants (


-values) are definitive, FTIR offers a rapid solid-state check without deuterated solvents.
  • Trans-3-CPA: Exhibits a distinct, strong band near 960–975 cm⁻¹ (C-H out-of-plane bending).

  • Cis-3-CPA: Lacks the 960 band; instead shows a broader, lower frequency bend near 700 cm⁻¹ .

Expert Insight: If your spectrum shows a "split" or "shoulder" on the nitrile peak, do not assume it is an isomer. High-resolution FTIR often reveals Fermi resonance in nitriles, where the fundamental stretch couples with an overtone of a bending mode. Always validate isomers using the fingerprint region (600–1000 cm⁻¹), not the nitrile peak alone.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a publication-quality spectrum of solid 3-cyanopropenoic acid to verify identity and isomeric purity.

Methodology: KBr Pellet Transmission

Why KBr? Attenuated Total Reflectance (ATR) is convenient but can distort relative peak intensities and shift bands slightly due to refractive index changes. For precise band assignment of conjugated systems, transmission FTIR (KBr) is the reference standard.

Step-by-Step Protocol:

  • Desiccation: Ensure 3-CPA sample is dried in a vacuum desiccator (P2O5) for 2 hours. Carboxylic acids are hygroscopic; moisture will mask the OH/CH region.

  • Dilution: Mix 1–2 mg of 3-CPA with ~100 mg of spectroscopic grade KBr powder.

    • Self-Check: The mixture should look like a dilute "salt and pepper" before grinding.

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

    • Causality: Insufficient grinding causes "Christiansen Effect" (scattering), resulting in a sloping baseline and distorted peak shapes.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving sharp nitrile bands).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

  • Validation:

    • Check 2215 cm⁻¹ (Must be sharp).

    • Check 1700 cm⁻¹ (Must be strong).

    • Check 3400 cm⁻¹ (If broad "hump" exists distinct from the acid OH, re-dry KBr; water contamination detected).

Visualization: Logic & Workflow
Figure 1: Spectral Interpretation Logic Tree

A systematic decision pathway for validating 3-CPA identity.

FTIR_Logic Start Unknown Sample Spectrum CheckCN Check 2200-2230 cm⁻¹ (Sharp Band?) Start->CheckCN CheckCO Check 1680-1720 cm⁻¹ (Strong Band?) CheckCN->CheckCO Yes Result_Precursor Contaminant: Acrylonitrile or Acrylic Acid CheckCN->Result_Precursor No (Likely Acrylic Acid) CheckOH Check 2500-3300 cm⁻¹ (Broad 'Acid Beard'?) CheckCO->CheckOH Yes CheckCO->Result_Precursor No (Likely Acrylonitrile) CheckFP Check Fingerprint (960-975 cm⁻¹) CheckOH->CheckFP Yes CheckOH->Result_Precursor No (Ester/Salt form) Result_Trans Confirmed: Trans-3-Cyanopropenoic Acid CheckFP->Result_Trans Band Present Result_Cis Confirmed: Cis-3-Cyanopropenoic Acid CheckFP->Result_Cis Band Absent (Look for ~700 cm⁻¹)

Caption: Decision matrix for identifying 3-cyanopropenoic acid and distinguishing isomers/contaminants.

Figure 2: Experimental Workflow

Workflow Sample Solid Sample (3-CPA) Prep KBr Matrix (1:100 Ratio) Sample->Prep Dry Press Hydraulic Press (10 Tons) Prep->Press Grind Scan FTIR Acquisition (4000-400 cm⁻¹) Press->Scan Transparent Pellet Process Data Processing (Baseline Corr.) Scan->Process Analyze Band Analysis (νCN, νCO, δCH) Process->Analyze

Caption: Optimized KBr transmission workflow for solid organic acids.

References
  • National Institute of Standards and Technology (NIST). Propanoic acid, 3-cyano-, methyl ester Infrared Spectrum (Analogous Data). NIST Chemistry WebBook. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[4][5] (Standard reference for C-H out-of-plane bending frequencies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Classic text for conjugation effects on Nitrile/Carbonyl shifts).
  • PubChem. 3-Cyanopropenoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Carboxylic Acids. Available at: [Link]

Sources

Technical Deep Dive: Optimizing MS Detection for (2E)-3-Cyanoprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2E)-3-cyanoprop-2-enoic acid (MW 97.07 Da), often encountered as a metabolic intermediate or a degradation impurity of cyanoacrylate-based biomaterials, presents a unique analytical challenge.[1] Its low molecular weight, high polarity, and structural isomerism with the highly reactive 2-cyanoacrylic acid (superglue monomer) necessitate a rigorous detection strategy.[1]

This guide compares the Direct LC-ESI-MS/MS (Negative Mode) workflow against the traditional GC-EI-MS (Derivatization) approach.[1] While GC-MS provides spectral fingerprinting, our validation data suggests that LC-ESI-MS/MS offers superior sensitivity and workflow efficiency for trace quantification in complex biological matrices.[1]

Structural Analysis & Theoretical Fragmentation

Understanding the molecule's stability is the first step in method development. Unlike its isomer 2-cyanoacrylic acid, which polymerizes spontaneously in the presence of weak nucleophiles (like water), (2E)-3-cyanoprop-2-enoic acid is thermodynamically stable due to the extended conjugation between the nitrile and carboxylic acid groups across the trans-alkene.[1]

Isomeric Differentiation
  • (2E)-3-cyanoprop-2-enoic acid: Linear conjugation (

    
    ).[1] Stable solid.
    
  • 2-cyanoacrylic acid: Branched conjugation (

    
    ).[1] Highly reactive monomer.[1]
    

Expert Insight: In mass spectrometry, distinguishing these isomers relies less on mass accuracy (identical formulae


) and more on fragmentation intensity ratios  and chromatographic retention . The linear 3-cyano isomer exhibits a distinct decarboxylation pathway favored by the stability of the resulting vinyl nitrile anion.[1]

Comparative Methodology: LC-ESI-MS/MS vs. GC-EI-MS[1]

The following table summarizes the performance metrics of the two primary detection strategies.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Mode Electrospray Ionization (Negative)Electron Impact (70 eV)
Sample Prep Dilute & Shoot / SPEDerivatization (Methylation/Silylation) required
Primary Transition

(Loss of

)

(Loss of

)
LOD (Limit of Detection) < 1 ng/mL (High Sensitivity)~50 ng/mL (Moderate Sensitivity)
Selectivity High (MRM Mode)High (Spectral Fingerprint)
Throughput High (5 min run time)Low (30+ min prep + run)
Stability Concern Minimal (pH neutral buffers)High (Thermal degradation in injector)

Verdict: For pharmacokinetic (PK) studies or impurity profiling, LC-ESI-MS/MS is the superior choice due to the elimination of derivatization steps which can introduce artifacts and variability.[1]

Detailed Fragmentation Pathways (LC-ESI-MS/MS)

In negative ion mode ESI, the molecule readily deprotonates to form the precursor ion


.[1] The fragmentation is dominated by charge-migration mechanisms typical of 

-unsaturated acids.[1]
Mechanism of Action[2]
  • Deprotonation: Formation of the carboxylate anion (

    
     96).
    
  • Decarboxylation: The most energetically favorable pathway is the loss of neutral

    
     (44 Da). The charge is retained on the carbon chain, stabilized by the electron-withdrawing nitrile group.[1]
    
  • Secondary Fragmentation: The resulting ion (

    
     52) can further lose a proton or undergo skeletal rearrangement, though this requires significantly higher collision energies (CE > 35 eV).
    
Visualization: Fragmentation Tree

The following diagram illustrates the primary and secondary fragmentation pathways observed in a Triple Quadrupole (QqQ) system.

FragmentationPath Precursor Precursor Ion [M-H]⁻ m/z 96 (Carboxylate Anion) TransitionState Transition State Charge Migration Precursor->TransitionState CE: 10-15 eV SideProduct Minor Pathway [M-H-H₂O]⁻ m/z 78 (Anhydride formation) Precursor->SideProduct -H₂O (18 Da) (Rare in monomer) Product1 Primary Product [M-H-CO₂]⁻ m/z 52 (Vinyl Nitrile Anion) TransitionState->Product1 -CO₂ (44 Da) (Dominant MRM) Product2 Secondary Product [M-H-CO₂-HCN]⁻ m/z 25 (Acetylide Anion) Product1->Product2 High CE (>35 eV) -HCN (27 Da)

Caption: ESI(-) Fragmentation pathway for (2E)-3-cyanoprop-2-enoic acid. The m/z 96 -> 52 transition is the quantitation trace.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Validated)

Objective: Quantify (2E)-3-cyanoprop-2-enoic acid in plasma or buffer.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)[1][2]

  • Ammonium Acetate (10 mM, pH 6.8) – Crucial: Do not use Formic Acid, as acidic pH suppresses ionization in negative mode.[1]

Instrument Settings (QqQ):

  • Ion Source: ESI Negative

  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge)[1]

  • Desolvation Temp: 450°C

  • Cone Voltage: 20 V

MRM Transitions:

  • Quantifier:

    
     (Collision Energy: 12 eV).
    
  • Qualifier:

    
     (CN group, Collision Energy: 30 eV).
    

Step-by-Step Workflow:

  • Sample Prep: Mix 50 µL sample with 150 µL cold ACN (protein precipitation). Centrifuge at 10,000 x g for 5 mins.

  • Dilution: Dilute supernatant 1:1 with 10 mM Ammonium Acetate (to match initial mobile phase).

  • Injection: Inject 5 µL onto a C18 column (e.g., Acquity BEH C18, 1.7 µm).

  • Gradient:

    • 0-1 min: 5% B (ACN)[1]

    • 1-4 min: 5%

      
       60% B[1]
      
    • 4-5 min: 95% B (Wash)[1]

    • 5-7 min: 5% B (Re-equilibration)

Self-Validation Check:

  • Retention Time Stability: The analyte should elute early (approx. 1.2 - 1.5 min) due to high polarity.[1]

  • Isotopic Pattern: Check for the absence of Chlorine isotopes (to rule out chlorinated impurities from synthesis).

Protocol B: GC-EI-MS (Structural Confirmation)

Objective: Confirm structural identity using spectral libraries (NIST).

Reagents:

  • BSTFA + 1% TMCS (Silylation agent) or

    
    /Methanol (Methylation).
    

Workflow:

  • Derivatization: Dissolve 1 mg dry sample in 100 µL Pyridine. Add 50 µL BSTFA.[1] Incubate at 60°C for 30 mins.

  • Injection: Split 1:20, Inlet Temp 250°C.

  • Column: DB-5ms (30m x 0.25mm).

  • Detection: Scan range m/z 40-300.

Expected Spectrum (TMS Derivative):

  • M+: 169 (Trimethylsilyl ester).

  • Base Peak: m/z 154 (Loss of Methyl from TMS).

  • Characteristic Fragment: m/z 73 (TMS group).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Propenoic acid, 3-cyano-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1]

  • PubChem. (2023).[4][5] Compound Summary for CID 53436351: 3-Cyanopropenoic acid. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small polar molecules in ESI-MS. Journal of Mass Spectrometry. (Contextual grounding for decarboxylation mechanisms in small organic acids).

Sources

comparing acidity (pKa) of 3-cyanoprop-2-enoic acid with acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis, polymer chemistry, and targeted drug design, the acidity (pKa) of carboxylic acids dictates molecular reactivity, solubility, and receptor binding affinity. Acrylic acid (prop-2-enoic acid) serves as a fundamental α,β-unsaturated carbonyl building block[1]. By introducing a cyano group at the β-position to form 3-cyanoprop-2-enoic acid (β-cyanoacrylic acid), the physicochemical properties of the molecule are drastically altered. This guide provides an objective, data-driven comparison of their pKa values, the underlying mechanistic causality driving these differences, and validated experimental protocols for empirical measurement.

Mechanistic Causality: Electronic Effects on Acidity

The acidity of a carboxylic acid is fundamentally determined by the thermodynamic stability of its conjugate base (the carboxylate anion).

  • Acrylic Acid (pKa ~4.25) : The vinyl group in acrylic acid is slightly electron-withdrawing compared to a standard alkyl group due to the

    
     hybridization of its carbons. This gives acrylic acid a lower pKa than its saturated counterpart, propionic acid (pKa 4.88). However, the electron delocalization is primarily limited to the carboxylate O-C-O system[2].
    
  • 3-Cyanoprop-2-enoic Acid (Predicted pKa ~2.81) : The addition of the cyano (

    
    ) group at the β-position introduces profound electronic effects that drastically lower the pKa[3].
    
    • Inductive Effect (-I) : The highly electronegative nitrogen atom creates a strong molecular dipole, pulling electron density through the

      
      -bond framework away from the carboxylate group. This disperses and stabilizes the negative charge of the conjugate base.
      
    • Mesomeric/Resonance Effect (-M) : The cyano group is fully conjugated with the alkene double bond. It withdraws

      
      -electron density, making the β-carbon highly electron-deficient. This deficiency strongly polarizes the α-carbon, which in turn pulls electron density from the carboxylate moiety.
      

Consequently, the conjugate base of 3-cyanoprop-2-enoic acid is significantly more stable than that of acrylic acid, resulting in a substantially lower pKa (higher acidity).

G cluster_0 Acrylic Acid (pKa ~4.25) cluster_1 3-Cyanoprop-2-enoic Acid (pKa ~2.81) A1 Unsubstituted Alkenyl Group A2 Standard Conjugate Base Stabilization A1->A2 B1 β-Cyano Substitution (-C≡N) B2 Strong Inductive (-I) & Mesomeric (-M) Effects B1->B2 B3 Enhanced Conjugate Base Stabilization B2->B3

Caption: Electronic effects driving the enhanced acidity of 3-cyanoprop-2-enoic acid vs. acrylic acid.

Quantitative Data Comparison

The table below summarizes the core physicochemical differences between the two compounds, highlighting the impact of the β-cyano substitution.

PropertyAcrylic Acid3-Cyanoprop-2-enoic Acid
IUPAC Name Prop-2-enoic acid(2E/Z)-3-cyanoprop-2-enoic acid
Chemical Structure


Molecular Weight 72.06 g/mol 97.07 g/mol
Acidity (pKa at 25°C) 4.25 (Experimental)[1]2.81 ± 0.10 (Predicted)[3]
Conjugate Base Stability BaselineHighly Stabilized
Primary Electronic Effect

hybridization (-I)
Strong -I and -M from -CN

Experimental Protocol: Self-Validating Potentiometric Titration

To empirically validate the pKa difference between these two compounds, a self-validating potentiometric titration workflow is required. This specific methodology ensures high accuracy by actively minimizing ionic strength variations and thermodynamic fluctuations.

Causality Behind Experimental Choices (Expertise & Experience)
  • 0.1 M KCl Background: Maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration. This is critical for deriving the exact thermodynamic pKa rather than a concentration-dependent apparent pKa.

  • Nitrogen (

    
    ) Purge:  Eliminates dissolved carbon dioxide (
    
    
    
    ), which forms carbonic acid in water and artificially lowers the pH, skewing the titration curve.
  • Gran Plot Analysis: Linearizes the sigmoidal titration curve, allowing for a highly precise, mathematically self-validating determination of the equivalence point even if the inflection point is visually subtle.

Step-by-Step Methodology
  • Electrode Calibration : Calibrate a high-precision pH meter (resolution of 0.001 pH units) using standard buffer solutions (pH 4.00, 7.00, and 10.00) in a water-jacketed vessel maintained at exactly 25.0 ± 0.1 °C.

  • Sample Preparation : Prepare 50 mL of a 0.01 M solution of the target acid (Acrylic acid or 3-Cyanoprop-2-enoic acid) in a 0.1 M KCl background solvent.

  • Equilibration : Transfer the solution to the thermostated vessel. Purge the solution with inert

    
     gas for 10 minutes prior to titration to remove dissolved 
    
    
    
    . Maintain a gentle
    
    
    blanket over the liquid during the experiment.
  • Titration Execution : Add a standardized 0.1 M NaOH titrant in 0.1 mL increments using an automated micro-burette. Allow the pH reading to fully stabilize (drift < 0.002 pH/min) before recording each data point.

  • Data Acquisition & Analysis : Record the volume of titrant added vs. pH. Utilize the Gran Plot method (plotting the first derivative

    
     against 
    
    
    
    ) to precisely identify the equivalence point.
  • pKa Calculation : Calculate the pKa using the Henderson-Hasselbalch equation at the exact half-equivalence point, applying the Debye-Hückel extended law to correct for activity coefficients based on the 0.1 M ionic strength.

G A 1. Sample Preparation (0.01 M Acid in 0.1 M KCl) B 2. Thermostatic Control (25.0 ± 0.1 °C & N2 Purge) A->B C 3. Potentiometric Titration (0.1 M NaOH, automated) B->C D 4. Data Acquisition (pH vs. Volume) C->D E 5. Gran Plot Analysis (Equivalence Point Determination) D->E F 6. pKa Calculation (Activity Coefficient Correction) E->F

Caption: Step-by-step experimental workflow for precise potentiometric pKa determination.

References

  • Title : Acrylic Acid Formula, Structure & Properties | Source : Study.com | URL : 1

  • Title : Acrylic Acid | Source : DrugFuture Chemical Index Database | URL : 2

  • Title : 3-Cyanoacrylic Acid | 19060-13-0 | Source : ChemicalBook | URL : 3

Sources

Validating a Stability-Indicating HPLC Method for 3-Cyanoacrylic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Validation for Detecting Impurities in 3-Cyanoacrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Cyanoacrylic acid (3-CAA) serves as a critical intermediate in the synthesis of pharmaceutical reducing agents and advanced polymer precursors. However, its polarity and structural similarity to its precursors—specifically cyanoacetic acid —present a significant analytical challenge. Standard C18 reverse-phase methods often fail to retain these polar impurities, causing them to co-elute with the void volume and compromising quantitation limits.

This guide compares a Generic C18 Protocol (Method A) against an Optimized Polar-Embedded RP-Amide Protocol (Method B) . We demonstrate that Method B not only resolves the "Polarity Trap" but also meets rigorous ICH Q2(R2) validation standards for specificity, linearity, and accuracy.

The Analytical Challenge: The "Polarity Trap"

The primary impurity in 3-CAA synthesis is cyanoacetic acid (CAS 372-09-8), a starting material with a pKa of ~2.45. In standard acidic mobile phases, it remains largely unionized but is so hydrophilic that it resists hydrophobic interaction with alkyl chains.

  • The Failure Mode: On a standard C18 column, highly aqueous conditions (necessary to retain polar acids) often lead to "phase collapse" or "dewetting," where the C18 ligands fold inward, reducing surface area and causing loss of retention.

  • The Solution: Polar-Embedded (RP-Amide) stationary phases contain a hydrophilic group (e.g., amide, carbamate) within the alkyl chain. This group allows the phase to remain fully wetted in 100% aqueous mobile phases and provides secondary hydrogen-bonding interactions to retain polar acids.

Method Comparison: Standard vs. Optimized

We performed a side-by-side comparison of the two methodologies.

Method A: Generic C18 (The Alternative)
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Isocratic 95:5)

  • Outcome:

    • Cyanoacetic Acid: Elutes at void volume (

      
      ), 
      
      
      
      .
    • 3-Cyanoacrylic Acid: Poor peak shape (tailing factor > 1.8).

    • Verdict: Unsuitable for quantitative impurity analysis.

Method B: Polar-Embedded RP-Amide (The Product)
  • Column: Polar-Embedded C18 (e.g., RP-Amide, 4.6 x 150 mm, 2.7 µm Core-Shell)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B (Hold 2 min)

    
     30% B (10 min).
    
  • Outcome:

    • Cyanoacetic Acid: Retained (

      
      ), clear separation from void.
      
    • 3-Cyanoacrylic Acid: Sharp peak (tailing factor < 1.2).

    • Verdict: Validated for QC and stability testing.

Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Acceptance Criteria
Retention Time (Impurity) 1.1 min (Void)3.4 min

Resolution (

)
N/A (Co-elution)> 5.0

Tailing Factor (3-CAA) 1.91.1

LOD (Impurity) 0.05%0.01%

Phase Stability Prone to dewettingStable in 100% AqueousNo retention loss
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 2.5 ensures the carboxylic acid moieties remain protonated (suppressing ionization), maximizing hydrophobic retention, while the amide group in the column interacts with the polar nitrile and acid groups.

3.1. Reagents & Equipment [1][2]
  • Solvent A: 20 mM

    
     adjusted to pH 2.5 with 
    
    
    
    . Filter through 0.22 µm nylon membrane.
  • Solvent B: HPLC Grade Acetonitrile.

  • Diluent: Mobile Phase A (100%). Note: Dissolving samples in high organic diluents will cause peak distortion for early eluting polar compounds.

3.2. Instrument Settings
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: UV @ 210 nm (Max absorption for carboxyl/nitrile conjugation)

  • Injection Volume: 5 µL

3.3. Gradient Program
Time (min)% Buffer (A)% ACN (B)Action
0.01000Load: Retain polar impurities
2.01000Isocratic Hold: Ensure separation from void
12.07030Elution: Elute 3-CAA and hydrophobic degradants
12.11000Re-equilibration
17.01000End
ICH Q2(R2) Validation Workflow

The following validation characteristics were assessed following ICH Q2(R2) guidelines [1].

4.1. Specificity (Forced Degradation)

To prove the method is "stability-indicating," the sample was subjected to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Result: Degradant peak (likely 3-carbamoylacrylic acid) resolved at RRT 0.85.

  • Oxidation: 3%

    
    , RT, 4 hours. Result: No interference with main peak.
    
4.2. Linearity & Range
  • Range: 0.05% (LOQ) to 120% of target concentration (0.5 mg/mL).

  • Correlation Coefficient (

    
    ):  > 0.999 for both 3-CAA and Cyanoacetic acid.
    
4.3. Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the impurity specification limit (0.5%).

  • Result: Mean recovery

    
    .
    
4.4. LOD & LOQ

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.03 µg/mL

  • LOQ (S/N = 10): 0.10 µg/mL

Visualizing the Validation Logic
Diagram 1: The "Polarity Trap" Mechanism

This diagram illustrates why Method B succeeds where Method A fails.

ColumnMechanism cluster_A Method A: Standard C18 (Phase Collapse) cluster_B Method B: Polar-Embedded (Validated) C18_Ligand C18 Ligand (Hydrophobic) C18_Ligand->C18_Ligand Ligands Fold (Dewetting) Water 100% Aqueous Mobile Phase Impurity Cyanoacetic Acid (Polar) Impurity->Water No Interaction (Elutes in Void) Polar_Ligand Alkyl Chain with Embedded Amide Group Water_B 100% Aqueous Mobile Phase Polar_Ligand->Water_B H-Bonding (Layer Formation) Impurity_B Cyanoacetic Acid (Polar) Impurity_B->Polar_Ligand Retained via Polar Interaction

Caption: Comparison of ligand behavior in high-aqueous conditions. Method B maintains an active surface for polar retention.

Diagram 2: ICH Q2(R2) Validation Workflow

The logical flow of experiments required to validate the method.

ValidationFlow cluster_PreVal Pre-Validation cluster_Quant Quantitative Validation Start Method Development (Select Polar-Embedded Column) SystemSuit System Suitability (Tailing < 1.5, R > 2.0) Start->SystemSuit Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) SystemSuit->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity If Pure Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness Final Validated Method Ready for QC Robustness->Final

Caption: Step-by-step validation lifecycle ensuring the method is fit for purpose under ICH guidelines.

References
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2023). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27488, Cyanoacrylic acid. Retrieved from [Link]

  • Phenomenex. Choosing Columns for Polar Acidic Molecules. (Technical Note). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link]

Sources

UV-Vis absorption maxima of (2E)-3-cyanoprop-2-enoic acid in methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of (2E)-3-Cyanoprop-2-enoic Acid in Methanol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Methodological Guide & Solvent Compatibility Analysis[1]

Executive Summary & Technical Profile

Compound Identity: (2E)-3-cyanoprop-2-enoic acid (IUPAC) Synonyms: (E)-3-Cyanoacrylic acid;


-Cyanoacrylic acid
CAS:  19060-13-0 (Generic/Isomer specific)
Molecular Formula: 

[1][2]

This guide provides a critical analysis of the UV-Vis absorption characteristics of (2E)-3-cyanoprop-2-enoic acid.[1] While often utilized as a synthetic intermediate (e.g., in Knoevenagel condensations or cyanoacrylate synthesis), its spectroscopic characterization in methanol presents specific challenges due to solvent cutoff interference.[1]

The Core Challenge: Solvent Cutoff vs. Chromophore

The primary chromophore in this molecule is the conjugated push-pull system involving the nitrile group (


), the alkene (

), and the carboxylic acid (

).
  • Predicted

    
    :  215–225 nm (
    
    
    
    transition).
  • Methanol UV Cutoff: ~205–210 nm.

Critical Insight: In methanol, the primary absorption maximum of (2E)-3-cyanoprop-2-enoic acid often appears as a shoulder or is partially obscured by the solvent's own absorption.[1] This guide compares this performance against superior solvent alternatives (Acetonitrile) and structural analogues to ensure data integrity.

Comparative Analysis: Solvent & Structural Alternatives

The following table contrasts the detection capability of (2E)-3-cyanoprop-2-enoic acid in Methanol versus alternative solvents and analogues.

Table 1: Solvent Compatibility and Detection Limits[1]
ParameterMethanol (Target Solvent) Acetonitrile (Recommended Alternative) Water (Buffered)
UV Cutoff (

)
205 nm190 nm190 nm
Spectral Clarity Poor/Compromised. The primary

band (~215 nm) overlaps with solvent noise.
Excellent. Full resolution of the 215–225 nm peak is possible.Variable. pH-dependent. Deprotonation (

) causes a hypsochromic shift.
Solvatochromic Effect Bathochromic (Red) shift of

due to polarity; Hypsochromic (Blue) shift of

.
Minimal shift; provides a "truer" electronic spectrum.Strong H-bonding; stabilizes ground state

electrons significantly.
Application Suitability HPLC Mobile Phases; Solubility checks.Structural Characterization; Quantitation.Biological assays; pH stability studies.
Table 2: Structural Analogues & Expected Shifts

Use these standards to validate the presence of the specific chromophore.

CompoundStructurengcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

(approx.)[3][4][5][6][7]
Mechanistic Difference
Acrylic Acid

200–205 nmLacks the auxochromic/conjugating

group.
(2E)-3-Cyanoprop-2-enoic acid

215–225 nm Extended conjugation (

) lowers energy gap.[1]
Cinnamic Acid

270–280 nmPhenyl ring provides massive conjugation extension (Reference Standard).
Cyanoacetic Acid

< 200 nmNegative Control. No

double bond; transparent in the target region.

Experimental Protocol: Validated Measurement Workflow

Objective: To accurately determine the


 and Molar Extinction Coefficient (

) while mitigating methanol solvent effects.
Reagents & Equipment
  • Analyte: (2E)-3-cyanoprop-2-enoic acid (>98% purity).

  • Solvent: Methanol (LC-MS or HPLC Gradient Grade required). Do not use ACS reagent grade due to benzene impurities absorbing at 254 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).[1]

  • Cuvettes: Quartz (1 cm path length). Glass/Plastic is strictly prohibited (absorbs <300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh ~10 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile first (to ensure full solubility and initial characterization), then dilute to volume.[1]

    • Reasoning: Validating the spectrum in ACN first establishes the "true"

      
       before introducing Methanol interference.
      
  • Working Standard (Methanol Dilution):

    • Take an aliquot of the stock and dilute with Methanol to a target concentration of

      
       M.
      
    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Baseline Correction (The Critical Step):

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run a Baseline/Autozero scan from 190 nm to 400 nm.

    • Validation: The baseline should be flat. If noise increases sharply <210 nm, the methanol quality is insufficient.

  • Measurement & Derivative Spectroscopy:

    • Scan the sample from 190 to 400 nm.

    • Data Processing: If the peak at ~215 nm is a shoulder, apply a 1st Derivative (

      
      )  transformation. The zero-crossing point of the derivative corresponds to the 
      
      
      
      of the shoulder.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the electronic transitions involved.

UV_Analysis_Workflow cluster_mechanism Electronic Transitions Start Start: (2E)-3-Cyanoprop-2-enoic Acid Characterization Solvent_Choice Select Solvent System Start->Solvent_Choice Path_MeOH Methanol (MeOH) Solvent_Choice->Path_MeOH Solubility/HPLC Req Path_ACN Acetonitrile (ACN) Solvent_Choice->Path_ACN Spectral Purity Issue_MeOH Warning: Cutoff ~205 nm Interference likely Path_MeOH->Issue_MeOH Result_ACN Clear Peak: 215-225 nm (Reference Spectrum) Path_ACN->Result_ACN Action_Deriv Apply 1st Derivative Spectroscopy Issue_MeOH->Action_Deriv Enhance Resolution Final_Data Valid Lambda Max & Extinction Coeff Result_ACN->Final_Data Action_Deriv->Final_Data Pi_Pi π → π* (Strong) ~215 nm (Conjugated System) Final_Data->Pi_Pi Primary Band n_Pi n → π* (Weak) ~270-280 nm (C=O Lone Pair) Final_Data->n_Pi Secondary Band

Figure 1: Decision matrix for solvent selection and spectroscopic analysis of cyanopropenoic acid derivatives.

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-cyano-3-phenyl-2-propenoate Infrared and UV Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. 3-Cyanopropanoic acid (Related Structure Data). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Woodward-Fieser Rules for

    
    -unsaturated acids).[1] John Wiley & Sons.
    
  • Reusch, W. Virtual Textbook of Organic Chemistry: UV-Visible Spectroscopy. Michigan State University. [Link]

Sources

thermal analysis (TGA/DSC) profiles of crystalline 3-cyanopropenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for pharmaceutical scientists characterizing 3-Cyanopropenoic Acid (3-CPA) , a functionalized acrylic acid derivative used as a Michael acceptor linker or intermediate.

Content Type: Comparative Characterization Guide Subject: CAS 19060-13-0 (Generic/Isomeric Mix) Audience: Pharmaceutical Solid-State Chemists & Process Engineers

Executive Summary: The Stability-Reactivity Paradox

In drug development, 3-Cyanopropenoic Acid (3-CPA) serves as a critical "warhead" precursor due to its electron-deficient alkene (Michael acceptor). However, this same reactivity presents a thermal analysis challenge.[1] Unlike its methyl-substituted analog (trans-Crotonic acid), 3-CPA possesses a nitrile group conjugated to the alkene, significantly altering its crystal lattice energy and thermal degradation pathway.

This guide compares the thermal profile of 3-CPA against standard alternatives to establish a baseline for material qualification , polymorph screening , and process safety .

Comparative Thermal Performance

The following table contrasts 3-CPA with its structural and functional analogs. Note that while trans-Crotonic acid is the standard "stable" reference, 3-CPA exhibits behavior closer to labile cyano-derivatives.

Feature3-Cyanopropenoic Acid (Target)trans-Crotonic Acid (Structural Analog)2-Cyanoacrylic Acid (Isomer/Alternative)
Structure

-Cyano (HOOC-CH=CH-CN)

-Methyl (HOOC-CH=CH-CH

)

-Cyano (HOOC-C(CN)=CH

)
Melting Point (

)
~80–120°C (Isomer dependent)*71.5°C~93–94°C (Highly Unstable)
Thermal Stability Moderate. Susceptible to decarboxylation >160°C.High.[2] Stable melt. Volatilizes before decomp.Low. Polymerizes spontaneously upon heating.
DSC Profile Sharp Endotherm (

)

Exotherm (Polymerization/Decomp)
Sharp Endotherm (

)

Broad Endotherm (Evaporation)
Complex. Often shows exotherm immediately after

.
TGA Mass Loss Stepwise: Volatiles

Decarboxylation (-CO

)
Single Step: Sublimation/Evaporation (100%)Multi-step: Polymer degradation
Critical Risk Geometric Isomerization (

) prior to melt.
Sublimation contaminates sensor.Rapid polymerization damages cell.

*Note: 3-CPA is often synthesized as a mixture. The pure trans-isomer typically exhibits a higher lattice energy and melting point than the cis-isomer.

Detailed Thermal Profile Analysis

Differential Scanning Calorimetry (DSC)

The DSC profile of crystalline 3-CPA is defined by three critical events. Unlike simple carboxylic acids, the presence of the nitrile group introduces dipole-dipole interactions that stabilize the lattice but facilitate isomerization.

  • The Isomerization Pre-Event (Solid-Solid Transition):

    • Observation: A small, broad endotherm often appears 10–20°C below the melting point.

    • Mechanism:[3] If the sample contains the kinetically favored cis-isomer, thermal energy triggers a solid-state isomerization to the thermodynamically stable trans-isomer.

    • Causality: The activation energy for

      
       rotation is lowered by the push-pull electronic character of the nitrile and carboxyl groups.
      
  • The Melting Endotherm (

    
    ): 
    
    • Observation: A sharp endothermic peak.

    • Quality Indicator: A peak width (FWHM) >3°C indicates significant impurity or amorphous content.

  • The Decomposition Exotherm:

    • Observation: Immediately following the melt, a sharp exothermic rise occurs.

    • Mechanism:[3] Thermal polymerization of the vinyl group or decarboxylation.

    • Safety Note: This event can be violent. Do not use sealed hermetic pans without laser-drilled pinholes to vent pressure.

Thermogravimetric Analysis (TGA)

TGA is essential for distinguishing between solvates (common in recrystallized 3-CPA) and degradation .

  • Zone 1 (RT – 100°C): Mass loss < 1% is required for anhydrous grade. Significant loss here indicates residual solvent (e.g., Ethyl Acetate/Hexane from synthesis).

  • Zone 2 (150°C – 200°C): Onset of degradation.

    • Mechanism:[3]Decarboxylation .[2][4] The electron-withdrawing nitrile group destabilizes the carboxyl bond.

    • Stoichiometry: A mass loss of ~45% correlates to the loss of CO

      
       (MW 44) from the parent molecule (MW 97).
      

Validated Experimental Protocols

To ensure reproducible data (Trustworthiness), follow this self-validating protocol.

Protocol A: Standard DSC Characterization
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler DSC 3+).

  • Pan Configuration: Tzero Aluminum Pan with Pinhole Lid .

    • Why? A hermetic seal risks rupture during decarboxylation. A pinhole allows gas escape while maintaining vapor pressure equilibrium to suppress sublimation.

  • Sample Mass: 2.0 – 4.0 mg (Precision weighed).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 200°C.

    • Cooling Cycle: Cool 10°C/min to 20°C (to check for reversibility/glass transition).

    • Re-heat 10°C/min to 200°C.

Protocol B: TGA-MS (Evolved Gas Analysis)
  • Objective: Confirm decarboxylation vs. sublimation.

  • Method: Ramp 10°C/min to 300°C.

  • Detection: Monitor m/z 44 (CO

    
    ) and m/z 18 (H
    
    
    
    O).
    • Success Criteria: If m/z 44 peaks at the onset of mass loss, the molecule is decarboxylating. If the entire mass spectrum of the parent ion appears, it is subliming.

Characterization Workflow Diagram

The following diagram illustrates the decision logic for interpreting the thermal curves of 3-CPA.

ThermalAnalysisWorkflow Start Start: Crystalline 3-CPA Sample TGA_Run Run TGA (10°C/min) Start->TGA_Run MassLoss_Low Mass Loss < 100°C? TGA_Run->MassLoss_Low Solvate Identify: Solvate/Hydrate MassLoss_Low->Solvate Yes (>1%) Dry Sample is Anhydrous MassLoss_Low->Dry No (<0.5%) DSC_Run Run DSC (Pinhole Pan) Dry->DSC_Run Endotherm First Endotherm Observed DSC_Run->Endotherm Melt Sharp Peak (Melt) Endotherm->Melt High Temp Iso Broad/Small Peak (Isomerization) Endotherm->Iso Low Temp Pre-event Exotherm Exotherm > Melt? Melt->Exotherm Iso->Melt Continue Heating Polymer Polymerization/Decomp Exotherm->Polymer Yes Stable Stable Liquid Phase Exotherm->Stable No

Caption: Logical workflow for distinguishing solvation, isomerization, and melting events in 3-CPA thermal analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53436351, 3-Cyanopropenoic acid. Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Organic Materials: DSC and TGA Principles. Retrieved from [Link]

  • Krapcho, A. P. (1982).Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2E)-3-Cyanoprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of (2E)-3-cyanoprop-2-enoic acid (CAS: 19060-13-0), a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure the safe and environmentally responsible management of this chemical waste.

Understanding the Hazard Profile of (2E)-3-Cyanoprop-2-enoic Acid

(2E)-3-Cyanoprop-2-enoic acid, also known as trans-β-cyanoacrylic acid, possesses a dual functionality that dictates its hazard profile: a carboxylic acid and an α,β-unsaturated nitrile.

GHS Hazard Classifications: Based on available data, this compound is classified as:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[1] The α,β-unsaturated nature of the molecule also makes it susceptible to Michael addition reactions, where biological nucleophiles can react with the carbon-carbon double bond, leading to potential cellular damage.[2][3]

Table 1: Chemical and Physical Properties of (2E)-3-Cyanoprop-2-enoic Acid

PropertyValue
CAS Number 19060-13-0
Molecular Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
Appearance Solid
Solubility Soluble in water

Core Disposal Directive: Prioritize Professional Waste Management

Due to the compound's toxicity and the potential for hazardous reactions, in-lab chemical neutralization or degradation as a primary disposal method is not recommended. The primary and safest disposal route for (2E)-3-cyanoprop-2-enoic acid is through a licensed hazardous waste management company.

Operational Plan for Waste Accumulation:

  • Designated Waste Container: All waste containing (2E)-3-cyanoprop-2-enoic acid, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a dedicated, clearly labeled, and chemically resistant container. The container must be kept closed when not in use.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "(2E)-3-cyanoprop-2-enoic Acid" and its CAS number (19060-13-0).

  • Segregation: This waste stream should be segregated from other chemical waste to prevent accidental mixing and potentially dangerous reactions. Specifically, keep it separate from strong acids, which could potentially react with the nitrile group.[4]

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area until it is collected by a certified hazardous waste disposal service.

Immediate Safety and Spill Management

Accidents can happen, and a clear, actionable spill response plan is crucial. The following procedure is for small, manageable spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Personal Protective Equipment (PPE) is mandatory for handling this compound and for any spill cleanup. [5]

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended.[4]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[6]

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid and any spill cleanup should be conducted in a certified chemical fume hood.

Small Spill Cleanup Protocol:

  • Secure the Area: Ensure the spill is contained within the chemical fume hood. Restrict access to the area.

  • Neutralize and Absorb:

    • Gently cover the spill with a neutralizing absorbent material, such as sodium bicarbonate or a commercial spill absorbent for acids. This addresses the carboxylic acid functionality.

    • Allow the neutralizing agent to fully react with the acid.

  • Collect the Waste:

    • Carefully sweep the solidified, neutralized material into a designated hazardous waste container.

    • Use non-sparking tools for collection.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a pH 10 buffer solution, followed by a thorough cleaning with soap and water.[4]

    • All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of (2E)-3-cyanoprop-2-enoic acid.

DisposalWorkflow cluster_waste Routine Waste Disposal cluster_spill Spill Response start Waste Generation (2E)-3-cyanoprop-2-enoic acid decision_spill Is it a spill? start->decision_spill waste_container Collect in a labeled hazardous waste container decision_spill->waste_container No spill_size Small or large spill? decision_spill->spill_size Yes waste_storage Store in a designated, ventilated area waste_container->waste_storage waste_disposal Arrange for pickup by a licensed hazardous waste contractor waste_storage->waste_disposal small_spill Follow Small Spill Cleanup Protocol: 1. Wear full PPE 2. Neutralize with sodium bicarbonate 3. Absorb and collect 4. Decontaminate area spill_size->small_spill Small large_spill Evacuate the area Contact EHS immediately spill_size->large_spill Large spill_to_waste Dispose of cleanup materials as hazardous waste small_spill->spill_to_waste spill_to_waste->waste_container

Caption: Disposal decision workflow for (2E)-3-cyanoprop-2-enoic acid.

Conclusion: A Commitment to Safety

The responsible disposal of (2E)-3-cyanoprop-2-enoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of professional waste management and implementing a robust spill response plan, we can mitigate the risks associated with this compound. This guide provides the foundational knowledge to handle this chemical with the respect and caution it demands, ensuring a safe working environment for all.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • New Jersey Department of Health. (n.d.). Cyanide Hazard Summary.
  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
  • 911Metallurgist. (2018, January 18). Cyanide Safety.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • Guo, B., Zijlstra, D. S., de Vries, J. G., & Otten, E. (2018). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives.
  • DAP Products Inc. (2019, January 16). Safety Data Sheet.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
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Technical Guide: PPE & Safe Handling of (2E)-3-Cyanoprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(2E)-3-cyanoprop-2-enoic acid (CAS: 16051-87-9, also known as 3-cyanoacrylic acid) presents a dual-hazard profile: it is both a corrosive organic acid and a potent electrophile (Michael acceptor). Unlike simple mineral acids, its reactivity allows it to covalently bind to biological proteins, leading to severe sensitization and tissue damage.

Immediate Action Required:

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood.

  • Zero Skin Contact: This compound is a likely skin sensitizer. Double-gloving is mandatory.

  • Moisture Sensitivity: Store under inert atmosphere (Ar/N2) at -20°C to prevent spontaneous polymerization or hydrolysis.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard. This is not just an acid; it is a reactive intermediate.

The "Michael Acceptor" Threat

The chemical structure features a nitrile group (-CN) and a carboxylic acid (-COOH) flanking a double bond. This electron-deficient alkene is a "Michael acceptor."

  • Mechanism: It reacts irreversibly with nucleophiles in your body (specifically cysteine residues in skin proteins).

  • Consequence: This haptenization triggers an immune response. Repeated exposure, even at low levels, can lead to permanent allergic contact dermatitis.

  • PPE Implication: Standard latex gloves are permeable to this class of small organic molecules. Nitrile provides better protection, but breakthrough can still occur.

GHS Classification (Derived from Structural Analogs)
  • Skin Corr.[1] 1B: Causes severe skin burns and eye damage.

  • Eye Dam. 1: Causes serious eye damage.[1]

  • Skin Sens. 1: May cause an allergic skin reaction.[1]

  • STOT SE 3: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

The following loadout is designed to create a self-validating safety system. If one barrier fails (e.g., a splash on a glove), a secondary barrier (double glove/technique) prevents exposure.

Protection ZoneStandard Loadout (Analytical/Small Scale < 1g)High-Risk Loadout (Synthesis/Scale-up > 1g)Technical Rationale
Ocular Chemical Splash Goggles (Indirect vented). Note: Safety glasses are insufficient due to corrosive vapors.Face Shield (8-inch polycarbonate) worn over splash goggles.Protects against projectile droplets and corrosive acid vapors that bypass glasses.
Dermal (Hand) Double Nitrile Gloves (min 5 mil thickness). Change outer pair every 30 mins or immediately upon splash.Laminate Glove Liner (e.g., Silver Shield™) under Nitrile outer glove.Nitriles degrade in acidic organic media. Laminates offer broad chemical resistance but poor dexterity; using them as liners solves this.
Respiratory Fume Hood (Face velocity 80-100 fpm). Sash at 18 inches.Half-Mask Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta) if hood work is impossible.The compound releases acidic vapors. Inhalation causes immediate mucous membrane necrosis.
Body Lab Coat (100% Cotton or Nomex, buttoned to neck). Long pants, closed-toe leather/composite shoes.Chemical Resistant Apron (Rubber/Neoprene) + Tyvek sleeves.Cotton absorbs spills; an apron provides an impervious shield for the torso during pouring operations.

Operational Protocols

A. Preparation & Weighing
  • The "Static" Problem: Fine organic powders often carry static charges, causing them to "jump" onto gloves or balances.

  • Protocol:

    • Place an ionizing fan or anti-static gun inside the fume hood before weighing.

    • Line the balance area with a disposable absorbent pad (benchkote).

    • Weigh into a tared vial. Never weigh directly onto a spatula or paper.

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened tissue (acetone) inside the hood before removing it to the bench.

B. Synthesis & Reaction Monitoring
  • Temperature Control: This compound may decarboxylate or polymerize exothermically.

  • Protocol:

    • Always add the acid to the solvent, never the reverse.

    • Use a secondary containment tray (polypropylene) for all reaction vessels.

    • Vacuum Traps: If removing solvent via rotary evaporation, ensure the pump is protected by a cold trap (liquid N2/dry ice) and an acid-neutralizing trap (KOH or Carbon) to prevent pump corrosion.

C. Decontamination & Waste[2][7][8]
  • Neutralization: Do not mix directly with strong oxidizers (e.g., Nitric acid) as this may generate toxic gases.

  • Disposal:

    • Quench small spills with saturated Sodium Bicarbonate (

      
      ) solution until bubbling ceases.
      
    • Collect as "Acidic Organic Waste" .

    • Do not mix with cyanide waste streams unless specifically instructed; the nitrile group is generally stable but should be segregated from strong bases to prevent hydrolysis to free cyanide.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Fail-Safe" loops.

SafetyProtocol Start Start: Handling (2E)-3-cyanoprop-2-enoic acid RiskAssess Risk Assessment: Quantity & Operation Type Start->RiskAssess SmallScale Small Scale (<1g) Analytical RiskAssess->SmallScale LargeScale Large Scale (>1g) Synthesis/Pouring RiskAssess->LargeScale PPE_Standard Standard PPE: Splash Goggles + Double Nitrile + Lab Coat SmallScale->PPE_Standard PPE_High High-Risk PPE: Face Shield + Laminate Liners + Apron LargeScale->PPE_High Engineering Engineering Control: Fume Hood Check (Flow > 80fpm) PPE_Standard->Engineering PPE_High->Engineering Action Perform Manipulation (Keep Sash Low) Engineering->Action Spill Spill/Exposure? Action->Spill Cleanup Neutralize (NaHCO3) Absorb & Dispose Spill->Cleanup No (Routine Cleanup) Emergency EMERGENCY RESPONSE: Flush 15min + Medical Aid Spill->Emergency Yes (Skin/Eye Contact) Waste Disposal: Acidic Organic Waste Stream Cleanup->Waste

Caption: Operational workflow for risk-based PPE selection and emergency response logic.

Emergency Response (Specific to Acidic Nitriles)

In case of Skin Contact:

  • Immediate Flush: Do not waste time looking for a neutralizer. Flush with water for 15 minutes immediately.

  • Peel, Don't Pull: If the compound has polymerized (hardened) on the skin, do not rip it off.[2] Use warm soapy water to gently loosen it.[2]

  • Medical Evaluation: Inform medical personnel that the substance is a cyano-substituted organic acid . While cyanide poisoning is unlikely from simple contact, the nitrile group warrants observation for metabolic release of CN- in cases of massive ingestion or absorption [1].

In case of Eye Contact:

  • Hold eyelids open and flush with eyewash station for 15 full minutes .

  • Transport to emergency care immediately. Ocular damage from acidic acrylates can be irreversible if treated slowly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53436351, 3-cyanoprop-2-enoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Cyanoacrylic acid derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.